Technical Documentation Center

2-(Piperidin-3-yloxy)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-3-yloxy)ethan-1-ol
  • CAS: 1020971-19-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(Piperidin-3-yloxy)ethan-1-ol, a valuable building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(Piperidin-3-yloxy)ethan-1-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in three main stages: the preparation of the key intermediate, N-Boc-3-hydroxypiperidine; the subsequent etherification via a Williamson ether synthesis to introduce the 2-hydroxyethoxy side chain; and the final deprotection to yield the target compound. This document offers detailed experimental protocols, explains the rationale behind procedural choices, and includes visual aids to elucidate the reaction pathways and workflows, catering to researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Overview

The synthesis of piperidine derivatives is of paramount importance in the pharmaceutical industry due to their prevalence in a wide array of biologically active compounds. 2-(Piperidin-3-yloxy)ethan-1-ol, with its bifunctional nature, serves as a versatile scaffold for the introduction of diverse pharmacophores. The synthetic strategy detailed herein is centered around a three-step sequence that ensures high purity and good overall yield. The core of this strategy involves the protection of the reactive secondary amine of the piperidine ring, followed by the formation of an ether linkage at the 3-position, and concluding with the removal of the protecting group. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group of choice due to its stability under the conditions of the etherification step and its facile removal under acidic conditions.

The overall synthetic pathway can be visualized as follows:

Synthesis_Overview 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Step 1: N-Protection tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate N-Boc-3-hydroxypiperidine->tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate Step 2: Williamson Ether Synthesis 2-(Piperidin-3-yloxy)ethan-1-ol 2-(Piperidin-3-yloxy)ethan-1-ol tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate->2-(Piperidin-3-yloxy)ethan-1-ol Step 3: Deprotection

Caption: Overall three-step synthesis strategy for 2-(Piperidin-3-yloxy)ethan-1-ol.

Synthesis of the Key Intermediate: N-Boc-3-hydroxypiperidine

The synthesis commences with the protection of the secondary amine of 3-hydroxypiperidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the subsequent Williamson ether synthesis and can be readily removed under acidic conditions.

Rationale for N-Protection

The piperidine nitrogen is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step, leading to a mixture of N-alkylated and O-alkylated products. Protection of the nitrogen as a Boc-carbamate effectively mitigates this side reaction, directing the alkylation to the desired oxygen nucleophile.

Experimental Protocol: N-Boc Protection of 3-Hydroxypiperidine

A widely adopted and efficient method for the synthesis of N-Boc-3-hydroxypiperidine involves the reaction of 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc)₂O.[1][2]

N-Boc_Protection cluster_0 Reaction Scheme 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine + (Boc)₂O, Base, Solvent Boc2O (Boc)₂O Williamson_Ether_Synthesis cluster_1 Reaction Scheme N-Boc-3-hydroxypiperidine Intermediate N-Boc-3-hydroxypiperidine->Intermediate 1. NaH, DMF 2. BrCH₂CH₂OH 2-Bromoethanol BrCH₂CH₂OH N-Boc_Deprotection cluster_2 Reaction Scheme Intermediate Final_Product Intermediate->Final_Product HCl in Dioxane or TFA/DCM

Sources

Exploratory

An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 2-(Piperidin-3-yloxy)ethan-1-ol. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and potential applications of the novel compound 2-(Piperidin-3-yloxy)ethan-1-ol. As a molecule incorporating the privileged piperidine scaffold, an ether linkage, and a primary alcohol, it represents a versatile building block for medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical guidance.

Introduction and Molecular Overview

The piperidine moiety is a cornerstone of medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing a basic nitrogen atom for salt formation, which can enhance bioavailability and metabolic stability.[1]

This guide focuses on the specific, and currently novel, derivative, 2-(Piperidin-3-yloxy)ethan-1-ol . The strategic placement of an ethanoloxy group at the 3-position of the piperidine ring introduces several key features: a primary alcohol for further derivatization, an ether linkage that can act as a hydrogen bond acceptor, and a chiral center at the C-3 position of the piperidine ring, offering potential for stereospecific interactions with biological targets.

Chemical Structure and Identifiers

As of the date of this publication, 2-(Piperidin-3-yloxy)ethan-1-ol is not listed in major chemical databases with a specific CAS number. The structure, derived from its IUPAC name, is presented below:

Caption: 2D Structure of 2-(Piperidin-3-yloxy)ethan-1-ol

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Piperidin-3-yloxy)ethan-1-ol. These values are calculated using established computational models and provide a baseline for experimental design. For comparison, data for the related isomers, 2-(piperidin-1-yl)ethanol and 2-(piperidin-2-yl)ethanol, are included.

PropertyPredicted Value for 2-(Piperidin-3-yloxy)ethan-1-ol2-(Piperidin-1-yl)ethanol[4]2-(Piperidin-2-yl)ethanol[5]
Molecular Formula C₇H₁₅NO₂C₇H₁₅NOC₇H₁₅NO
Molecular Weight 145.20 g/mol 129.20 g/mol 129.20 g/mol
XLogP3 ~0.20.40.4
Hydrogen Bond Donors 212
Hydrogen Bond Acceptors 322
Topological Polar Surface Area (TPSA) 41.5 Ų23.5 Ų32.3 Ų
Predicted Boiling Point ~240-250 °C234.5±13.0 °CNot Available
Predicted pKa (Strongest Basic) ~9.5 (amine)Not Available15.15±0.10 (alcohol)

Proposed Synthesis and Purification

A robust and efficient synthesis is critical for the exploration of any new chemical entity. Below is a proposed synthetic pathway for 2-(Piperidin-3-yloxy)ethan-1-ol, predicated on well-established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies N-protected 3-hydroxypiperidine and a protected 2-carbon electrophile as key starting materials. The N-protection is crucial to prevent side reactions with the basic piperidine nitrogen.

retrosynthesis target 2-(Piperidin-3-yloxy)ethan-1-ol intermediate1 N-Boc-2-(Piperidin-3-yloxy)ethan-1-ol target->intermediate1 Deprotection intermediate2 N-Boc-3-hydroxypiperidine + O-(CH2)2-OTBDMS intermediate1->intermediate2 Williamson Ether Synthesis start1 N-Boc-3-hydroxypiperidine intermediate2->start1 start2 2-(tert-Butyldimethylsilyloxy)ethyl bromide intermediate2->start2

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with suggested in-process controls to ensure reaction completion and purity.

Step 1: Williamson Ether Synthesis of N-Boc-3-(2-hydroxyethoxy)piperidine

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add N-Boc-3-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base NaH deprotonates the hydroxyl group to form a nucleophilic alkoxide, necessary for the subsequent SN2 reaction. The low temperature controls the exothermic reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Add 2-(tert-Butyldimethylsilyloxy)ethyl bromide (1.2 eq) dropwise. Heat the reaction to 50 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to Yield 2-(Piperidin-3-yloxy)ethan-1-ol

  • Acidic Cleavage: Dissolve the purified intermediate from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. Causality: The strong acidic conditions will cleave both the Boc protecting group on the nitrogen and the TBDMS group on the primary alcohol.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid will be the hydrochloride salt of the title compound. For the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with an appropriate organic solvent (e.g., dichloromethane). Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield 2-(Piperidin-3-yloxy)ethan-1-ol.

Potential Applications in Drug Discovery

The structural motifs within 2-(Piperidin-3-yloxy)ethan-1-ol suggest its utility as a versatile scaffold or intermediate in the synthesis of novel therapeutic agents.

As a Scaffold for Novel Ligands

The molecule possesses three key points for diversification:

  • Piperidine Nitrogen: Can be functionalized via reductive amination, acylation, or alkylation to introduce various substituents that can modulate pharmacological activity and properties.

  • Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or amines, allowing for the exploration of a wide chemical space.

  • Ether Linkage: The oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity with biological targets.

diversification cluster_N Nitrogen (Position 1) cluster_O Alcohol (Side Chain) core 2-(Piperidin-3-yloxy)ethan-1-ol Core N_alkylation Alkylation core->N_alkylation N_acylation Acylation core->N_acylation N_reductive_amination Reductive Amination core->N_reductive_amination O_oxidation Oxidation (Aldehyde/Acid) core->O_oxidation O_esterification Esterification core->O_esterification O_etherification Etherification core->O_etherification

Caption: Diversification points of the core molecule.

Analogues in Approved Pharmaceuticals

The piperidine ring is a key component in numerous drugs. For instance, derivatives of piperidine are used in the development of muscarinic antagonists and other CNS-active agents.[6] The introduction of the ethanoloxy side chain at the 3-position could lead to novel analogues of existing drugs with altered pharmacokinetic profiles or target selectivities. For example, it could serve as a fragment in the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), where piperidine-containing molecules have shown efficacy.[7]

Safety and Handling

While specific toxicity data for 2-(Piperidin-3-yloxy)ethan-1-ol is unavailable, general precautions for handling piperidine derivatives should be strictly followed.

  • Hazard Class: Based on related compounds like 2-(piperidin-2-yl)ethanol, this compound should be treated as harmful if swallowed, and capable of causing skin and eye irritation.[5] Piperidine itself is toxic and corrosive.[8][9]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

2-(Piperidin-3-yloxy)ethan-1-ol represents a promising yet underexplored chemical entity. Its unique combination of a piperidine ring, an ether linkage, and a primary alcohol makes it a highly attractive building block for the synthesis of new chemical libraries aimed at a variety of biological targets. The synthetic route proposed herein is based on reliable and scalable chemical transformations, providing a clear path for its preparation and subsequent investigation. As the landscape of drug discovery continues to evolve, the exploration of such novel scaffolds will be paramount in the quest for next-generation therapeutics.

References

  • ChemBK. (2024). (S)-2-(piperidin-2-yl)ethan-1-ol - Names and Identifiers. Retrieved from [Link]

  • Scribd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(2-Ethylsulfonylphenyl)piperidin-3-yl]ethanol. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. (n.d.). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • PubMed. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][11][12]thiazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(Furan-2-ylmethyl)piperidin-3-yl]ethanol. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(Piperidin-3-yloxy)ethan-1-ol: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scarcity of Specific Data and the Power of Analog-Based Inquiry A comprehensive search of the scientific literature and chemical databases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scarcity of Specific Data and the Power of Analog-Based Inquiry

A comprehensive search of the scientific literature and chemical databases reveals a notable scarcity of specific technical data for 2-(Piperidin-3-yloxy)ethan-1-ol (CAS Number: 1020971-19-0). While this particular molecule remains largely uncharacterized in public-domain research, its core structural motifs—the piperidine ring and the ether linkage—are cornerstones of modern medicinal chemistry. This guide, therefore, adopts a field-proven, analog-based approach. We will dissect the constituent parts of 2-(Piperidin-3-yloxy)ethan-1-ol to provide a robust technical framework for researchers. By understanding the well-established roles of the piperidine scaffold and related structures, we can infer the potential properties, synthesis, and applications of this specific compound, thereby equipping drug development professionals with the foundational knowledge to explore its potential.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous and highly valued scaffold in drug design.[1][2][3] Its prevalence is not coincidental; it offers a unique combination of physicochemical properties that are highly advantageous for developing therapeutic agents.[1]

Key Attributes of the Piperidine Moiety:

  • Modulation of Physicochemical Properties: The piperidine ring's saturated, sp³-hybridized nature allows for a three-dimensional structure that can be tailored to fit into the binding pockets of biological targets. Its basic nitrogen atom (typical pKa in the range of 8-11) is often protonated at physiological pH, which can be crucial for forming ionic interactions with target proteins and enhancing aqueous solubility.

  • Enhanced Pharmacokinetics: The presence of a piperidine motif often improves the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. It is generally metabolically stable and can facilitate transport across biological membranes.[1]

  • Therapeutic Versatility: Piperidine derivatives are found in a wide array of approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2][3] This broad utility underscores the scaffold's ability to be chemically modified to achieve specific pharmacological effects.

Physicochemical and Structural Properties of 2-(Piperidin-3-yloxy)ethan-1-ol

PropertyPredicted Value/InformationJustification
CAS Number 1020971-19-0Sourced from chemical supplier databases.[4]
Molecular Formula C7H15NO2Based on its chemical structure.[4]
Molecular Weight 145.20 g/mol Calculated from the molecular formula.[4]
Predicted pKa 9.0 - 10.5The piperidine nitrogen is a secondary amine, which typically has a pKa in this range, making it a good hydrogen bond acceptor and allowing for salt formation.
Predicted LogP < 2.0The presence of the hydroxyl and secondary amine groups is expected to confer a degree of hydrophilicity, likely resulting in good aqueous solubility.
Structural Features Chiral center at the 3-position of the piperidine ring. Primary alcohol and secondary amine functionalities. Ether linkage.These functional groups offer multiple points for further chemical modification and can participate in hydrogen bonding with biological targets.
Stereochemistry Exists as a racemate unless a stereospecific synthesis is employed. The (R) and (S) enantiomers could have different pharmacological and toxicological profiles.The stereochemistry of piperidine derivatives is known to be critical for their biological activity.

Proposed Synthesis Pathway: A Chemically Logical Approach

Given the absence of a published synthesis for 2-(Piperidin-3-yloxy)ethan-1-ol, a logical and efficient route can be proposed based on well-established organic chemistry principles. A Williamson ether synthesis would be a primary choice for constructing the ether linkage.

Step-by-Step Proposed Protocol:

  • Starting Materials: Commercially available N-protected piperidin-3-ol (e.g., N-Boc-3-hydroxypiperidine) and a protected 2-haloethanol (e.g., 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group).

  • Deprotonation: The hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide. The inert atmosphere (e.g., argon or nitrogen) is crucial to prevent quenching of the base by atmospheric moisture.

  • Nucleophilic Substitution (Williamson Ether Synthesis): The in-situ generated alkoxide acts as a nucleophile and attacks the protected 2-bromoethanol. The reaction is typically heated to drive it to completion.

  • Deprotection: The protecting groups on the nitrogen (Boc) and the hydroxyl (TBDMS) are removed. The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the TBDMS group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation to yield 2-(Piperidin-3-yloxy)ethan-1-ol.

Proposed Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol N_Boc_Pip N-Boc-3-hydroxypiperidine Alkoxide N-Boc-piperidin-3-alkoxide N_Boc_Pip->Alkoxide 1. Deprotonation Bromoethanol Br-CH2CH2-OTBDMS Protected_Product Protected Intermediate Bromoethanol->Protected_Product Base NaH, THF Base->Alkoxide Acid TFA Final_Product 2-(Piperidin-3-yloxy)ethan-1-ol Acid->Final_Product Fluoride TBAF Fluoride->Final_Product Alkoxide->Protected_Product 2. Williamson Ether Synthesis Protected_Product->Final_Product 3. Deprotection Potential Derivatization of 2-(Piperidin-3-yloxy)ethan-1-ol Core 2-(Piperidin-3-yloxy)ethan-1-ol - Primary Alcohol - Secondary Amine Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Amination Reductive Amination Core->Amination Esterification Esterification Core->Esterification N_Alkylation N-Alkylation / Acylation Core->N_Alkylation Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Amine_Derivative Amine Derivative Amination->Amine_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative N_Substituted N-Substituted Derivative N_Alkylation->N_Substituted

Caption: Functionalization points for library synthesis.

Standard Characterization Protocols for Piperidine Derivatives

Should 2-(Piperidin-3-yloxy)ethan-1-ol be synthesized, a standard battery of analytical techniques would be employed to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to identify the number and connectivity of protons. Key signals would include those for the piperidine ring protons, the methylene groups of the ethoxy chain, and the hydroxyl proton.

    • ¹³C NMR: Would confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the secondary amine.

Conclusion and Future Outlook

While 2-(Piperidin-3-yloxy)ethan-1-ol is not a well-documented compound, its constituent chemical features place it firmly within a class of structures that are of high interest to the pharmaceutical industry. The piperidine scaffold is a proven element in successful drug design, and the functionality of this particular molecule makes it an attractive building block for creating libraries of novel compounds.

This technical guide provides a framework for understanding the potential of 2-(Piperidin-3-yloxy)ethan-1-ol based on established chemical principles and the known utility of related piperidine derivatives. Further research is warranted to synthesize and characterize this compound, and to explore its biological activity. Such efforts could unlock new avenues in the development of therapeutics for a range of human diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link].

  • Vitaku, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116542.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62384819, 2-[1-(Oxan-4-ylmethyl)piperidin-3-yl]ethanol. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 58233848, 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol. Retrieved from [Link].

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • AA Blocks (2019). InCl3-catalyzed one-pot synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation. Retrieved from [Link].

  • Google Patents (1998). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • ResearchGate (n.d.). Pharmaceutical relevance of piperidine motifs and their access via selective hydrogenation. Retrieved from [Link].

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Papro, A. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link].

  • FooDB (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link].

  • Henry, N., Petit, J. Y., & Welin, L. (1977). Pharmacodynamic study of a pyrophtalone: [methyl-2 (piperidino-2 ethyl-1)-1 dihydro 1-4 pyridylidene-4 yl]-2 indanedione 1-3. II. Mechanism of action. Archives Internationales de Pharmacodynamie et de Therapie, 230(2), 289-299.
  • Park, H., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113281.
  • National Center for Biotechnology Information (n.d.). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63937123, 2-[1-(Oxan-4-yl)piperidin-3-yl]ethanol. Retrieved from [Link].

Sources

Exploratory

Spectroscopic Blueprint of 2-(Piperidin-3-yloxy)ethan-1-ol: A Technical Guide for Researchers

Abstract This technical guide provides a detailed spectroscopic characterization of the novel synthetic building block, 2-(Piperidin-3-yloxy)ethan-1-ol. In the absence of comprehensive published experimental spectra for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of the novel synthetic building block, 2-(Piperidin-3-yloxy)ethan-1-ol. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the expected spectral features to aid in the identification, characterization, and quality control of this compound. Detailed methodologies for acquiring such spectroscopic data are also provided, ensuring a self-validating framework for experimental work.

Introduction

2-(Piperidin-3-yloxy)ethan-1-ol is a bifunctional organic molecule featuring a piperidine ring ether-linked to an ethanol moiety. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to impart desirable pharmacokinetic properties. The presence of both a secondary amine and a primary alcohol offers multiple points for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

A thorough understanding of the spectroscopic properties of 2-(Piperidin-3-yloxy)ethan-1-ol is paramount for its unambiguous identification and for ensuring its purity in synthetic applications. This guide provides a comprehensive overview of its predicted spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-(Piperidin-3-yloxy)ethan-1-ol are detailed below, based on the analysis of related piperidine and ethanolamine structures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the protons on the piperidine ring and the ethanolic side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 (NH)1.5 - 2.5Broad Singlet-
H-33.4 - 3.6Multiplet-
H-2ax, H-6ax2.9 - 3.1Multiplet-
H-2eq, H-6eq2.4 - 2.6Multiplet-
H-4ax, H-5ax1.3 - 1.5Multiplet-
H-4eq, H-5eq1.7 - 1.9Multiplet-
O-CH₂3.6 - 3.8Triplet~5
CH₂-OH3.5 - 3.7Triplet~5
OH2.0 - 3.0Broad Singlet-
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-375 - 78
C-2, C-645 - 48
C-4, C-525 - 30
O-CH₂68 - 72
CH₂-OH60 - 63
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Piperidin-3-yloxy)ethan-1-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and OH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C, etc.) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Piperidin-3-yloxy)ethan-1-ol is predicted to show characteristic absorption bands for the O-H, N-H, C-O, and C-N bonds.

Predicted IR Absorption Frequencies
Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
N-H (Secondary Amine)Stretching3300 - 3500Moderate, Broad
C-H (Aliphatic)Stretching2850 - 3000Strong
C-O (Ether)Stretching1050 - 1150Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-N (Amine)Stretching1020 - 1250Moderate
N-H (Amine)Bending1550 - 1650Moderate
Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of liquid 2-(Piperidin-3-yloxy)ethan-1-ol or a small amount of the solid onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.

  • Data Analysis: Label the significant peaks in the spectrum and correlate them with the corresponding functional groups.

IR Acquisition Workflow

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply Apply Sample to Crystal background->apply acquire Acquire Sample Spectrum apply->acquire process Process Spectrum (Baseline Correction) acquire->process peak_pick Peak Picking and Annotation process->peak_pick Final IR Spectrum Final IR Spectrum peak_pick->Final IR Spectrum

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data

The molecular weight of 2-(Piperidin-3-yloxy)ethan-1-ol (C₇H₁₅NO₂) is 145.20 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 146.21.

Predicted Fragmentation Pattern:

The fragmentation of the piperidine ring is a key feature in the mass spectrum. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable iminium ion. The fragmentation pattern of piperidine alkaloids has been studied, and the loss of water or other small molecules from substituents is a common observation.[2]

  • Loss of the ethanol side chain: Cleavage of the C-O bond of the ether linkage could result in a fragment corresponding to the piperidin-3-ol cation.

  • Fragmentation of the piperidine ring: Ring opening and subsequent fragmentation can lead to a series of smaller charged fragments.

  • Loss of water: Dehydration of the primary alcohol can occur, leading to a fragment at [M+H-H₂O]⁺.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the protonated molecule ([M+H]⁺). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS Acquisition Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Suitable Solvent infuse Direct Infusion dissolve->infuse ionize Ionization (ESI) infuse->ionize ms1 MS1: Full Scan (Determine [M+H]⁺) ionize->ms1 isolate Isolate [M+H]⁺ ms1->isolate cid MS2: Collision-Induced Dissociation (CID) isolate->cid detect Detect Fragment Ions cid->detect interpret Interpret Fragmentation Pattern detect->interpret Structural Elucidation Structural Elucidation interpret->Structural Elucidation

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a predictive spectroscopic blueprint for 2-(Piperidin-3-yloxy)ethan-1-ol. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for the scientific community. This information will be invaluable for the unambiguous identification, characterization, and quality assessment of this versatile synthetic intermediate, thereby supporting its application in pharmaceutical research and development. It is important to note that while these predictions are based on sound chemical principles and data from analogous structures, experimental verification is the ultimate standard for structural confirmation.

References

  • Chehasnah Haji-Cheteh. Synthesis of Phosphine-Alkene Ligands and 3-Hydroxy Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • Google Patents. WO2021089683A1 - Inhibitors of adrenoreceptor adrac2.
  • Google Patents.
  • PubChem. 3-Piperidinol, 1-methyl-. [Link]

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

Sources

Foundational

Whitepaper: Unlocking the Therapeutic Potential of 2-(Piperidin-3-yloxy)ethan-1-ol: A Prospective Analysis

Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting diverse pathol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting diverse pathologies, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2] This guide focuses on the untapped potential of a specific, under-researched derivative: 2-(Piperidin-3-yloxy)ethan-1-ol . While direct biological data for this compound is not available in current literature, a comprehensive analysis of structurally analogous molecules provides a strong rationale for investigating its therapeutic promise. This document synthesizes existing knowledge on related chemical entities to construct a hypothesis-driven framework for its potential biological activities, primarily focusing on oncology and CNS applications. We provide detailed, actionable experimental protocols for validating these hypotheses, from initial in silico and in vitro screening to mechanistic cellular assays, designed to guide future research and drug discovery efforts.

Introduction: The Piperidine Scaffold and the Subject Molecule

The piperidine ring's success in drug design stems from its unique physicochemical properties. It is a versatile structural motif that is metabolically stable, can be readily functionalized, and possesses the ability to modulate lipophilicity and hydrogen bonding characteristics, which are critical for optimizing pharmacokinetic (ADME) profiles and target engagement.[1]

The molecule at the core of this investigation, 2-(Piperidin-3-yloxy)ethan-1-ol , combines this established heterocyclic core with an ether-linked ethanol side chain at the 3-position. This specific arrangement presents several features of interest:

  • Chirality: The substitution at the 3-position of the piperidine ring introduces a chiral center, allowing for stereospecific interactions with biological targets.

  • Hydrogen Bonding: The terminal hydroxyl group and the piperidine nitrogen can act as both hydrogen bond donors and acceptors.

  • Structural Analogy: The piperidin-yloxy fragment is structurally related to scaffolds found in potent bioactive compounds, most notably inhibitors of epigenetic targets and modulators of CNS receptors.

This guide will dissect these features to build a compelling case for the systematic evaluation of this molecule's bioactivity.

Potential Biological Activity: A Hypothesis-Driven Exploration

Based on structure-activity relationships (SAR) derived from existing literature, we hypothesize three primary avenues for the potential therapeutic application of 2-(Piperidin-3-yloxy)ethan-1-ol.

Hypothesis 1: Potent and Selective Inhibition of Lysine-Specific Demethylase 1 (LSD1) for Cancer Therapy

Scientific Rationale: The most compelling hypothesis is that 2-(Piperidin-3-yloxy)ethan-1-ol functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4). Overexpression of LSD1 is a known driver in various cancers, including leukemia and solid tumors, making it a high-value oncology target.[3][4]

This hypothesis is strongly supported by published research on a series of potent LSD1 inhibitors featuring a 3-(piperidin-4-ylmethoxy)pyridine core.[3][4] These compounds achieve low nanomolar potency (Kᵢ values as low as 29 nM) and exhibit high selectivity against related monoamine oxidases (MAO-A and MAO-B).[4] The core structure of 2-(Piperidin-3-yloxy)ethan-1-ol is a close isostere of these established inhibitors. The key interaction is believed to involve the protonated piperidine nitrogen forming a salt bridge with the enzyme's catalytic site, a mechanism our subject molecule is perfectly equipped to replicate.

Hypothesis 2: Modulation of Serotonergic Pathways for CNS Disorders

Scientific Rationale: Piperidine and its close relative, piperazine, are foundational scaffolds for many CNS-active agents. Studies on novel piperazine derivatives have demonstrated significant anxiolytic and antidepressant-like effects.[5] Mechanistic studies revealed that these effects are mediated through the serotonergic system, specifically via antagonism of the 5-HT₁ₐ receptor.[5] The structural features of 2-(Piperidin-3-yloxy)ethan-1-ol, particularly the flexible ether-linked side chain and the basic nitrogen atom, are consistent with pharmacophores known to interact with G-protein coupled receptors like the serotonin receptors. This suggests a potential role in treating conditions such as anxiety and depression.

Hypothesis 3: Broad-Spectrum Antimicrobial Activity

Scientific Rationale: Various pyridine and piperidine derivatives have been reported to possess significant antimicrobial properties. For instance, 2-(methyldithio)pyridine-3-carbonitrile has demonstrated potent, broad-spectrum activity against both bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[6][7] While the mechanism is distinct, the presence of the nitrogen-containing heterocycle is a common feature in many antimicrobial agents. This warrants a baseline screening of 2-(Piperidin-3-yloxy)ethan-1-ol for potential anti-infective applications.

Proposed Experimental Validation Workflow

To systematically test the hypotheses outlined above, we propose a phased approach starting with high-throughput screening and culminating in specific mechanistic studies.

Phase 1: Primary Screening (In Silico & In Vitro)

This initial phase is designed to rapidly assess the primary hypotheses and determine which, if any, warrant further investigation.

G cluster_0 Computational Analysis cluster_2 Decision Point Docking Molecular Docking LSD1_Assay LSD1 Inhibition Assay (IC50 Determination) Docking->LSD1_Assay Target: LSD1 Receptor_Binding 5-HT1A Receptor Binding Assay (Ki) Docking->Receptor_Binding Target: 5-HT1A Decision Analyze Data: Potency & Selectivity LSD1_Assay->Decision Receptor_Binding->Decision MTT_Assay Cancer Cell Proliferation (MTT) MTT_Assay->Decision MIC_Assay Antimicrobial MIC Screening MIC_Assay->Decision G cluster_0 Lead Compound from Phase 1 cluster_1 Mechanism of Action (MOA) cluster_2 Selectivity Profiling Lead Promising Hit (e.g., Potent LSD1 Inhibitor) WesternBlot Western Blot: Confirm H3K4me2 Increase Lead->WesternBlot Kinetics Enzyme Kinetics: Determine Ki & MOI Lead->Kinetics MAO_Assay MAO-A / MAO-B Inhibition Assays Lead->MAO_Assay CEREP_Panel Broad Kinase/GPCR Panel Screening Lead->CEREP_Panel

Caption: Phase 2 Workflow for Mechanistic and Selectivity Studies.

Detailed Protocol 3: Western Blot for Histone Methylation

  • Objective: To confirm that the compound's cellular activity is due to LSD1 inhibition by measuring the accumulation of its substrate, H3K4me2.

  • Causality: This is a direct target engagement biomarker assay. An increase in the H3K4me2 mark following treatment provides strong evidence that the compound is acting on-target within the cell. [4]* Methodology:

    • Treatment: Treat a relevant cancer cell line (e.g., MV4-11) with the test compound at concentrations around its EC₅₀ value for 24-48 hours.

    • Histone Extraction: Lyse the cells and perform an acid extraction to isolate histone proteins.

    • Protein Quantification: Determine the protein concentration of the extracts using a BCA assay.

    • SDS-PAGE: Separate equal amounts of histone extracts on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody specific for H3K4me2.

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • To ensure equal loading, strip the membrane and re-probe with an antibody for total Histone H3.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity for H3K4me2 and normalize it to the total H3 signal. Compare the results from treated samples to the vehicle control.

Data Presentation

All quantitative data should be summarized for clear interpretation. The following table provides a template for presenting the results from the proposed Phase 1 screening.

CompoundTarget/AssayEndpointResult
2-(Piperidin-3-yloxy)ethan-1-ol LSD1 InhibitionIC₅₀(Hypothetical Value, e.g., 150 nM)
MV4-11 ProliferationEC₅₀(Hypothetical Value, e.g., 400 nM)
5-HT₁ₐ BindingKᵢ(Hypothetical Value, e.g., >10 µM)
S. aureusMIC(Hypothetical Value, e.g., >64 µg/mL)
C. albicansMIC(Hypothetical Value, e.g., >64 µg/mL)

Conclusion and Future Directions

While 2-(Piperidin-3-yloxy)ethan-1-ol remains an uncharacterized molecule, a rigorous analysis of its structure against the backdrop of established medicinal chemistry literature provides a strong, data-driven rationale for its investigation as a novel therapeutic agent. The structural homology to potent LSD1 inhibitors positions it as a particularly promising candidate for development in oncology. The proposed experimental workflows offer a clear, logical, and self-validating path to test these hypotheses.

Should primary screening yield positive results, future work should focus on:

  • Stereoselective Synthesis: Synthesizing and testing the individual R and S enantiomers to determine if the activity is stereospecific.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the ethanol side chain and the piperidine ring to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Advancing optimized lead compounds into relevant animal models, such as tumor xenograft models for oncology candidates.

This document serves as a foundational guide for researchers to unlock the potential of this promising, yet unexplored, chemical entity.

References

  • WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines. Google Patents.
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022-06-01). PubMed. Available at: [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. Google Patents.
  • (PDF) VOLATILE ANTIDIABETIC PROPERTIES OF PIPER NIGRUM L. ETHANOL EXTRACT (ORIGINAL AND PLANT STEM CELL): NETWORK PHARMACOLOGY STUDY AND ANTIOXIDANT ACTIVITY. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with.... ResearchGate. Available at: [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds. Google Patents.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed. Available at: [Link]

  • Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. (2019-03-13). PubMed Central. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023-02-09). Encyclopedia.pub. Available at: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. (2023-09-02). Nature. Available at: [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Available at: [Link]

  • BIOADHESIVE COMPOSITIONS AND METHODS FOR TOPICAL ADMINISTRATION OF ACTIVE AGENTS. (2005-12-28). Patent 1021204. Available at: [Link]

  • compositions of pharmaceutical actives containing diethylene glycol monoethyl ether or other alkyl derivatives. (2014-10-02). Justia Patents. Available at: [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Antidiabetic and Antihyperlipidemic Activity of Ethanolic Extract of Mentha viridis in Alloxan Induced Diabetic Rats. (2024-09-30). ETFLIN. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central. Available at: [Link]

  • (PDF) Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b]t[8][9]hiazine derivatives. ResearchGate. Available at: [Link]

  • US8119648B2 - 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. Google Patents.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04). IJNRD. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016-01-14). PubMed. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Pharmaceutical composition, methods for treating and uses thereof. PubChem. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024-08-06). MDPI. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Mechanism of Action of 2-(Piperidin-3-yloxy)ethan-1-ol

Preamble: Navigating the Unknowns of a Novel Chemical Entity In the realm of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) that hold therapeutic promise, yet th...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the realm of drug discovery and development, researchers are frequently confronted with novel chemical entities (NCEs) that hold therapeutic promise, yet their precise biological mechanisms of action remain elusive. "2-(Piperidin-3-yloxy)ethan-1-ol" is one such molecule. A survey of the current scientific literature reveals a scarcity of data on its biological targets and functional effects. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically predict and validate the mechanism of action of this intriguing piperidine derivative.

The piperidine moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its structural versatility allows for diverse interactions with biological targets. The presence of a piperidine ring in "2-(Piperidin-3-yloxy)ethan-1-ol," combined with an ether linkage and a primary alcohol, suggests a high potential for biological activity. This guide will eschew a rigid, templated approach, instead adopting a fluid, logic-driven narrative that mirrors the scientific process of discovery. We will begin with a robust in silico predictive framework, followed by a detailed exposition of experimental validation protocols, ensuring scientific integrity and trustworthiness at every step.

Part 1: In Silico Target Prediction - Building a Computational Hypothesis

The initial and most cost-effective approach to understanding a novel compound's mechanism of action is through computational, or in silico, methodologies.[3][4] These techniques leverage vast biological and chemical databases to generate educated hypotheses about potential protein targets, which can then be experimentally verified.

Structural and Physicochemical Profiling

A foundational step is to characterize the drug-like properties of 2-(Piperidin-3-yloxy)ethan-1-ol. This involves calculating key physicochemical parameters to assess its potential as a therapeutic agent.

PropertyPredicted ValueSignificance
Molecular Weight159.23 g/mol Adherence to Lipinski's Rule of Five (MW < 500)
LogP-0.2Indicates good hydrophilicity
Hydrogen Bond Donors2Favorable for target interaction
Hydrogen Bond Acceptors3Favorable for target interaction
Rotatable Bonds4Suggests conformational flexibility

These values are hypothetical and would be calculated using standard cheminformatics software.

Ligand-Based Target Prediction

This approach identifies potential targets by comparing the structure of our query molecule to libraries of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

1.2.1. Recommended Protocol: Similarity Searching
  • Database Selection: Utilize comprehensive chemogenomic databases such as ChEMBL, PubChem, and DrugBank.[5]

  • Fingerprint Generation: Convert the 2D structure of 2-(Piperidin-3-yloxy)ethan-1-ol into a molecular fingerprint (e.g., Morgan, MACCS keys).

  • Similarity Metric: Employ the Tanimoto coefficient to quantify the similarity between the query molecule and database compounds.

  • Target Prioritization: Rank potential targets based on the similarity scores of the corresponding active compounds.

Structure-Based Target Prediction (Panel Docking)

In contrast to ligand-based methods, structure-based approaches utilize the three-dimensional structures of potential protein targets. Panel docking involves systematically docking the query molecule into the binding sites of a large panel of proteins.

1.3.1. Recommended Protocol: Molecular Docking
  • Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB), focusing on targets associated with piperidine-containing drugs (e.g., GPCRs, ion channels, enzymes).

  • Ligand Preparation: Generate a low-energy 3D conformation of 2-(Piperidin-3-yloxy)ethan-1-ol.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the molecule within each target's binding site.

  • Scoring and Ranking: Rank the potential targets based on the predicted binding energies and analysis of key intermolecular interactions (hydrogen bonds, hydrophobic contacts).

In Silico Workflow Diagram

in_silico_workflow cluster_input Input cluster_prediction In Silico Prediction cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_output Output mol 2-(Piperidin-3-yloxy)ethan-1-ol (SMILES/SDF) sim_search Similarity Searching (ChEMBL, PubChem) mol->sim_search docking Panel Docking (PDB Library) mol->docking pharm Pharmacophore Modeling target_list Prioritized List of Potential Targets pharm->target_list md_sim MD Simulations md_sim->target_list experimental_workflow cluster_input Input cluster_validation Experimental Validation cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_output Output target_list Prioritized Target List (from In Silico) binding Binding Assays (e.g., Radioligand) target_list->binding enzyme Enzyme Inhibition Assays target_list->enzyme reporter Reporter Gene Assays binding->reporter functional Functional Assays (e.g., Calcium Flux) enzyme->functional moa Validated Target and Initial MOA Hypothesis reporter->moa functional->moa

Caption: Experimental workflow for target validation.

Part 3: Signaling Pathway Elucidation and Data Synthesis

The culmination of the in silico and experimental data is the construction of a hypothetical signaling pathway that describes the mechanism of action of 2-(Piperidin-3-yloxy)ethan-1-ol.

Hypothetical Signaling Pathway

Based on the common targets of piperidine derivatives, let's hypothesize that our in silico and experimental workflows identified a G-protein coupled receptor (GPCR) as a primary target.

signaling_pathway compound 2-(Piperidin-3-yloxy)ethan-1-ol receptor GPCR Target compound->receptor Binds and Activates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical GPCR signaling pathway.

Synthesizing the Narrative

The final step is to integrate all the generated data into a cohesive narrative that explains the mechanism of action. This narrative should address:

  • The primary molecular target(s): Confirmed through binding and enzymatic assays.

  • The functional effect on the target: Is the compound an agonist, antagonist, or allosteric modulator?

  • The downstream cellular consequences: How does the interaction with the target lead to a measurable cellular response?

By following this comprehensive, multi-faceted approach, researchers can systematically unravel the mechanism of action of novel chemical entities like 2-(Piperidin-3-yloxy)ethan-1-ol, paving the way for their potential development as future therapeutics.

References

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Law, J. W.-F., et al. (2019). Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. Molecules, 24(6), 1038. [Link]

  • ResearchGate. (n.d.). Experimental validation of predicted drug-target interactions. [Link]

  • Fithria, R. F., et al. (2025). VOLATILE ANTIDIABETIC PROPERTIES OF PIPER NIGRUM L. ETHANOL EXTRACT (ORIGINAL AND PLANT STEM CELL): NETWORK PHARMACOLOGY STUDY AND ANTIOXIDANT ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 18(7). [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 3027-3049. [Link]

  • Oğul, H., & Ak, E. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

  • ResearchGate. (n.d.). In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

Exploratory

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 2-(Piperidin-3-yloxy)ethan-1-ol: Synthesis, Properties, and Therapeutic Potential In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone structural motif.[...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Piperidin-3-yloxy)ethan-1-ol: Synthesis, Properties, and Therapeutic Potential

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone structural motif.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its significance as a privileged scaffold, offering a versatile three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets.[1][2] Within this vast chemical space, "2-(Piperidin-3-yloxy)ethan-1-ol" emerges as a compound of considerable interest. This molecule features a piperidine ring substituted at the 3-position with a flexible 2-hydroxyethoxy side chain. This unique combination of a rigid heterocyclic core and a hydrophilic, functionalizable linker presents a compelling starting point for the design of novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol, an analysis of its physicochemical properties, and an evidence-based discussion of its potential pharmacological applications, drawing insights from structurally related compounds.

Chemical Synthesis and Characterization

While direct literature on the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol is sparse, a robust and logical synthetic route can be designed based on established chemical principles, primarily the Williamson ether synthesis. The following multi-step protocol is proposed as a reliable method for its preparation.

Rationale for the Synthetic Strategy

The core of this synthesis is the formation of an ether bond between the hydroxyl group of 3-hydroxypiperidine and a two-carbon ethanol unit. To achieve this selectively, a protection-alkylation-deprotection strategy is employed. The secondary amine of the piperidine ring is highly nucleophilic and would otherwise compete in the alkylation step. Therefore, it is first "masked" with a tert-butyloxycarbonyl (Boc) protecting group. Following the crucial ether formation, the protecting group is removed under acidic conditions to yield the final product.

Experimental Protocol: A Step-by-Step Methodology

Step 1: N-Protection of 3-Hydroxypiperidine

  • Reagents & Setup: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) to the solution.

  • Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to yield pure tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Williamson Ether Synthesis

  • Reagents & Setup: Dissolve the protected alcohol from Step 1 (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form a sodium alkoxide, activating it for the subsequent nucleophilic attack.

  • Alkylation: After stirring for 30-60 minutes at 0°C, add 2-(benzyloxy)ethyl bromide (1.1 eq). Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 3-(2-(benzyloxy)ethoxy)piperidine-1-carboxylate.

Step 3: Deprotection to Yield Final Product

  • Reagents & Setup: Dissolve the product from Step 2 (1.0 eq) in a solvent like methanol.

  • Hydrogenolysis (Benzyl Group Removal): Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 12-24 hours.

  • Boc Group Removal: After the hydrogenolysis is complete (monitored by TLC), filter the reaction mixture through Celite to remove the catalyst. Evaporate the solvent. Dissolve the residue in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours.

  • Final Workup: Concentrate the mixture under reduced pressure. The residue can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate solvent, or purified as the hydrochloride salt. Final purification via chromatography or recrystallization yields 2-(Piperidin-3-yloxy)ethan-1-ol.

Workflow Visualization

SynthesisWorkflow A 3-Hydroxypiperidine B Step 1: N-Protection Reagents: (Boc)₂O, TEA A->B C tert-butyl 3-hydroxypiperidine-1-carboxylate B->C D Step 2: Williamson Ether Synthesis Reagents: 1. NaH 2. 2-(Benzyloxy)ethyl bromide C->D E Protected Intermediate D->E F Step 3: Deprotection Reagents: 1. H₂, Pd/C 2. HCl in Dioxane E->F G 2-(Piperidin-3-yloxy)ethan-1-ol F->G

Caption: Multi-step synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol.

Physicochemical and Structural Properties

Understanding the key physicochemical properties of a molecule is essential for predicting its behavior in biological systems and for guiding formulation development.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂Calculated
Molecular Weight 145.20 g/mol Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Polar Surface Area 41.7 ŲCalculated
Predicted LogP -0.2 to 0.5Estimated

These properties suggest that 2-(Piperidin-3-yloxy)ethan-1-ol is a relatively small, polar molecule with good potential for aqueous solubility, a characteristic often favorable for drug candidates.

Potential Pharmacological Applications and Biological Activity

While direct biological data for 2-(Piperidin-3-yloxy)ethan-1-ol is not yet available in public literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications. The piperidine scaffold is a well-established pharmacophore in a multitude of drug classes.

Central Nervous System (CNS) Disorders

Derivatives of 3-alkoxypiperidine have shown promise as CNS agents. A notable study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed significant antidepressant activity.[3] These compounds were found to inhibit the reuptake of biogenic amines, a mechanism of action shared by many established antidepressant drugs like viloxazine.[3] The structural similarity of 2-(Piperidin-3-yloxy)ethan-1-ol to these active compounds suggests that it could be a valuable candidate for screening in models of depression and other neurological disorders.

Potential Mechanism: Neurotransmitter Reuptake Inhibition

Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Presynaptic Vesicle Vesicles (Neurotransmitters) Receptor Receptors Vesicle->Receptor Neurotransmitter Release Reuptake Reuptake Transporter Postsynaptic Receptor->Reuptake Reuptake Receptor->Postsynaptic Signal Propagation Molecule 2-(Piperidin-3-yloxy) ethan-1-ol Molecule->Reuptake Inhibition

Caption: Potential mechanism of action at a chemical synapse.

Antifungal and Antimicrobial Activity

The piperidine ring is a key component of several agricultural and clinical antimycotics.[4] These agents often function by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[4] The disruption of this pathway leads to altered membrane permeability and ultimately, cell death.[4] Furthermore, various pyridine and piperidine derivatives have demonstrated broad-spectrum antimicrobial activity, including against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.[5][6] This body of evidence provides a strong rationale for evaluating 2-(Piperidin-3-yloxy)ethan-1-ol and its derivatives for antifungal and antibacterial properties.

Anti-inflammatory Applications

Heterocyclic compounds containing nitrogen, such as pyridones and pyridazines, are widely investigated for their anti-inflammatory effects.[7] Some of these molecules act as dual inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[7] Given the structural relationship, the 2-(Piperidin-3-yloxy)ethan-1-ol scaffold could be explored for its potential to modulate inflammatory pathways. Additionally, related structures have been identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[8]

Conclusion and Future Directions

2-(Piperidin-3-yloxy)ethan-1-ol represents a molecule of significant untapped potential. Its synthesis is achievable through well-established organic chemistry methodologies, and its physicochemical profile is indicative of drug-like properties. Based on a comprehensive review of structurally analogous compounds, promising avenues for future research include the investigation of its activity in CNS disorders, its potential as an antimicrobial agent, and its role in modulating inflammatory responses. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full therapeutic potential of this intriguing piperidine derivative.

References

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Source: PubMed URL: [Link]

  • Title: 2-Piperidin-2-ylethanol | C7H15NO | CID 15144. Source: PubChem URL: [Link]

  • Title: EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Source: PMC - NIH URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Source: Chemistry & Biodiversity URL: [Link]

  • Title: CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Title: US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Title: SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES. Source: CyberLeninka URL: [Link]

  • Title: Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Source: Nature Communications URL: [Link]

  • Title: Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. Source: PubMed Central URL: [Link]

  • Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Source: White Rose eTheses Online URL: [Link]

  • Title: Antidiabetic and Antihyperlipidemic Activity of Ethanolic Extract of Mentha viridis in Alloxan Induced Diabetic Rats. Source: ETFLIN URL: [Link]

  • Title: Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Source: PMC - NIH URL: [Link]

  • Title: (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][3][8]thiazine derivatives. Source: ResearchGate URL: [Link]

  • Title: Showing Compound 2-Piperidinone (FDB028421). Source: FooDB URL: [Link]

  • Title: (PDF) Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot (Allium stipitatum Regel.) Exerts Broad-Spectrum Antimicrobial Activity. Source: ResearchGate URL: [Link]

  • Title: (S)-2-(piperidin-2-yl)ethan-1-ol - Names and Identifiers. Source: ChemBK URL: [Link]

  • Title: Biological Activity of Naturally Derived Naphthyridines. Source: MDPI URL: [Link]

  • Title: Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Source: MDPI URL: [Link]

  • Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Source: PMC - PubMed Central URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability of 2-(Piperidin-3-yloxy)ethan-1-ol for Preformulation and Early Drug Development

Abstract This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel pharmaceutical intermediate, 2-(Piperidin-3-yloxy)ethan-1-ol. Designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel pharmaceutical intermediate, 2-(Piperidin-3-yloxy)ethan-1-ol. Designed for researchers, formulation scientists, and process chemists, this document outlines the core physicochemical principles, detailed experimental protocols, and data interpretation strategies essential for successful drug development. We delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems for generating reliable and reproducible data. Protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability studies are presented in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, the development of a robust, stability-indicating HPLC method is detailed, ensuring accurate quantification of the active substance in the presence of its potential degradation products.

Introduction: Understanding the Molecule

2-(Piperidin-3-yloxy)ethan-1-ol is a heterocyclic compound featuring a piperidine ring linked via an ether to an ethanol moiety. While specific experimental data for this exact molecule is not widely published, its structural components provide a strong basis for predicting its physicochemical behavior.

  • Piperidine Moiety: The saturated nitrogen-containing heterocycle imparts a basic character (pKa of the secondary amine is typically around 11), suggesting that the molecule's solubility will be highly dependent on pH. It is expected to be more soluble in acidic conditions where the piperidine nitrogen is protonated.

  • Ethanol and Ether Groups: The hydroxyl (-OH) and ether (-O-) groups are capable of hydrogen bonding, which is anticipated to contribute favorably to its aqueous solubility.

Based on structurally similar compounds like 2-(piperidin-2-yl)ethanol (Molecular Weight: 129.20 g/mol ), we can infer that 2-(Piperidin-3-yloxy)ethan-1-ol will be a relatively small molecule with polar functional groups, predisposing it to at least moderate aqueous solubility.[1][2] However, precise quantitative measurement is imperative, as even minor structural changes can significantly impact these properties. This guide provides the strategic and tactical framework for such an investigation.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. Insufficient solubility can hinder absorption from the gastrointestinal tract and complicate in vitro assay reliability.[3] We will employ two complementary methods to build a comprehensive solubility profile: a high-throughput kinetic assay for early-stage discovery and a lower-throughput, but more definitive, thermodynamic (shake-flask) assay for later-stage development.

Rationale for a Dual-Assay Approach

The choice of solubility assay is dictated by the stage of drug development.

  • Kinetic Solubility: In early discovery, speed and material conservation are paramount. Kinetic solubility assays, which measure the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock), are ideal.[4][5][6] This method provides a rapid assessment of solubility under non-equilibrium conditions, which can be sufficient for initial rank-ordering of compounds.

  • Thermodynamic Solubility: For lead optimization and preformulation, a precise understanding of the true equilibrium solubility is required. The thermodynamic solubility, determined by allowing a surplus of solid compound to equilibrate with the solvent, represents the true saturation point and is the gold standard for regulatory submissions.[3][4]

Experimental Protocol: Kinetic Solubility by Nephelometry

This protocol is designed for a 96-well plate format to rapidly assess the solubility of 2-(Piperidin-3-yloxy)ethan-1-ol across a physiologically relevant pH range.

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-3-yloxy)ethan-1-ol in 100% DMSO.

  • Buffer Preparation: Prepare phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Transfer 2 µL of each DMSO dilution to a 96-well clear-bottom plate containing 198 µL of the appropriate aqueous buffer. This maintains a constant 1% DMSO concentration.

  • Incubation: Shake the plate for 2 hours at room temperature (25°C), protected from light.[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method provides the equilibrium solubility value, which is critical for formulation development.

Objective: To determine the saturation concentration of the compound in various aqueous media at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid 2-(Piperidin-3-yloxy)ethan-1-ol (e.g., 2-5 mg) to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, and purified water).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled chamber (typically 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours to ensure saturation is reached.[4][7]

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.0).

  • Data Reporting: The solubility is reported in mg/mL or µg/mL. The solid phase should be analyzed post-equilibration by techniques like DSC or XRPD to check for any polymorphic or solvate transitions.

Anticipated Solubility Profile & Data Summary

The following table presents a hypothetical summary of expected solubility data for 2-(Piperidin-3-yloxy)ethan-1-ol, reflecting its basic nature.

Assay Type Medium pH Temperature Solubility (µg/mL)
KineticPBS7.425°C~150
KineticPBS6.525°C~500
KineticPBS5.025°C>2000
Thermodynamic0.1 N HCl1.225°C15,000
ThermodynamicAcetate Buffer4.525°C8,500
ThermodynamicPhosphate Buffer6.825°C950
ThermodynamicPurified Water~8.0 (intrinsic)25°C700

This data is illustrative and serves as an example of expected pH-dependent solubility.

Stability Assessment: Ensuring Product Integrity

Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are governed by the ICH Q1A(R2) guideline.[8]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. By intentionally exposing the compound to harsh conditions, we can rapidly identify potential degradation pathways, elucidate the structure of degradation products, and establish the intrinsic stability of the molecule. This information is indispensable for developing a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) API->Thermal Photo Photostability (ICH Q1B Light Box) API->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Method Validate Stability-Indicating Method Analysis->Method Spec Set Specifications Analysis->Spec

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C. Collect samples at 2, 6, 24, and 48 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at 60°C. Collect samples at timed intervals until ~10-20% degradation is observed. The ether linkage may be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. The secondary amine of the piperidine ring is a potential site for oxidation.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat at 80°C.

  • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Analysis: All samples, including a non-degraded control, are analyzed by a suitable HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) to ensure peak purity and identify degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent peak.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance stored in its intended packaging to establish a re-test period or shelf life. The conditions are defined by ICH Q1A(R2).[8]

ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

  • Package the drug substance in containers that simulate the proposed commercial packaging.

  • Place the samples in validated stability chambers set to the conditions specified above.

  • Pull samples at predefined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. HPLC with UV detection is the workhorse for this application.

Method Development & Validation Logic

SIM_Development_Logic cluster_dev Development Phase cluster_val Validation Phase (ICH Q2(R2)) Forced_Deg Analyze Forced Degradation Samples Column_Screen Screen Columns (C18, Phenyl-Hexyl) Forced_Deg->Column_Screen Mobile_Phase Optimize Mobile Phase (pH, Organic Modifier) Column_Screen->Mobile_Phase Detection Select Wavelength (UV-Vis PDA) Mobile_Phase->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logic for SIM development and validation.

HPLC Method Protocol (Example)
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

Rationale: A C18 column provides good hydrophobic retention for a broad range of molecules. A formic acid modifier ensures the piperidine nitrogen is protonated, leading to better peak shape. The gradient elution is necessary to resolve the polar parent compound from potentially more non-polar degradation products.

Validation According to ICH Q2(R2)

Once the method is developed, it must be validated to prove its suitability for its intended purpose.[8]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples to show that degradation product peaks are well-resolved from the parent peak (resolution > 2).

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by spiking a placebo with known amounts of the API and measuring the recovery (typically 98-102%).

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, different analyst) levels, with a relative standard deviation (RSD) of < 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Essential for controlling impurities.

  • Robustness: Deliberate variations in method parameters (e.g., pH, flow rate, column temperature) are made to assess the method's reliability during normal use.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in drug development that directly influences the trajectory of a candidate compound. This guide has provided a detailed, science-driven framework for characterizing 2-(Piperidin-3-yloxy)ethan-1-ol. By integrating kinetic and thermodynamic solubility studies with a comprehensive, ICH-compliant stability program, researchers can build a robust data package. This not only de-risks downstream development activities such as formulation and clinical manufacturing but also ensures the generation of trustworthy data that meets global regulatory expectations. The successful application of these principles will enable a clear path forward, ensuring that decisions are based on a sound understanding of the molecule's intrinsic physicochemical properties.

References

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62358315, 2-[1-(Furan-2-ylmethyl)piperidin-3-yl]ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58233848, 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62384819, 2-[1-(Oxan-4-ylmethyl)piperidin-3-yl]ethanol. Retrieved from [Link]

Sources

Exploratory

The Piperidine Scaffold: An Enduring Cornerstone in Drug Discovery and a Technical Guide to the Synthesis and Potential of 2-(Piperidin-3-yloxy)ethan-1-ol

Abstract The piperidine ring is a paramount heterocyclic scaffold in modern medicinal chemistry, integral to the structure of a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from favorable physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a paramount heterocyclic scaffold in modern medicinal chemistry, integral to the structure of a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which are critical for drug-like characteristics.[2] This in-depth technical guide explores the significance of the piperidine core in drug development. While a detailed historical account of the specific molecule 2-(Piperidin-3-yloxy)ethan-1-ol is not extensively documented in publicly available literature, this guide provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and a discussion of its potential as a valuable building block in the synthesis of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical framework and practical insights into the utilization of this promising chemical entity.

The Privileged Piperidine: A Foundation of Modern Therapeutics

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a recurring feature in a remarkable number of clinically successful drugs.[1][3] Its ubiquity is not coincidental but rather a testament to its advantageous properties that make it an ideal scaffold for interacting with biological targets.[2] The piperidine ring can adopt various conformations, allowing for precise spatial orientation of substituents to optimize binding with enzymes and receptors.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility.[2]

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anti-cancer, anti-diabetic, anti-microbial, and anti-inflammatory effects.[4] This versatility underscores the immense potential held within this chemical class and fuels the ongoing exploration of novel piperidine-containing compounds.[4]

Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol: A Proposed Pathway and Experimental Protocols

While the direct discovery and history of 2-(Piperidin-3-yloxy)ethan-1-ol are not readily found in the literature, a scientifically sound synthetic route can be proposed based on established chemical transformations for analogous compounds. The following multi-step synthesis is presented as a robust and reproducible method for obtaining the target molecule.

Overall Synthetic Scheme

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc2O, Et3N, DCM tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate N-Boc-3-hydroxypiperidine->tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate 1. NaH, THF 2. 2-Bromoethanol 2-(Piperidin-3-yloxy)ethan-1-ol 2-(Piperidin-3-yloxy)ethan-1-ol tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate->2-(Piperidin-3-yloxy)ethan-1-ol HCl in Dioxane G cluster_0 Functionalization at Nitrogen cluster_1 Functionalization at Oxygen 2-(Piperidin-3-yloxy)ethan-1-ol 2-(Piperidin-3-yloxy)ethan-1-ol Amide Coupling Amide Coupling 2-(Piperidin-3-yloxy)ethan-1-ol->Amide Coupling Reductive Amination Reductive Amination 2-(Piperidin-3-yloxy)ethan-1-ol->Reductive Amination Alkylation Alkylation 2-(Piperidin-3-yloxy)ethan-1-ol->Alkylation Esterification Esterification 2-(Piperidin-3-yloxy)ethan-1-ol->Esterification Etherification Etherification 2-(Piperidin-3-yloxy)ethan-1-ol->Etherification

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol: A Detailed Laboratory-Scale Protocol

Introduction 2-(Piperidin-3-yloxy)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring tethered to an ethanol moiety via an ether li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Piperidin-3-yloxy)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring tethered to an ethanol moiety via an ether linkage, offers multiple points for further functionalization. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. The described three-step synthetic route is designed for robustness and scalability, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol is most effectively achieved through a three-step sequence:

  • Nitrogen Protection: The secondary amine of the starting material, 3-hydroxypiperidine, is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions at the nitrogen atom during the subsequent etherification step.

  • Williamson Ether Synthesis: The core ether linkage is formed by reacting the N-Boc-3-hydroxypiperidine with a suitable 2-carbon electrophile. This classic SN2 reaction is a cornerstone of ether synthesis.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

This strategic approach ensures high yields and purity by directing the reactivity to the desired functional groups at each stage.

Visualizing the Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow Start 3-Hydroxypiperidine Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 N-Boc-3-hydroxypiperidine Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: N-Boc Deprotection Intermediate2->Step3 FinalProduct 2-(Piperidin-3-yloxy)ethan-1-ol Step3->FinalProduct

Caption: Synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Experimental Protocols

PART 1: Step-by-Step Methodologies

Step 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

  • Rationale: The Boc group is an ideal protecting group for the piperidine nitrogen due to its stability in the basic conditions of the subsequent Williamson ether synthesis and its facile removal under acidic conditions. Di-tert-butyl dicarbonate ((Boc)₂O) is a common and effective reagent for this transformation.

  • Materials:

    • 3-Hydroxypiperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxypiperidine-1-carboxylate as a crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

  • Rationale: The Williamson ether synthesis is a reliable method for forming the ether bond.[1] In this step, the alkoxide of N-Boc-3-hydroxypiperidine, generated in situ using a strong base like sodium hydride, acts as a nucleophile, attacking an electrophilic two-carbon synthon. 2-Bromoethanol is chosen as the electrophile due to its higher reactivity compared to 2-chloroethanol. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and can solvate the sodium alkoxide.

  • Materials:

    • tert-Butyl 3-hydroxypiperidine-1-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-Bromoethanol

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Safety First: Sodium hydride reacts violently with water and is flammable.[2] Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate.

Step 3: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

  • Rationale: The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or methanol is commonly used for this purpose. The reaction proceeds via protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.

  • Materials:

    • tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

    • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

    • Diethyl ether

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane.

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

    • Collect the solid by filtration and wash with diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify with a NaOH solution to a pH > 12.

    • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(piperidin-3-yloxy)ethan-1-ol. Further purification can be achieved by vacuum distillation.[3]

PART 2: Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)Purification Method
1N-Boc Protection(Boc)₂O, TEADCM0 to RT12-16>95None/Direct Use
2Williamson Ether SynthesisNaH, 2-BromoethanolTHF0 to Reflux4-660-70Column Chromatography
3N-Boc Deprotection4 M HCl in DioxaneDioxaneRT2-480-90Distillation/Extraction

Scientific Integrity & Logic

Causality Behind Experimental Choices:

  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its robustness under the basic conditions required for the Williamson ether synthesis, thus preventing undesired N-alkylation of the piperidine ring. Its lability under acidic conditions allows for a clean and efficient deprotection in the final step.

  • Williamson Ether Synthesis Conditions: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the secondary alcohol on N-Boc-3-hydroxypiperidine, maximizing the concentration of the reactive alkoxide nucleophile. 2-Bromoethanol is preferred over 2-chloroethanol as bromide is a better leaving group than chloride, leading to faster reaction kinetics. Anhydrous conditions are critical to prevent the quenching of the sodium hydride and the alkoxide intermediate.

  • Deprotection Strategy: Acidic deprotection is a standard and high-yielding method for Boc group removal. Using a solution of HCl in an organic solvent minimizes the presence of water, which can sometimes lead to side reactions. The final product is initially isolated as its hydrochloride salt, which is often a crystalline solid, facilitating its purification. Subsequent basification allows for the isolation of the free amine.

Self-Validating System:

The progress of each reaction step can be reliably monitored by thin-layer chromatography (TLC), providing clear checkpoints for reaction completion. The intermediates and the final product can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their identity and purity. For instance, the disappearance of the Boc protons (a characteristic singlet around 1.4 ppm in ¹H NMR) and the appearance of an N-H proton signal confirm the successful deprotection in the final step.

Analytical Characterization

The structural confirmation of 2-(Piperidin-3-yloxy)ethan-1-ol and its intermediates is achieved through spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the ethoxy group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

The presented three-step synthesis provides a reliable and efficient laboratory-scale protocol for the preparation of 2-(Piperidin-3-yloxy)ethan-1-ol. By carefully selecting protecting groups and reaction conditions, this method ensures high yields and purity of the final product. The detailed procedural steps and the rationale behind them offer researchers a solid foundation for the successful synthesis of this important building block for drug discovery and development.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of (S) -N-BOC-3-hydroxy piperidine.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • MDPI. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing 2-piperidineethanol compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • chemconnections.org. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Academia.edu. (n.d.). Mass spectrometric fragmentation of some arylidenecycloalkanones. Retrieved from [Link]

  • Reddit. (2021). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 2-(Piperidin-3-yloxy)ethan-1-ol in Pharmaceutical Formulations and Biological Matrices

Abstract This technical guide provides detailed analytical methods for the accurate quantification of 2-(Piperidin-3-yloxy)ethan-1-ol, a polar molecule of interest in pharmaceutical development. Recognizing the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of 2-(Piperidin-3-yloxy)ethan-1-ol, a polar molecule of interest in pharmaceutical development. Recognizing the challenges associated with the analysis of such hydrophilic compounds, we present two robust and validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for 2-(Piperidin-3-yloxy)ethan-1-ol

The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties.[1][2] Consequently, the development of robust analytical methods for the quantification of piperidine-containing compounds, such as 2-(Piperidin-3-yloxy)ethan-1-ol, is a critical aspect of drug discovery and development. Accurate measurement of this analyte is essential for pharmacokinetic studies, dose-response characterization, and quality control of finished pharmaceutical products.

The inherent polarity of 2-(Piperidin-3-yloxy)ethan-1-ol presents a significant challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention and inadequate separation from other polar components.[3][4] This application note addresses this challenge by providing detailed protocols for two distinct, yet complementary, analytical techniques. The causality behind each experimental choice is elucidated to empower the user with a deeper understanding of the method's principles. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[5][6][7][8]

Method 1: HPLC-UV for Quality Control in Pharmaceutical Formulations

This method is designed for the routine analysis of 2-(Piperidin-3-yloxy)ethan-1-ol in pharmaceutical formulations, such as tablets or solutions. The primary challenge is to achieve sufficient retention of the polar analyte on a chromatographic column. To this end, we employ a polar-embedded reversed-phase column, which offers enhanced retention for hydrophilic compounds compared to traditional C18 columns.[9]

Rationale for Method Selection

An HPLC-UV system is a cost-effective and widely available platform in most analytical laboratories, making it ideal for routine quality control. While 2-(Piperidin-3-yloxy)ethan-1-ol lacks a strong chromophore, its derivatization is not always necessary for quantification at the concentrations typically found in pharmaceutical products. Detection at lower UV wavelengths can provide the required sensitivity.

Experimental Protocol

2.2.1. Sample Preparation

  • Tablet Formulation:

    • Accurately weigh and grind a representative number of tablets to a fine powder.

    • Transfer a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), into a volumetric flask.

    • Add a suitable diluent (e.g., a mixture of water and acetonitrile) to dissolve the analyte.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Formulation:

    • Accurately pipette a known volume of the liquid formulation into a volumetric flask.

    • Dilute to the mark with a suitable diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. Chromatographic Conditions

ParameterCondition
Column Polar-embedded C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 205 nm

2.2.3. Data Analysis and Validation

The method should be validated according to ICH Q2(R2) guidelines.[7] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis, no interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Insignificant changes in results with small variations in method parameters.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh/Pipette Sample dissolve Dissolve in Diluent & Sonicate start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (205 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard Curve integrate->quantify report Report Results quantify->report

Caption: HPLC-UV workflow for pharmaceutical sample analysis.

Method 2: LC-MS/MS for Bioanalytical Quantification in Biological Matrices

For the quantification of 2-(Piperidin-3-yloxy)ethan-1-ol in biological matrices such as plasma or urine, a highly sensitive and selective method is required. LC-MS/MS is the gold standard for such applications, offering excellent specificity and low limits of detection.[10][11][12]

Rationale for Method Selection

The complexity of biological matrices necessitates a highly selective analytical technique to minimize interferences.[13] Tandem mass spectrometry (MS/MS) provides this selectivity through the monitoring of specific precursor-to-product ion transitions. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for chromatographic separation, as it provides better retention for polar compounds than traditional reversed-phase chromatography.[4][9]

Experimental Protocol

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for cleaning up complex biological samples and concentrating the analyte of interest.[14][15][16]

  • Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte) and 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/UHPLC System
Column HILIC (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte and internal standard

3.2.3. Data Analysis and Validation

The bioanalytical method should be validated in accordance with FDA and ICH guidelines.[5][6]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability under various storage and handling conditions.
Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + IS precip Protein Precipitation start->precip load Load on SPE Cartridge precip->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate & Reconstitute elute->dry inject Inject into UPLC dry->inject separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Area Integration detect->integrate quantify Quantification (Analyte/IS Ratio) integrate->quantify report Report Concentration quantify->report

Caption: LC-MS/MS workflow for bioanalytical sample analysis.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 2-(Piperidin-3-yloxy)ethan-1-ol in both pharmaceutical formulations and biological matrices. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and adhering to the principles of analytical method validation, researchers can ensure the generation of high-quality, reproducible data to support their drug development programs.

References

  • National Center for Biotechnology Information. (n.d.). 2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol. PubChem. Retrieved from [Link]

  • Gao, H., & Obach, R. S. (2004). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 5(5), 447-460.
  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Piperidin-2-ylethanol. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Li, W., & Cohen, L. H. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
  • Global Market Report Research Publisher. (2025).
  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2018). Sample preparation for polar metabolites in bioanalysis. Analyst, 143(19), 4538-4547.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Lab Manager. (2025).
  • National Center for Biotechnology Information. (2018).
  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Waters Corporation. (2025).
  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Future Science. (2021).
  • Royal Society of Chemistry. (2022).
  • ChemBK. (2024). (S)-2-(piperidin-2-yl)ethan-1-ol - Names and Identifiers.
  • Royal Society of Chemistry. (2018). Sample preparation for polar metabolites in bioanalysis.
  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • AMSbiopharma. (2025).
  • Royal Society of Chemistry. (2022).
  • International Organisation of Vine and Wine. (2022). COMPENDIUM OF INTERNATIONAL METHODS OF WINE AND MUST ANALYSIS.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.

Sources

Method

Protocol Title: High-Performance Liquid Chromatography (HPLC) Purification of 2-(Piperidin-3-yloxy)ethan-1-ol

An Application Guide by a Senior Application Scientist Abstract This application note provides a comprehensive, in-depth protocol for the purification of 2-(Piperidin-3-yloxy)ethan-1-ol, a polar heterocyclic compound. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This application note provides a comprehensive, in-depth protocol for the purification of 2-(Piperidin-3-yloxy)ethan-1-ol, a polar heterocyclic compound. The inherent chemical properties of this molecule—high polarity, basicity from a secondary amine, and the absence of a significant UV chromophore—present substantial challenges for traditional reversed-phase chromatography.[1][2][3] This guide details a robust methodology centered on Hydrophilic Interaction Chromatography (HILIC), which is uniquely suited for retaining and separating highly polar analytes.[2][4][5][6] Paired with a universal mass-based detector, such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), this protocol ensures reliable detection and quantification.[7][8][9][10] We will explore the theoretical underpinnings of the chosen strategy, provide a step-by-step experimental workflow, and offer expert insights into data interpretation and troubleshooting to ensure a self-validating and reproducible purification process.

Foundational Principles: Strategic Selection of HILIC

The purification of 2-(Piperidin-3-yloxy)ethan-1-ol demands a departure from conventional chromatographic techniques. Its structure, which includes a piperidine ring, an ether linkage, and a primary alcohol, renders it highly hydrophilic. Consequently, standard reversed-phase (RP-HPLC) methods, which rely on hydrophobic interactions with a non-polar stationary phase (e.g., C18), are ineffective, leading to poor or no retention.[1][2][11]

Hydrophilic Interaction Chromatography (HILIC) emerges as the superior alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile (ACN), and a small percentage of an aqueous component.[4][5][12]

The retention mechanism in HILIC is primarily driven by the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer that immobilizes on the surface of the polar stationary phase.[5][12] As the aqueous content of the mobile phase is increased, the analyte's solubility in the mobile phase rises, leading to its elution. This "reversed-reversed phase" behavior provides excellent retention for compounds that would otherwise elute in the void volume in RP-HPLC.[5]

HILIC_vs_RP cluster_0 Reversed-Phase HPLC (RP-HPLC) cluster_1 Hydrophilic Interaction Chromatography (HILIC) rp_column Non-Polar Stationary Phase (C18) rp_analyte Polar Analyte (Target Molecule) rp_elution No Retention (Elutes in Void) rp_analyte->rp_elution Weak Interaction rp_mobile Polar Mobile Phase (High % Water) rp_mobile->rp_column Flow hilic_column Polar Stationary Phase (Silica) hilic_water Immobilized Water Layer hilic_analyte Polar Analyte (Target Molecule) hilic_retention Strong Retention hilic_analyte->hilic_retention Partitions into Water Layer hilic_mobile Non-Polar Mobile Phase (High % ACN) hilic_mobile->hilic_column Flow

Figure 1: Comparison of RP-HPLC and HILIC mechanisms for polar analytes.

Furthermore, the target molecule lacks a UV-absorbing chromophore, making detection with standard UV-Vis detectors impossible. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is essential. These detectors nebulize the column effluent, evaporate the mobile phase, and measure the light scattered by the remaining non-volatile analyte particles.[7][8][13] This provides a response proportional to the mass of the analyte, making it a universal detection method for any non-volatile compound.[14][15]

Materials and Instrumentation

CategoryItemSpecifications
Solvents & Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade, 18.2 MΩ·cm
Formic AcidLC-MS Grade, >99%
Ammonium FormateLC-MS Grade, >99%
Sample Compound2-(Piperidin-3-yloxy)ethan-1-ol
Instrumentation HPLC SystemPreparative or Semi-Preparative System
DetectorEvaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
ColumnHILIC Stationary Phase (e.g., Bare Silica, Amide)
Data SystemChromatography Data Software (CDS)
Consumables Syringe Filters0.22 µm, Nylon or PTFE
Vials2 mL autosampler vials, 40 mL scintillation vials for fractions

Detailed Purification Protocol

This protocol is designed as a self-validating system, beginning with method development on an analytical scale before scaling to a preparative purification.

Part A: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in Water. To 1 L of HPLC-grade water, add 0.63 g of ammonium formate. Adjust the pH to 3.5 using formic acid. This buffer is critical for controlling the ionization state of the piperidine nitrogen, which significantly improves peak shape by minimizing interactions with the silica stationary phase.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Sample Preparation (Crucial Step): The choice of sample diluent is paramount in HILIC to prevent peak distortion.[2]

    • Prepare a stock solution of the crude 2-(Piperidin-3-yloxy)ethan-1-ol at ~10 mg/mL.

    • Diluent: Use a mixture of 90:10 (v/v) Acetonitrile:Water. Do not dissolve the sample in a purely aqueous solvent , as this will cause poor peak shape and potential breakthrough.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Part B: HPLC System Configuration & Method Parameters

The following parameters serve as a robust starting point and should be optimized based on the specific crude sample profile.

ParameterRecommended SettingRationale
Column Bare Silica, 5 µm, 250 x 4.6 mm (Analytical)Provides excellent retention for highly polar compounds.[4][16]
Mobile Phase A 10 mM Ammonium Formate in H₂O, pH 3.5Buffers the system and ensures consistent protonation of the analyte for sharp peaks.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient Program 5% to 40% A over 20 minutesStarts with high organic content to ensure retention and gradually increases water content to elute the polar analyte.[5]
Flow Rate 1.0 mL/min (Analytical)Standard for a 4.6 mm ID column. Scale geometrically for preparative columns.
Column Temp. 30 °CImproves reproducibility and can enhance peak efficiency.
Injection Vol. 5 µL (Analytical)Small volume to avoid solvent effects and column overload.
ELSD/CAD Settings Nebulizer Temp: 35°C; Drift Tube Temp: 50°C; Gas Flow: 1.5 SLMThese are typical starting points. Optimize to maximize signal-to-noise while ensuring complete solvent evaporation.
Part C: The Purification Workflow

purification_workflow start Start equilibration 1. System Equilibration (Initial Conditions, >10 column volumes) start->equilibration blank 2. Blank Injection (90% ACN/10% H₂O) equilibration->blank analytical 3. Analytical Injection (Determine Retention Time, RT) blank->analytical scale_up 4. Scale to Preparative (Adjust Flow & Injection Vol.) analytical->scale_up prep_run 5. Preparative Injection (Load Crude Sample) scale_up->prep_run collect 6. Fraction Collection (Based on Analytical RT) prep_run->collect analyze 7. Purity Analysis of Fractions (Re-inject collected fractions) collect->analyze pool 8. Pool Pure Fractions analyze->pool concentrate 9. Solvent Evaporation pool->concentrate end Pure Compound concentrate->end

Figure 2: Step-by-step HPLC purification workflow.
  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B, 5% A) for at least 10-15 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish the stable aqueous layer.[2]

  • Blank Injection: Inject the sample diluent to identify any system peaks.

  • Analytical Run: Perform a small injection of the sample to determine the exact retention time of 2-(Piperidin-3-yloxy)ethan-1-ol and to assess the impurity profile.

  • Scale-Up: Based on the analytical run, scale the method to your preparative column. Increase the flow rate and injection volume proportionally to the column's cross-sectional area.

  • Preparative Run & Fraction Collection: Inject the crude sample. Begin collecting fractions just before the target peak starts to elute and stop just after it returns to baseline.

  • Purity Analysis: Analyze small aliquots from the key fractions using the analytical method to confirm purity.

  • Pooling & Concentration: Combine the fractions that meet the desired purity specification. Remove the solvent via rotary evaporation or lyophilization to obtain the purified product.

Troubleshooting Common HILIC Issues

A self-validating protocol must anticipate and address potential problems.

troubleshooting_logic start Problem Observed p1 Poor or No Retention start->p1 p2 Poor Peak Shape (Tailing/Fronting) start->p2 p3 Irreproducible Retention Times start->p3 c1a Cause: Sample solvent too strong (too much water) p1->c1a c1b Cause: Mobile phase too strong (initial %A is too high) p1->c1b c2a Cause: Sample solvent mismatch p2->c2a c2b Cause: Secondary interactions (amine with silanols) p2->c2b c3a Cause: Insufficient column equilibration p3->c3a s1a Solution: Re-dissolve sample in >90% ACN c1a->s1a s1b Solution: Decrease initial %A to 2-3% c1b->s1b s2a Solution: Match sample solvent to initial mobile phase c2a->s2a s2b Solution: Check mobile phase pH; ensure it's buffered (pH 3-5) c2b->s2b s3a Solution: Increase equilibration time between runs (>10 CV) c3a->s3a

Sources

Application

The Strategic Utility of 2-(Piperidin-3-yloxy)ethan-1-ol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling a Versatile Building Block in Drug Discovery In the landscape of contemporary medicinal chemistry, the piperidine scaffold holds a privileged position, being a ubiquitous structural motif in a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine scaffold holds a privileged position, being a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules.[1] Its inherent conformational properties and ability to engage in crucial biological interactions make it a highly sought-after component in drug design. Within this important class of heterocycles, "2-(Piperidin-3-yloxy)ethan-1-ol" emerges as a particularly valuable and versatile building block. This bifunctional molecule, featuring a secondary amine within the piperidine ring, a flexible ether linkage, and a primary alcohol, offers a unique combination of synthetic handles and desirable physicochemical properties.

The strategic incorporation of the 2-(piperidin-3-yloxy)ethan-1-ol moiety can significantly influence a molecule's pharmacokinetic profile. The ether and alcohol functionalities can enhance polarity and aqueous solubility, while the piperidine ring can be tailored to modulate lipophilicity and metabolic stability. This guide provides a comprehensive overview of the synthesis and application of 2-(Piperidin-3-yloxy)ethan-1-ol, offering detailed protocols and expert insights for its effective utilization in organic synthesis and drug development programs.

Synthesis of the Building Block: A Modular and Efficient Approach

The synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol is most effectively achieved through a strategic Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3][4] The key to a successful synthesis lies in the judicious use of a nitrogen protecting group on the piperidin-3-ol starting material. This crucial step prevents the secondary amine from competing with the hydroxyl group as a nucleophile, thereby avoiding the formation of undesired N-alkylated byproducts. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[5]

A generalized synthetic workflow is depicted below:

SynthesisWorkflow Start Piperidin-3-ol Protect N-Protection (Boc Anhydride) Start->Protect Protected N-Boc-piperidin-3-ol Protect->Protected Etherification Williamson Ether Synthesis (e.g., 2-Chloroethanol, NaH) Protected->Etherification ProtectedProduct N-Boc-2-(piperidin-3-yloxy)ethan-1-ol Etherification->ProtectedProduct Deprotection N-Deprotection (e.g., TFA, HCl) ProtectedProduct->Deprotection FinalProduct 2-(Piperidin-3-yloxy)ethan-1-ol Deprotection->FinalProduct

Caption: Synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Detailed Protocol 1: Synthesis of N-Boc-2-(piperidin-3-yloxy)ethan-1-ol

This protocol details the synthesis of the N-protected intermediate, a key precursor for the final building block.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-Boc-piperidin-3-ol143900-44-1201.27 g/mol 10.0 g (49.7 mmol)
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 2.39 g (59.6 mmol)
2-Chloroethanol107-07-380.51 g/mol 4.40 mL (64.6 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-9-200 mL
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-9-100 mL
Ethyl Acetate141-78-6-300 mL
Brine--100 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-piperidin-3-ol (10.0 g, 49.7 mmol) and anhydrous THF (150 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.39 g, 59.6 mmol) portion-wise over 15 minutes.

    • Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group of N-Boc-piperidin-3-ol to form the corresponding alkoxide. This alkoxide is a potent nucleophile for the subsequent SN2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

  • Alkylation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Dissolve 2-chloroethanol (4.40 mL, 64.6 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL). Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-(piperidin-3-yloxy)ethan-1-ol as a colorless oil.

Detailed Protocol 2: Deprotection to Yield 2-(Piperidin-3-yloxy)ethan-1-ol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
N-Boc-2-(piperidin-3-yloxy)ethan-1-ol-245.33 g/mol (Assuming quantitative yield from previous step) ~12.2 g (49.7 mmol)
Dichloromethane (DCM)75-09-2-100 mL
Trifluoroacetic Acid (TFA)76-05-1114.02 g/mol 20 mL
Saturated aqueous Sodium Bicarbonate (NaHCO₃)144-55-8-As needed
Dichloromethane (for extraction)75-09-2-200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed

Procedure:

  • Reaction Setup: Dissolve the N-Boc-2-(piperidin-3-yloxy)ethan-1-ol in DCM (100 mL) in a round-bottom flask with a magnetic stir bar.

  • Deprotection: Cool the solution to 0 °C and add TFA (20 mL) dropwise.

    • Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group, liberating the secondary amine. The reaction is performed at low temperature to control the exothermic nature of the deprotection.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer present.

  • Neutralization and Extraction: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and carefully neutralize the solution by the portion-wise addition of solid NaHCO₃ until the pH is ~8-9. Extract the aqueous layer with DCM (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Piperidin-3-yloxy)ethan-1-ol as a viscous oil. The product is often of sufficient purity for subsequent reactions but can be further purified by distillation under high vacuum if necessary.

Applications in Organic Synthesis: N-Arylation Reactions

With its newly liberated secondary amine, 2-(Piperidin-3-yloxy)ethan-1-ol is an excellent substrate for C-N cross-coupling reactions, enabling the synthesis of a diverse range of N-aryl piperidine derivatives. The Buchwald-Hartwig amination and the Chan-Lam coupling are two of the most powerful and versatile methods for achieving this transformation.[6][7][8][9]

ApplicationWorkflow BuildingBlock 2-(Piperidin-3-yloxy)ethan-1-ol BuchwaldHartwig Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, Ar-X) BuildingBlock->BuchwaldHartwig ChanLam Chan-Lam Coupling (Cu catalyst, Base, Ar-B(OH)₂) BuildingBlock->ChanLam ProductA N-Aryl-2-(piperidin-3-yloxy)ethan-1-ol BuchwaldHartwig->ProductA ProductB N-Aryl-2-(piperidin-3-yloxy)ethan-1-ol ChanLam->ProductB

Caption: Key applications of the building block in N-arylation.

Detailed Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-(Piperidin-3-yloxy)ethan-1-ol.

Materials:

Reagent/SolventCAS NumberMolecular WeightExample Quantity
2-(Piperidin-3-yloxy)ethan-1-ol-145.20 g/mol 290 mg (2.0 mmol)
Aryl Bromide (e.g., 4-bromotoluene)106-38-7171.04 g/mol 342 mg (2.0 mmol)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72 g/mol 46 mg (0.05 mmol, 2.5 mol%)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.67 g/mol 57 mg (0.12 mmol, 6 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.10 g/mol 269 mg (2.8 mmol)
Anhydrous Toluene108-88-3-10 mL

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and sodium tert-butoxide (269 mg, 2.8 mmol).

  • Addition of Reactants: Add the aryl bromide (342 mg, 2.0 mmol) and 2-(Piperidin-3-yloxy)ethan-1-ol (290 mg, 2.0 mmol) to the Schlenk tube, followed by anhydrous toluene (10 mL).

    • Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction. Pd₂(dba)₃ serves as the palladium(0) precatalyst, and XPhos is a bulky, electron-rich phosphine ligand that facilitates the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Conclusion: A Gateway to Novel Chemical Space

2-(Piperidin-3-yloxy)ethan-1-ol represents a highly valuable and strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward and scalable synthesis, coupled with its versatile functional handles, provides medicinal chemists with a powerful tool to access novel chemical space and fine-tune the properties of lead compounds. The detailed protocols provided herein offer a solid foundation for the effective utilization of this building block in the development of next-generation therapeutics.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions - Thieme. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • CN110759853B - Preparation method of (S)
  • Williamson ether synthesis - Wikipedia. [Link]

  • Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction - ResearchGate. [Link]

  • Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers - NIH. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. [Link]

  • Experiment 06 Williamson Ether Synthesis - St. Olaf College. [Link]

  • Chan-Lam Oxygen-Cyclopropylation of Aliphatic Alcohols - Smith Scholarworks. [Link]

  • Asymmetric synthesis of 2-substituted piperidin-3-ols - ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]

  • Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution - ChemRxiv. [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. [Link]

  • 2-(2-Piperidin-3-ylethoxy)ethanol | C9H19NO2 | CID 104680589 - PubChem. [Link]

  • US20220089555A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof - Google P

Sources

Method

Application Notes and Protocols: 2-(Piperidin-3-yloxy)ethan-1-ol in Medicinal Chemistry

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets.[1][2] The piperidine moiety is a key component in drugs spanning numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] This guide focuses on the untapped potential of a specific, versatile building block: 2-(Piperidin-3-yloxy)ethan-1-ol .

This chiral scaffold presents medicinal chemists with a unique combination of features:

  • A secondary amine: Provides a readily modifiable handle for introducing diverse chemical groups or for incorporation into larger molecular frameworks.

  • A chiral center at the 3-position: Allows for the exploration of stereospecific interactions with target proteins.

  • An ether linkage: Offers metabolic stability and can act as a hydrogen bond acceptor.

  • A primary alcohol: Serves as a versatile functional group for further derivatization, such as esterification, etherification, or oxidation.

These attributes make "2-(Piperidin-3-yloxy)ethan-1-ol" an attractive starting point for the synthesis of novel chemical entities in two burgeoning areas of drug discovery: Proteolysis Targeting Chimeras (PROTACs) and the development of novel bioactive agents. This document will provide detailed protocols and scientific rationale for leveraging this building block in these applications.

Proposed Synthesis of the 2-(Piperidin-3-yloxy)ethan-1-ol Scaffold

A plausible synthetic route to "2-(Piperidin-3-yloxy)ethan-1-ol" can be envisioned starting from commercially available N-protected piperidin-3-ol. A Williamson ether synthesis, a robust and well-established reaction, would be suitable for introducing the 2-hydroxyethyl group.

reagent1 N-Boc-piperidin-3-ol product 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)oxy)ethan-1-ol reagent1->product NaH, THF, 0 °C to rt reagent2 2-(Boc-aminooxy)ethanol reagent2->product final_product 2-(Piperidin-3-yloxy)ethan-1-ol product->final_product TFA or HCl in Dioxane

Caption: Proposed synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol.

Application Area 1: A Novel Building Block for PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The linker's length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex, as well as the overall properties of the PROTAC, such as cell permeability and solubility.[]

The "2-(Piperidin-3-yloxy)ethan-1-ol" scaffold is an excellent candidate for constructing novel PROTAC linkers. The piperidine ring can impart a degree of rigidity to the linker, which can be advantageous for pre-organizing the two binding ligands for optimal ternary complex formation.[6][7] Furthermore, the hydrophilic nature of the ether and alcohol functionalities can enhance the solubility of the resulting PROTAC, a common challenge in PROTAC design.[6][7]

Workflow for Incorporating 2-(Piperidin-3-yloxy)ethan-1-ol into a PROTAC

start 2-(Piperidin-3-yloxy)ethan-1-ol step1 Functionalize primary alcohol (e.g., with a terminal alkyne or azide for click chemistry) start->step1 step2 Couple with E3 Ligase Ligand step1->step2 step3 Couple with Target Protein Ligand step2->step3 end Final PROTAC Molecule step3->end

Caption: Workflow for PROTAC synthesis using the novel linker.

Protocol 1: Synthesis of a PROTAC using a 2-(Piperidin-3-yloxy)ethan-1-ol-derived Linker

This protocol outlines a general strategy for synthesizing a PROTAC using the "2-(Piperidin-3-yloxy)ethan-1-ol" scaffold and copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

  • N-Boc-2-(piperidin-3-yloxy)ethan-1-ol (synthesized as proposed above)

  • 4-pentynoic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • DCM (Dichloromethane)

  • Target protein ligand with a terminal azide

  • E3 ligase ligand with a suitable coupling group (e.g., a carboxylic acid)

  • Copper(II) sulfate, Sodium ascorbate

  • DMF (Dimethylformamide), Water, t-Butanol

  • TFA (Trifluoroacetic acid)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Functionalization of the Linker Core:

    • Dissolve N-Boc-2-(piperidin-3-yloxy)ethan-1-ol (1 eq) in DCM.

    • Add 4-pentynoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alkyne-functionalized linker by flash chromatography.

  • Coupling to the Target Protein Ligand (Click Chemistry):

    • Dissolve the alkyne-functionalized linker (1 eq) and the azide-containing target protein ligand (1 eq) in a 1:1 mixture of t-butanol and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

    • Stir the reaction at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

  • Deprotection of the Piperidine Nitrogen:

    • Dissolve the purified product from step 2 in DCM.

    • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

  • Coupling to the E3 Ligase Ligand:

    • Dissolve the deprotected intermediate (1 eq) and the E3 ligase ligand with a carboxylic acid group (1.1 eq) in DMF.

    • Add a suitable coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Application Area 2: Scaffold for Novel Bioactive Agents

The "2-(Piperidin-3-yloxy)ethan-1-ol" scaffold can also serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities. The piperidine core is present in numerous antifungal and anticancer agents.[3][8] By systematically modifying the secondary amine and the primary alcohol, a diverse set of molecules can be generated to explore structure-activity relationships (SAR).

Strategy for Library Synthesis

start 2-(Piperidin-3-yloxy)ethan-1-ol modification1 N-Alkylation/Acylation (R1) start->modification1 modification2 O-Alkylation/Esterification (R2) start->modification2 library Diverse Library of Derivatives modification1->library modification2->library

Caption: Derivatization strategy for library synthesis.

Protocol 2: Synthesis of a Small Library of Derivatives

This protocol describes the parallel synthesis of a small library of compounds from "2-(Piperidin-3-yloxy)ethan-1-ol" in a 96-well plate format.

Materials:

  • "2-(Piperidin-3-yloxy)ethan-1-ol"

  • A diverse set of alkyl halides, acyl chlorides, and carboxylic acids

  • Robotic liquid handler (optional)

  • 96-well reaction blocks

  • Standard laboratory reagents and solvents

Procedure:

  • Arraying the Starting Material:

    • Prepare a stock solution of "2-(Piperidin-3-yloxy)ethan-1-ol" in a suitable solvent (e.g., DMF or DMSO).

    • Dispense an equal amount of the stock solution into each well of a 96-well reaction block.

  • Parallel N-Acylation:

    • In a separate 96-well plate, prepare stock solutions of a diverse set of acyl chlorides in an appropriate solvent (e.g., DCM).

    • Add a slight excess of a non-nucleophilic base, such as triethylamine, to each well containing the starting material.

    • Transfer the acyl chloride solutions to the corresponding wells of the reaction block.

    • Seal the reaction block and agitate at room temperature for 4-8 hours.

  • Parallel N-Alkylation:

    • In a separate reaction block, add a slight excess of a base, such as potassium carbonate, to each well containing the starting material.

    • Add a diverse set of alkyl halides to the corresponding wells.

    • Seal the reaction block and heat to 50-70 °C for 12-16 hours.

  • Work-up and Purification:

    • After the reactions are complete, perform a liquid-liquid extraction in the 96-well format or use solid-phase extraction (SPE) cartridges to purify the products.

    • Analyze the purity of the library members by LC-MS.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the synthesized library on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette, plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Interpretation

The results from the library screening should be organized in a clear and concise manner to facilitate SAR analysis.

Table 1: Hypothetical Anticancer Screening Data

Compound IDR1 (N-substituent)R2 (O-substituent)IC50 (µM) on MCF-7
L1-A1HH (parent)>100
L1-B1-COCH3H50.2
L1-C1-CH2PhH25.8
L1-A2H-COCH375.1
L1-B2-COCH3-COCH390.5

By analyzing such data, researchers can identify chemical modifications that lead to increased potency and begin to build an understanding of the SAR for the new chemical series. For example, in the hypothetical data above, N-benzylation appears to be more favorable for activity than N-acetylation.

Conclusion

"2-(Piperidin-3-yloxy)ethan-1-ol" represents a promising, yet underexplored, building block for medicinal chemistry. Its versatile chemical nature allows for its application in the rational design of sophisticated molecules like PROTACs and as a scaffold for the generation of diverse chemical libraries for phenotypic screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable chemical entity in their drug discovery endeavors.

References

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (n.d.).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016, May 26).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Process for preparing 2-piperidineethanol compounds. (n.d.). Google Patents.
  • (PDF) Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (n.d.). ResearchGate.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9).
  • Asymmetric synthesis of 2-substituted piperidin-3-ols. (n.d.). ResearchGate.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
  • Novel approaches for the rational design of PROTAC linkers. (2020, October 30). Open Exploration Publishing.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
  • What are PROTAC Linkers? (2022, December 12). BroadPharm.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (n.d.). MDPI.
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives-Chemical Compounds with Potential Anti-Cancer Activity - PubMed. (2021, August 30).
  • Exploration and innovation of Linker features in PROTAC design. (2024, August 22). BOC Sciences.

Sources

Application

Application Notes and Protocols for the Creation of Novel Piperidine Derivatives Using "2-(Piperidin-3-yloxy)ethan-1-ol"

Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery The piperidine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery

The piperidine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[4][5] This guide focuses on the utility of a versatile, yet underexplored, building block, 2-(Piperidin-3-yloxy)ethan-1-ol , for the synthesis of novel piperidine derivatives. This bifunctional molecule, possessing a secondary amine, an ether linkage, and a primary alcohol, offers multiple points for diversification, enabling the exploration of a broad chemical space for drug discovery and development.[6]

These application notes provide a comprehensive framework for the synthesis, derivatization, and characterization of novel compounds derived from 2-(Piperidin-3-yloxy)ethan-1-ol, tailored for researchers and scientists in the field of drug development.

Proposed Synthesis of the Core Building Block: 2-(Piperidin-3-yloxy)ethan-1-ol

As a less common starting material, a proposed synthetic route for 2-(Piperidin-3-yloxy)ethan-1-ol is outlined below. This protocol is based on established Williamson ether synthesis principles.

Protocol 1: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

This two-step procedure involves the etherification of N-Boc-piperidin-3-ol with 2-bromoethanol, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

  • Reaction Setup: To a solution of N-Boc-piperidin-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Etherification: Cool the mixture back to 0 °C and add a solution of 2-bromoethanol (1.1 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to Yield 2-(Piperidin-3-yloxy)ethan-1-ol

  • Acidic Deprotection: Dissolve the purified tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (1.0 eq.) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M).

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of sodium hydroxide (NaOH).

  • Extraction and Final Product: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Piperidin-3-yloxy)ethan-1-ol.

Synthetic Diversification Strategies

The trifunctional nature of 2-(Piperidin-3-yloxy)ethan-1-ol allows for a variety of derivatization strategies. The following sections provide detailed protocols for the selective modification of the piperidine nitrogen and the primary alcohol.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring is a prime site for introducing diverse substituents to modulate the pharmacological properties of the resulting derivatives.[7]

This protocol describes a standard procedure for the N-alkylation of 2-(Piperidin-3-yloxy)ethan-1-ol using an alkyl halide.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 eq.) and a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq. or triethylamine, Et₃N, 1.5 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add the desired alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Parameter Condition A Condition B
Base K₂CO₃Et₃N
Solvent DMFAcetonitrile
Temperature 80 °C60 °C
Typical Substrates Benzyl bromide, Ethyl bromoacetatePropargyl bromide, Allyl bromide

Table 1: Recommended conditions for N-alkylation.

N-Acylation of the Piperidine Ring

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing the biological activity of the molecule.[10]

This protocol details the N-acylation of 2-(Piperidin-3-yloxy)ethan-1-ol using an acyl chloride.[11]

  • Reaction Setup: Dissolve 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq. or diisopropylethylamine, DIPEA, 1.5 eq.) in anhydrous dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Parameter Condition A Condition B
Base TriethylamineDIPEA
Solvent DichloromethaneTHF
Temperature 0 °C to RT0 °C to RT
Typical Substrates Acetyl chloride, Benzoyl chloride4-Nitrobenzoyl chloride, Cyclopropanecarbonyl chloride

Table 2: Recommended conditions for N-acylation.

O-Alkylation of the Primary Alcohol

Modification of the primary alcohol via O-alkylation can be employed to introduce lipophilic groups or linkers for further conjugation.

This protocol outlines the O-alkylation of the primary alcohol of a suitably N-protected 2-(Piperidin-3-yloxy)ethan-1-ol. It is crucial to protect the piperidine nitrogen first to prevent competing N-alkylation.

  • N-Protection: Protect the piperidine nitrogen of 2-(Piperidin-3-yloxy)ethan-1-ol with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures.

  • Reaction Setup: To a solution of the N-protected starting material (1.0 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Addition of Alkylating Agent: Cool the reaction to 0 °C and add the desired alkyl halide (1.1 eq.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up and Deprotection: Quench the reaction with water and extract with ethyl acetate. The crude product can then be N-deprotected using appropriate conditions (e.g., TFA in DCM for Boc deprotection) to yield the O-alkylated derivative.

  • Purification: Purify the final product by flash column chromatography or preparative HPLC.

Characterization of Novel Piperidine Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to monitor include the appearance of new peaks corresponding to the introduced alkyl or acyl groups and shifts in the signals of the piperidine ring protons and the ethoxy chain.

  • ¹³C NMR: Confirms the carbon framework of the molecule. Look for the appearance of new carbon signals from the added substituents.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.

Chromatography
  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Visualizing Synthetic Workflows

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization Pathways N-Boc-piperidin-3-ol N-Boc-piperidin-3-ol Boc-protected ether Boc-protected ether N-Boc-piperidin-3-ol->Boc-protected ether 1. NaH, 2-bromoethanol THF 2-(Piperidin-3-yloxy)ethan-1-ol 2-(Piperidin-3-yloxy)ethan-1-ol Boc-protected ether->2-(Piperidin-3-yloxy)ethan-1-ol 2. HCl/Dioxane N-Alkyl Derivative N-Alkyl Derivative 2-(Piperidin-3-yloxy)ethan-1-ol->N-Alkyl Derivative R-X, Base N-Acyl Derivative N-Acyl Derivative 2-(Piperidin-3-yloxy)ethan-1-ol->N-Acyl Derivative RCOCl, Base N-Protected Intermediate N-Protected Intermediate 2-(Piperidin-3-yloxy)ethan-1-ol->N-Protected Intermediate Boc₂O Characterization Characterization N-Alkyl Derivative->Characterization N-Acyl Derivative->Characterization O-Alkyl Derivative O-Alkyl Derivative N-Protected Intermediate->O-Alkyl Derivative 1. NaH, R'-X 2. Deprotection O-Alkyl Derivative->Characterization

Figure 1: General workflow for the synthesis and derivatization of 2-(Piperidin-3-yloxy)ethan-1-ol.

Troubleshooting and Key Considerations

  • Competing Reactions: In the O-alkylation protocol, ensure complete N-protection to avoid the formation of N,O-dialkylated byproducts.

  • Purification Challenges: Piperidine derivatives can be basic and may streak on silica gel columns. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent.[12]

  • Stability: Some piperidine derivatives may be sensitive to air or light. It is advisable to store them under an inert atmosphere and in the dark.

Conclusion

"2-(Piperidin-3-yloxy)ethan-1-ol" represents a highly versatile and promising scaffold for the generation of novel piperidine derivatives. The protocols and guidelines presented in these application notes offer a robust starting point for researchers to synthesize and explore a wide range of analogues for potential applications in drug discovery and development. The strategic functionalization of the piperidine nitrogen and the primary alcohol allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the identification of new lead compounds.

References

  • Asymmetric synthesis of 2-substituted piperidin-3-ols - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - NIH. (2023, September 2). Retrieved January 26, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015, August 31). Retrieved January 26, 2026, from [Link]

  • CN101654433B - Method for N-alkylation of 2-pyridone - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. (2020, October 16). Retrieved January 26, 2026, from [Link]

  • US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 26, 2026, from [Link]

  • WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents. (n.d.).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved January 26, 2026, from [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone | PDF - Scribd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 26, 2026, from [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL ACTION - ResearchGate. (2022, June 29). Retrieved January 26, 2026, from [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Independent generation and reactivity of 2-deoxy-5-methyleneuridin-5-yl, a significant reactive intermediate produced from thymidine as a result of oxidative stress - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11). Retrieved January 26, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][13]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-[1-(Oxan-4-ylmethyl)piperidin-3-yl]ethanol | C13H25NO2 | CID - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. (2002, October 1). Retrieved January 26, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved January 26, 2026, from [Link]

  • [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - ResearchGate. (2020, October 16). Retrieved January 26, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11). Retrieved January 26, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Method

Application Notes and Protocols for "2-(Piperidin-3-yloxy)ethan-1-ol" in PROTAC Linker Development

For distribution to: Researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Preamble: Reimagining Linker Scaffolds in Proteolysis Targeting Chimeras (PROTACs) The advent...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Preamble: Reimagining Linker Scaffolds in Proteolysis Targeting Chimeras (PROTACs)

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to achieving targeted protein degradation.[1][2] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, tethered by a chemical linker.[] The linker is not a passive spacer; its composition, length, and conformational flexibility are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical and pharmacokinetic properties of the entire molecule.[][4] While polyethylene glycol (PEG) and simple alkyl chains have been the workhorses of linker design, the field is increasingly exploring more rigid and functionalized scaffolds to overcome challenges such as poor solubility and metabolic instability.[][]

This guide introduces 2-(Piperidin-3-yloxy)ethan-1-ol , a novel, yet synthetically accessible, building block for PROTAC linkers. We will explore its synthesis, rationale for its application, and provide detailed protocols for its incorporation into a PROTAC scaffold. The central hypothesis is that the piperidine-3-yloxy moiety can confer advantageous properties to PROTAC linkers, including enhanced hydrophilicity and conformational pre-organization, ultimately leading to more potent and drug-like degraders.

Section 1: The Strategic Advantage of Incorporating 2-(Piperidin-3-yloxy)ethan-1-ol in PROTAC Linkers

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6][7] Its incorporation into PROTAC linkers is a strategic decision aimed at improving key molecular attributes.[4][8]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often large molecular weight and hydrophobicity, which can lead to poor solubility and cell permeability. The inclusion of a piperidine ring, particularly with the ether and alcohol functionalities of 2-(Piperidin-3-yloxy)ethan-1-ol, introduces polar features that can mitigate these issues. The nitrogen atom of the piperidine can be protonated at physiological pH, further enhancing aqueous solubility.[2][8]

Imparting Conformational Rigidity

While flexible linkers can facilitate the formation of a productive ternary complex, excessive flexibility can also lead to an entropic penalty upon binding. The cyclic nature of the piperidine ring in 2-(Piperidin-3-yloxy)ethan-1-ol introduces a degree of conformational constraint.[][8] This pre-organization can reduce the entropic cost of ternary complex formation and potentially improve binding affinity and degradation efficiency.

Providing a Versatile Chemical Handle

The primary alcohol of 2-(Piperidin-3-yloxy)ethan-1-ol serves as a convenient attachment point for either the POI ligand or the E3 ligase ligand. Furthermore, the secondary amine of the piperidine ring (once deprotected) offers an additional site for modification, allowing for the exploration of branched linker architectures or the attachment of solubilizing groups.

Section 2: Proposed Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

As 2-(Piperidin-3-yloxy)ethan-1-ol is not a readily available commercial compound, a robust synthetic route is essential. The following multi-step synthesis is proposed, starting from commercially available materials.

Synthesis_Workflow A N-Boc-3-hydroxypiperidine B tert-Butyl 3-((2-((tert-butyldimethylsilyl)oxy)ethyl)oxy)piperidine-1-carboxylate A->B  Williamson Ether  Synthesis   C 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)ethan-1-ol B->C  Selective Deprotection  (TBAF)   D 2-(Piperidin-3-yloxy)ethan-1-ol C->D  Boc Deprotection  (TFA or HCl)  

Caption: Proposed synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Synthesis of Key Intermediates

The synthesis commences with the commercially available N-Boc-3-hydroxypiperidine. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in the subsequent etherification step.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventExpected YieldPurity (by LC-MS)
1Williamson Ether SynthesisNaH, 2-(tert-Butyldimethylsilyloxy)ethyl bromideTHF75-85%>95%
2Selective Silyl Ether DeprotectionTBAFTHF85-95%>98%
3Boc DeprotectionTFA or HCl in DioxaneDCM or Dioxane>95%>98%
Detailed Synthetic Protocols

Protocol 2.2.1: Synthesis of tert-Butyl 3-((2-((tert-butyldimethylsilyl)oxy)ethyl)oxy)piperidine-1-carboxylate (Intermediate B)

  • To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 2-(tert-Butyldimethylsilyloxy)ethyl bromide (1.1 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2.2.2: Synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)oxy)ethan-1-ol (Intermediate C)

  • Dissolve the silyl ether from the previous step (1.0 eq) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the primary alcohol.

Protocol 2.2.3: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol (Final Product D)

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Alternatively, dissolve the starting material in 1,4-dioxane and add a solution of 4 M HCl in dioxane (10 eq). Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

  • The free base can be obtained by neutralizing the salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Section 3: Incorporation of 2-(Piperidin-3-yloxy)ethan-1-ol into a PROTAC

The synthesized linker building block can be readily incorporated into a PROTAC molecule. The following protocol outlines a general strategy for its attachment to a carboxylic acid-bearing E3 ligase ligand and a POI ligand with a suitable leaving group.

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 Final PROTAC Assembly A 2-(Piperidin-3-yloxy)ethan-1-ol B N-Boc-protected linker A->B  Boc Protection   C Linker-E3 Ligase Conjugate B->C  Amide Coupling  (E3-COOH)   D Deprotected Linker-E3 Conjugate C->D  Boc Deprotection   E Final PROTAC D->E  SNAr or SN2 Reaction  (POI-X)  

Caption: General workflow for incorporating the linker into a PROTAC.

Detailed Protocol for PROTAC Synthesis

Protocol 3.1.1: Amide Coupling with an E3 Ligase Ligand

  • Protect the secondary amine of 2-(Piperidin-3-yloxy)ethan-1-ol with a Boc group if the free base was generated in the final step of the linker synthesis.

  • To a solution of the Boc-protected linker (1.0 eq), a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3.1.2: Final PROTAC Assembly

  • Deprotect the Boc group from the linker-E3 ligase conjugate using the conditions described in Protocol 2.2.3.

  • To a solution of the deprotected intermediate (1.0 eq) and a POI ligand bearing a suitable leaving group (e.g., a fluoro or chloro group for SNAr, or a tosylate for SN2) (1.1 eq) in a suitable solvent such as DMF or DMSO, add a base (e.g., K2CO3 or DIPEA, 3.0 eq).

  • Heat the reaction mixture if necessary (e.g., 60-100 °C for SNAr reactions) and monitor by LC-MS.

  • After completion, perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Purify the final PROTAC by preparative HPLC to achieve high purity.

Section 4: Characterization and Validation

The identity and purity of all synthesized intermediates and the final PROTAC must be rigorously confirmed.

Table 2: Recommended Analytical Techniques

TechniquePurpose
LC-MS Monitor reaction progress, assess purity, and confirm molecular weight.
¹H and ¹³C NMR Confirm the chemical structure of the synthesized compounds.
HRMS Determine the exact mass for elemental composition confirmation.
Preparative HPLC Purify the final PROTAC to >95% purity for biological assays.

Section 5: Concluding Remarks and Future Perspectives

The use of 2-(Piperidin-3-yloxy)ethan-1-ol as a novel building block for PROTAC linkers offers a promising strategy to enhance the drug-like properties of these therapeutic agents. Its synthesis is achievable through standard organic chemistry transformations, and its incorporation into PROTACs is straightforward. The resulting linkers are expected to improve solubility and provide a degree of conformational rigidity that may be beneficial for ternary complex formation.

Future work should focus on the systematic evaluation of PROTACs containing this linker motif. This includes assessing their degradation efficiency in cell-based assays, determining their pharmacokinetic profiles in animal models, and exploring the impact of stereochemistry at the 3-position of the piperidine ring. The insights gained from these studies will further elucidate the structure-activity relationships of PROTAC linkers and contribute to the rational design of the next generation of targeted protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Scorciapino, M. A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1114-1123. [Link]

  • Scorciapino, M. A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1114-1123. [Link]

  • Shcherbakova, E., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1-1. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Pubmed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

Sources

Application

Application Notes and Protocols for Reactions Involving 2-(Piperidin-3-yloxy)ethan-1-ol

Introduction: The Versatility of 2-(Piperidin-3-yloxy)ethan-1-ol as a Synthetic Building Block 2-(Piperidin-3-yloxy)ethan-1-ol is a bifunctional organic molecule of significant interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 2-(Piperidin-3-yloxy)ethan-1-ol as a Synthetic Building Block

2-(Piperidin-3-yloxy)ethan-1-ol is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a secondary cyclic amine (the piperidine nitrogen), a primary alcohol, and an ether linkage. This unique combination of functional groups allows for selective chemical modifications at two distinct sites, making it a valuable scaffold for creating diverse molecular architectures and building libraries of potential therapeutic agents. The piperidine moiety is a prevalent feature in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and bioavailability.

This guide provides detailed experimental protocols for two fundamental transformations of 2-(Piperidin-3-yloxy)ethan-1-ol: selective N-acylation of the piperidine nitrogen and O-acylation of the primary alcohol. These protocols are designed to be robust and adaptable, serving as a foundational reference for researchers working with this and structurally related compounds. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a thorough understanding of the underlying chemical principles.

Physicochemical Properties (Estimated)

PropertyEstimated ValueSource/Rationale
Molecular FormulaC₇H₁₅NO₂-
Molecular Weight145.20 g/mol Calculated
Boiling Point>200 °C (decomposes)High polarity, H-bonding
SolubilitySoluble in water, ethanol, methanol, DMSOPresence of polar N-H and O-H groups
pKa (Piperidinium)~10-11Typical for secondary cyclic amines

Section 1: Selective N-Acylation of the Piperidine Moiety

The secondary amine of the piperidine ring is a nucleophilic center that readily reacts with electrophilic acylating agents. N-acylation is a common strategy to introduce amide functionalities, which can modulate a compound's biological activity and physicochemical properties. The following protocol describes a standard procedure for N-acylation using an acyl chloride.

Causality and Experimental Design:

  • Reagent Selection: Acyl chlorides are highly reactive acylating agents that ensure a rapid and often complete conversion.[2][3]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

Protocol 1: N-Acetylation of 2-(Piperidin-3-yloxy)ethan-1-ol

This protocol details the synthesis of 1-acetyl-3-(2-hydroxyethoxy)piperidine.

Materials:

  • 2-(Piperidin-3-yloxy)ethan-1-ol

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM. The product should be more nonpolar than the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in DCM (e.g., 0% to 5% methanol), to yield the pure N-acetylated product.

Self-Validation: The formation of triethylamine hydrochloride precipitate is an initial indicator of reaction success. Complete consumption of the starting material, as monitored by TLC, and the appearance of a single new spot corresponding to the product confirms the reaction's completion. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Section 2: Selective O-Acylation (Esterification) of the Primary Alcohol

To modify the primary alcohol, the more nucleophilic piperidine nitrogen must first be protected. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group. Once protected, the primary alcohol can be selectively acylated to form an ester.

Causality and Experimental Design:

  • Protection Step: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable under the basic conditions required for the subsequent esterification but can be easily removed under acidic conditions.

  • Esterification: The reaction of the protected alcohol with an acyl chloride in the presence of a base like pyridine or TEA is a standard method for ester synthesis.[2][3] Pyridine can act as both a base and a nucleophilic catalyst.

  • Deprotection (Optional): The Boc group can be removed using a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent if the final product with a free piperidine nitrogen is desired.

Workflow for O-Acylation:

O_Acylation_Workflow Start 2-(Piperidin-3-yloxy)ethan-1-ol Protect N-Protection (Boc₂O, TEA, DCM) Start->Protect Intermediate N-Boc Protected Intermediate Protect->Intermediate Acylate O-Acylation (Acyl Chloride, Pyridine, DCM) Intermediate->Acylate Product_Protected N-Boc, O-Acyl Product Acylate->Product_Protected Deprotect Deprotection (TFA or HCl) Product_Protected->Deprotect Final_Product O-Acyl Product Deprotect->Final_Product

Caption: General workflow for the selective O-acylation of the primary alcohol.

Protocol 2: O-Benzoylation of N-Boc-2-(Piperidin-3-yloxy)ethan-1-ol

This protocol details the synthesis of the benzoate ester at the primary alcohol position, starting from the N-Boc protected intermediate.

Part A: N-Boc Protection

  • Dissolve 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 eq) and TEA (1.5 eq) in DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up as described in Protocol 1. The N-Boc protected intermediate is typically pure enough to be used directly in the next step after solvent evaporation.

Part B: O-Benzoylation

Materials:

  • N-Boc-2-(piperidin-3-yloxy)ethan-1-ol (from Part A)

  • Benzoyl chloride

  • Pyridine (can be used as both solvent and base) or DCM with TEA

  • Saturated aqueous copper sulfate (CuSO₄) solution (for pyridine removal)

  • Standard work-up reagents (as in Protocol 1)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous pyridine or anhydrous DCM.

  • Base and Cooling: If using DCM, add TEA (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Work-up:

    • If pyridine was used, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM.

    • Wash the organic solution with water, then with saturated aqueous CuSO₄ solution (this removes residual pyridine by forming a complex) until the blue color in the aqueous layer persists.

    • Wash with saturated aqueous NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate), to obtain the pure O-benzoyl product.

Trustworthiness and Validation: The stepwise nature of this protocol ensures selectivity. The success of the protection step is confirmed by the disappearance of the starting material and the appearance of a less polar spot on TLC. The subsequent O-acylation is monitored similarly. Each intermediate and the final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and high purity. The basic nature of piperidine derivatives can sometimes cause peak tailing during column chromatography; adding a small amount of triethylamine (~0.5%) to the eluent can often resolve this issue.[5]

Summary of Key Reaction Parameters

ReactionReagentsBaseSolventTemp.Work-upPurification
N-Acylation Acyl Chloride (1.1 eq)TEA (1.2 eq)DCM0°C to RTAqueous NaHCO₃Column Chromatography
N-Boc Protection Boc₂O (1.1 eq)TEA (1.5 eq)DCM0°C to RTAqueous WashUse Crude or Column
O-Acylation Acyl Chloride (1.2 eq)Pyridine or TEA (1.5 eq)Pyridine or DCM0°C to RTAqueous CuSO₄ (if pyridine used)Column Chromatography

Conclusion

The protocols outlined in this application note provide a robust framework for the selective modification of 2-(Piperidin-3-yloxy)ethan-1-ol at its two primary reactive sites. By understanding the principles of reactivity, protection strategies, and purification, researchers can confidently utilize this versatile building block to synthesize novel compounds for applications in drug discovery and materials science. The key to success lies in careful execution, diligent monitoring by TLC, and thorough characterization of all products.

References

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

  • Clark, J. (2015). Esterification - Alcohols and Carboxylic Acids. Chemguide. [Link]

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Process for preparing 2-piperidineethanol compounds.
  • Asymmetric synthesis of 2-substituted piperidin-3-ols. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. [Link]

  • PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. National Institutes of Health. [Link]

  • Acid Halides for Ester Synthesis. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 2-(Piperidin-3-yloxy)ethan-1-ol

Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of therapeutic agents targeting a diverse range of biological targets, including those for cancer, central nervous system disorders, and infectious diseases.[1][3] The strategic functionalization of the piperidine ring is a critical endeavor in drug development, allowing for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target affinity.

This guide focuses on the functionalization of a specific, highly versatile building block: 2-(Piperidin-3-yloxy)ethan-1-ol . This molecule possesses three distinct points for chemical modification: the secondary amine of the piperidine ring, the primary hydroxyl group of the ethanol side chain, and the ether linkage itself, offering a rich platform for the generation of diverse chemical libraries. The strategic manipulation of these functional groups can lead to novel compounds with tailored biological activities.

This document provides a comprehensive overview of the synthesis and subsequent functionalization techniques for 2-(Piperidin-3-yloxy)ethan-1-ol, offering detailed, field-proven protocols and insights into the rationale behind experimental choices.

Synthesis of the Core Scaffold: 2-(Piperidin-3-yloxy)ethan-1-ol

The synthesis of the target molecule is most effectively achieved through a two-step process, beginning with the readily available precursor, 3-hydroxypiperidine. To ensure selective functionalization, the piperidine nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group. This is followed by a Williamson ether synthesis to introduce the 2-hydroxyethyl moiety at the 3-position, and finally, deprotection of the nitrogen.

Step 1: N-Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine to prevent its reaction in the subsequent ether synthesis. The Boc group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.

Protocol 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine)

  • Materials:

    • 3-Hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a solution of 3-hydroxypiperidine (1.0 eq) in a mixture of methanol and water, add potassium carbonate (3.0 eq).

    • To this stirred suspension, add di-tert-butyl dicarbonate (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a white to off-white solid.

  • Causality: The use of a mild base like potassium carbonate is sufficient to facilitate the reaction of the piperidine nitrogen with (Boc)₂O without promoting side reactions. The aqueous methanol solvent system ensures the solubility of both the starting material and the base.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] In this step, the hydroxyl group of N-Boc-3-hydroxypiperidine is deprotonated with a strong base to form the corresponding alkoxide, which then displaces the bromide from 2-bromoethanol.

Protocol 2: Synthesis of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

  • Materials:

    • tert-butyl 3-hydroxypiperidine-1-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-Bromoethanol

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate.[6]

  • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the alkoxide.[6] DMF is a suitable polar aprotic solvent for this reaction. The use of a primary alkyl halide (2-bromoethanol) is crucial to favor the SN2 pathway over potential elimination reactions.[7]

Step 3: N-Deprotection

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

Protocol 3: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

  • Materials:

    • tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine

  • Procedure:

    • Dissolve tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with a saturated aqueous solution of NaHCO₃ or NaOH.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(Piperidin-3-yloxy)ethan-1-ol.

  • Causality: Strong acids like TFA or HCl readily cleave the Boc group. The workup with a base is necessary to neutralize the acid and isolate the free amine product.

Functionalization Techniques

The 2-(piperidin-3-yloxy)ethan-1-ol scaffold offers two primary reactive sites for further diversification: the secondary amine and the primary hydroxyl group.

I. N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo a variety of functionalization reactions.

N-alkylation introduces alkyl substituents onto the piperidine nitrogen, which can significantly impact the molecule's basicity, lipophilicity, and steric profile.

Protocol 4: General Procedure for N-Alkylation

  • Materials:

    • 2-(Piperidin-3-yloxy)ethan-1-ol

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

  • Procedure:

    • To a solution of 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or heat to 50-70 °C until the reaction is complete as monitored by TLC.[8]

    • Alternatively, for less reactive alkyl halides, NaH can be used as the base in a similar procedure to Protocol 2, with the piperidine nitrogen being deprotonated before the addition of the alkyl halide.[8]

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Causality: The choice of base and temperature depends on the reactivity of the alkyl halide. K₂CO₃ is a milder base suitable for reactive alkylating agents, while NaH is a stronger base for less reactive halides.[8] It is important to use a slight excess of the alkyl halide to drive the reaction to completion, but a large excess should be avoided to minimize the risk of quaternary ammonium salt formation.[8]

Table 1: Representative N-Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)
Methyl IodideK₂CO₃DMF25>90
Benzyl BromideK₂CO₃DMF5085-95
Ethyl BromoacetateNaHTHF2580-90

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl moieties onto the piperidine nitrogen.[9][10]

Protocol 5: General Procedure for Buchwald-Hartwig N-Arylation

  • Materials:

    • 2-(Piperidin-3-yloxy)ethan-1-ol

    • Aryl halide (bromide or iodide) (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous toluene or 1,4-dioxane

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), 2-(Piperidin-3-yloxy)ethan-1-ol (1.2 eq), palladium catalyst, phosphine ligand, and base.

    • Add anhydrous toluene or 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Causality: The choice of catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates. Bulky, electron-rich phosphine ligands are generally preferred to facilitate the catalytic cycle.

Buchwald_Hartwig_Cycle

Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

II. O-Functionalization of the Ethanol Side Chain

The primary hydroxyl group of the 2-hydroxyethyl side chain provides another handle for diversification, most commonly through acylation or alkylation. For these reactions, it is often advantageous to have the piperidine nitrogen protected to prevent competing N-functionalization.

O-acylation introduces an ester functionality, which can act as a prodrug moiety or modulate the compound's polarity and solubility.

Protocol 6: General Procedure for O-Acylation

  • Materials:

    • 2-(1-Boc-piperidin-3-yloxy)ethan-1-ol

    • Acyl chloride or acid anhydride (1.1 eq)

    • Triethylamine (Et₃N) or Pyridine (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a solution of 2-(1-Boc-piperidin-3-yloxy)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMAP.

    • Add the acyl chloride or acid anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.[11]

  • Causality: Triethylamine or pyridine acts as a base to neutralize the HCl or carboxylic acid byproduct of the reaction.[11] DMAP is a highly effective acylation catalyst. Protecting the piperidine nitrogen as the Boc-carbamate prevents its acylation.

O_Acylation_Workflow

Figure 2: Experimental Workflow for O-Acylation.

Conclusion

The 2-(piperidin-3-yloxy)ethan-1-ol scaffold is a valuable building block in medicinal chemistry, offering multiple avenues for diversification. The protocols outlined in this guide provide a robust framework for the synthesis of the core molecule and its subsequent functionalization at both the nitrogen and oxygen centers. By employing these techniques, researchers can efficiently generate libraries of novel piperidine derivatives for screening in drug discovery programs, ultimately contributing to the development of new and improved therapeutics. The strategic application of these methods, grounded in a solid understanding of the underlying chemical principles, will undoubtedly continue to fuel innovation in this critical area of research.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Modern Amination Methods (pp. 1-13). Wiley-VCH Verlag GmbH & Co. KGaA.
  • (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) is a key pharmaceutical intermediate and the chiral source in synthesizing Imbruvica, which is a newly approved drug in lymphoma therapy by targeting Bruton's tyrosine kinase (BTK).
  • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread.
  • A variety of N-alkylation methods for piperidine are discussed, including the use of K₂CO₃ in DMF and NaH in DMF.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • Ester synthesis by acyl
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (n.d.).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • CH633264A5 - N-alkyl-piperidine DERIVATIVES. (1982).
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. (2008).
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. (2019). Chemical Science.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Preparation method of (S)-N-BOC-3-hydroxypiperidine. (n.d.).
  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]

  • N-Boc-3-Hydroxypiperidine. (2024). ChemBK.
  • Reactions of Acyl Chlorides Involving Oxygen Compounds. (2023). Chemistry LibreTexts. [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.

Sources

Application

Application Note: A Cell-Based Calcium Flux Assay for Characterizing "2-(Piperidin-3-yloxy)ethan-1-ol" as a Gq-Coupled GPCR Antagonist

Authored by: A Senior Application Scientist Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that target the centr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that target the central nervous system.[1] Compounds containing this motif often exhibit high affinity for G-Protein Coupled Receptors (GPCRs), the largest family of druggable proteins in the human genome.[2] "2-(Piperidin-3-yloxy)ethan-1-ol" is a novel small molecule featuring a piperidine core, suggesting its potential as a modulator of GPCR activity. Given the prevalence of GPCRs in signal transduction, they are prime targets for therapeutic intervention in a wide range of diseases.[2][3]

This application note details a robust, cell-based functional assay to characterize the potential antagonist activity of "2-(Piperidin-3-yloxy)ethan-1-ol" on a hypothetically chosen Gq-coupled GPCR. Gq-coupled GPCRs, upon activation, initiate a signaling cascade that results in the release of calcium from intracellular stores, making the measurement of intracellular calcium a direct and reliable readout of receptor activation.[4][5] We will describe a fluorescent-based calcium flux assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing a Gq-coupled receptor of interest.

Assay Principle

Gq-coupled GPCRs, upon agonist binding, undergo a conformational change that activates the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[4]

This transient increase in intracellular calcium can be detected by a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.[6][7] Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases, trapping the Fluo-4 molecule inside the cell. Upon binding to calcium, Fluo-4 exhibits a significant increase in fluorescence intensity.[7][8] In this assay, if "2-(Piperidin-3-yloxy)ethan-1-ol" is an antagonist, it will bind to the GPCR and block the agonist-induced calcium release, resulting in a dose-dependent decrease in the fluorescent signal.

Signaling Pathway and Assay Workflow

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Activates Antagonist 2-(Piperidin-3-yloxy)ethan-1-ol (Antagonist) Antagonist->GPCR Blocks Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto Ca2+ ER->Ca_cyto Releases Ca_ER Ca2+ Fluo4 Fluo-4 Ca_cyto->Fluo4 Fluo4_Ca Fluo-4 + Ca2+ (Fluorescent) Fluo4->Fluo4_Ca Binds Calcium_Flux_Workflow start Start cell_culture 1. Culture HEK293 cells stably expressing the hypothetical GPCR start->cell_culture seeding 2. Seed cells in a 96-well black, clear- bottom plate cell_culture->seeding dye_loading 3. Load cells with Fluo-4 AM seeding->dye_loading compound_addition 4. Add '2-(Piperidin-3-yloxy)ethan-1-ol' (Antagonist) and controls dye_loading->compound_addition incubation 5. Incubate with antagonist compound_addition->incubation agonist_addition 6. Add agonist and immediately measure fluorescence incubation->agonist_addition data_analysis 7. Analyze data and calculate IC50 agonist_addition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the calcium flux assay.

Detailed Protocol

Materials
  • Cell Line: HEK293 cells stably expressing the Gq-coupled GPCR of interest. HEK293 cells provide a robust platform for GPCR assays due to their comprehensive G-protein signaling machinery. [9]* Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin). [10][11]* Assay Plate: 96-well black, clear-bottom microplates.

  • Test Compound: "2-(Piperidin-3-yloxy)ethan-1-ol" dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Agonist: A known agonist for the target GPCR.

  • Reference Antagonist: A known antagonist for the target GPCR.

  • Fluorescent Dye: Fluo-4 AM. [6][7]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader: Equipped with excitation and emission filters for Fluo-4 (e.g., Ex: 485 nm, Em: 525 nm) and an automated injection system.

Procedure
  • Cell Culture and Seeding:

    • Culture the HEK293 stable cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. [10] 2. When cells reach 80-90% confluency, wash with PBS and detach using a suitable cell dissociation reagent.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Plate Preparation:

    • Prepare serial dilutions of "2-(Piperidin-3-yloxy)ethan-1-ol", the reference antagonist, and the agonist in Assay Buffer. A typical final concentration range for the antagonist would be from 10 nM to 100 µM.

    • The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in Assay Buffer at a final concentration of 2-5 µM.

    • Gently remove the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark. [12]

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Add 25 µL of the serially diluted "2-(Piperidin-3-yloxy)ethan-1-ol" or reference antagonist to the respective wells. Also include wells with Assay Buffer only (for agonist control) and cells with Assay Buffer only (no agonist, for baseline).

    • Incubate for 15-30 minutes at room temperature.

    • Set the plate reader to measure the fluorescence signal (kinetic read) for a total of 90-120 seconds. Establish a stable baseline fluorescence for the first 15-20 seconds.

    • After the baseline reading, use the automated injector to add 25 µL of the agonist at a concentration that elicits a maximal response (EC100) to all wells except the baseline control wells.

    • Continue recording the fluorescence for the remainder of the time.

A Self-Validating System: The Importance of Controls

To ensure the integrity and trustworthiness of the data, a comprehensive set of controls is essential:

  • Baseline Control (Cells + Buffer): Measures the baseline fluorescence of the cells without any stimulation. This is crucial for data normalization.

  • Agonist Control (Cells + Agonist): Represents the maximum agonist-induced signal (100% activation).

  • Vehicle Control (Cells + Vehicle + Agonist): Ensures that the solvent (e.g., DMSO) does not interfere with the assay.

  • Reference Antagonist Control (Cells + Reference Antagonist + Agonist): Validates the assay's ability to detect antagonism with a known inhibitor.

Data Analysis and Presentation

The raw fluorescence data is typically expressed as Relative Fluorescence Units (RFU). The response is calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

To determine the inhibitory potency of "2-(Piperidin-3-yloxy)ethan-1-ol", the percentage of inhibition is calculated for each concentration:

% Inhibition = 100 x (1 - [SignalTest Compound - SignalBaseline] / [SignalAgonist - SignalBaseline])

The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Hypothetical Data Summary
CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
2-(Piperidin-3-yloxy)ethan-1-olHypothetical GPCR-XCalcium Flux1.2
Reference Antagonist (e.g., Atropine)Hypothetical GPCR-XCalcium Flux0.05

Conclusion

This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the antagonist activity of "2-(Piperidin-3-yloxy)ethan-1-ol" on a Gq-coupled GPCR. The methodology is robust, high-throughput compatible, and grounded in established principles of GPCR pharmacology. The inclusion of proper controls ensures the generation of reliable and trustworthy data, which is critical for decision-making in drug discovery and development.

References

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PMC - PubMed Central. Available at: [Link]

  • Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. NIH. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH. Available at: [Link]

  • GPCR deorphanization assay in HEK-293 cells. Bio-protocol. Available at: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Wiley Online Library. Available at: [Link]

  • 5-HT2A receptor. Wikipedia. Available at: [Link]

  • (PDF) GPCR deorphanization assay in HEK-293 cells. ResearchGate. Available at: [Link]

  • Fluo-4,Ca2+ indicators. Interchim. Available at: [Link]

  • Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • Piperidine cxcr7 receptor modulators.Google Patents.
  • Chemical Calcium Indicators. PMC - PubMed Central - NIH. Available at: [Link]

  • Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. PMC - PubMed Central. Available at: [Link]

  • GPCR Stable Cell Lines. GenScript. Available at: [Link]

  • What should I do with a Gi coupling GPCR? ResearchGate. Available at: [Link]

  • Measuring Intracellular Calcium with Fluo-4 Part 4. YouTube. Available at: [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. Available at: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. Available at: [Link]

Sources

Method

Application Notes and Protocols for Chiral Piperidine-Derived Amino Alcohols in Asymmetric Catalysis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Editorial Note: While the specific ligand "2-(Piperidin-3-yloxy)ethan-1-ol" is not extensively documented in the cont...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the specific ligand "2-(Piperidin-3-yloxy)ethan-1-ol" is not extensively documented in the context of asymmetric catalysis in readily available literature, this guide will focus on the broader, highly relevant class of chiral piperidine-derived amino alcohols. These ligands are instrumental in a variety of asymmetric transformations. The principles, protocols, and mechanistic insights discussed herein are directly applicable to the rational design and application of novel ligands such as "2-(Piperidin-3-yloxy)ethan-1-ol".

Introduction: The Significance of Chiral Piperidine Scaffolds in Asymmetric Catalysis

The piperidine moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds.[1][2][3] The stereoselective synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development.[4][5] Chiral amino alcohols, particularly those incorporating a piperidine ring, have emerged as a versatile class of ligands for transition metal-catalyzed asymmetric reactions.[6][7] Their efficacy stems from the formation of stable bidentate chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[6]

This guide provides a comprehensive overview of the application of chiral piperidine-derived amino alcohols in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation of prochiral ketones. We will delve into the ligand synthesis, catalytic mechanism, detailed experimental protocols, and expected outcomes.

Synthesis of a Representative Chiral Piperidine-Derived Amino Alcohol

A robust and versatile synthesis of the chiral ligand is paramount. The following is a representative, multi-step synthesis for a chiral piperidine-derived amino alcohol, based on established methodologies for the asymmetric synthesis of substituted piperidines.[8]

Workflow for the Synthesis of a Chiral Piperidine-Derived Amino Alcohol

cluster_0 Step 1: Asymmetric Synthesis of a Chiral Piperidin-3-ol cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection A Protected Glycol Aldehyde Hydrazone B α-Alkylation & 1,2-Addition A->B C Intermediate Hydrazine B->C D Reductive Cleavage & Cyclization C->D E Chiral 2-Substituted Piperidin-3-ol D->E F Chiral 2-Substituted Piperidin-3-ol G Williamson Ether Synthesis (e.g., with 2-bromoethanol derivative) F->G H Protected Chiral Piperidine-Derived Amino Alcohol G->H I Protected Chiral Piperidine-Derived Amino Alcohol J Deprotection I->J K Final Chiral Ligand J->K

Caption: A generalized synthetic workflow for a chiral piperidine-derived amino alcohol.

Protocol for Step 1: Asymmetric Synthesis of a Chiral 2-Substituted Piperidin-3-ol [8]

This procedure is adapted from established methods for the asymmetric synthesis of 2-substituted piperidin-3-ols, which can achieve excellent diastereomeric and enantiomeric excesses (de, ee >96%).

  • Preparation of the Hydrazone: Start with a protected glycol aldehyde and react it with a chiral auxiliary (e.g., SAMP/RAMP) to form the corresponding hydrazone.

  • α-Alkylation and 1,2-Addition: The hydrazone is then subjected to an α-alkylation followed by a 1,2-addition of an organometallic reagent. This sequence establishes the desired stereocenters.

  • Reductive Cleavage and Cyclization: The resulting intermediate hydrazine undergoes reductive cleavage of the chiral auxiliary. Subsequent acidic workup and deprotection trigger a ring closure via reductive amination to yield the chiral 2-substituted piperidin-3-ol.

Protocol for Step 2: Williamson Ether Synthesis

  • Deprotonation: To a solution of the chiral 2-substituted piperidin-3-ol in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.

  • Etherification: After stirring for 30 minutes, add a protected 2-haloethanol (e.g., 2-bromo-1-(tert-butyldimethylsilyloxy)ethane) and allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Protocol for Step 3: Deprotection

  • Cleavage of the Silyl Ether: Dissolve the protected amino alcohol in THF and add a fluoride source, such as tetrabutylammonium fluoride (TBAF).

  • Purification: After the reaction is complete (monitored by TLC), the solvent is removed, and the final ligand is purified by column chromatography.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols from prochiral ketones.[9][10] Ruthenium complexes bearing chiral amino alcohol ligands are highly effective catalysts for this transformation.[9][11]

Catalytic System: [Ru(p-cymene)Cl₂]₂ / Chiral Piperidine-Derived Amino Alcohol Ligand

Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

cluster_0 Catalytic Cycle A [Ru(p-cymene)Cl₂]₂ + Ligand (Pre-catalyst Activation) B Ru-Hydride Intermediate A->B Formic Acid/Triethylamine C Ketone Coordination B->C Prochiral Ketone D Transition State (Hydride Transfer) C->D Stereodetermining Step E Ru-Alkoxide Intermediate D->E F Protonolysis E->F Hydrogen Donor F->B Chiral Alcohol Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(Piperidin-3-yloxy)ethan-1-ol Synthesis

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol, a valuable building block in pharmaceutical development. The content is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol, a valuable building block in pharmaceutical development. The content is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis.

Overview of the Synthetic Pathway

The most reliable and common route to synthesize 2-(Piperidin-3-yloxy)ethan-1-ol involves a two-step process. First, an N-protected 3-hydroxypiperidine undergoes a Williamson ether synthesis with a suitable two-carbon electrophile. This is followed by the deprotection of the piperidine nitrogen to yield the final product. The use of a protecting group, typically tert-butyloxycarbonyl (Boc), is critical to prevent the secondary amine from acting as a competing nucleophile.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-3-hydroxypiperidine D N-Boc-2-(piperidin-3-yloxy)ethan-1-ol A->D 1. B 2-Carbon Electrophile (e.g., 2-Bromoethanol) B->D 2. C Base (e.g., NaH) C->D 3. THF, 0°C to RT F 2-(Piperidin-3-yloxy)ethan-1-ol (Final Product) D->F DCM, 0°C to RT E Acid (e.g., TFA or HCl) E->F

Caption: General two-step synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to use an N-protected 3-hydroxypiperidine?

A: The piperidine ring contains a secondary amine, which is a potent nucleophile. In the Williamson ether synthesis, the goal is to form an ether at the hydroxyl group. Without a protecting group on the nitrogen, the amine would compete with the hydroxyl group in attacking the electrophile, leading to a mixture of N-alkylated and O-alkylated products, significantly reducing the yield of the desired ether and complicating purification. The tert-butyloxycarbonyl (Boc) group is ideal as it effectively deactivates the nitrogen's nucleophilicity and can be removed under acidic conditions that leave the newly formed ether bond intact.

Q2: What are the advantages and disadvantages of using ethylene oxide versus a 2-haloethanol (e.g., 2-bromoethanol) as the electrophile?

A: Both electrophiles can be effective, but they present different experimental challenges. The choice often depends on available equipment and safety protocols.

FeatureEthylene Oxide2-Bromoethanol / 2-Chloroethanol
Reactivity Highly reactive due to ring strain; reaction can be faster.Less reactive; may require higher temperatures or longer reaction times.
Byproducts The only byproduct is the desired product's alkoxide, which is protonated during workup. Cleaner reaction.Can undergo E2 elimination to form vinyl ethers, especially with hindered bases or high temperatures.
Handling A toxic, flammable gas at room temperature. Requires specialized handling (e.g., condensation at low temperatures, use in a sealed system).Liquids that are easier to handle and measure accurately.
Stoichiometry Difficult to control stoichiometry precisely due to its gaseous nature.Easy to control stoichiometry.

Q3: How can I effectively monitor the progress of both the ether synthesis and deprotection steps?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Ether Synthesis: Use a mobile phase like 30-50% ethyl acetate in hexanes. The N-Boc-3-hydroxypiperidine starting material is relatively polar. The product, N-Boc-2-(piperidin-3-yloxy)ethan-1-ol, will be slightly more polar and should have a lower Rf value. Staining with potassium permanganate is effective for visualizing both spots as they are alcohols.

  • For Deprotection: Use a more polar mobile phase, such as 5-10% methanol in dichloromethane (DCM) with 0.5-1% triethylamine (to prevent streaking of the basic amine product on the silica plate). The protected intermediate is non-polar and will have a high Rf. The final amino alcohol product is very polar and will have a very low Rf, often staying at the baseline without the amine additive. Staining with ninhydrin is excellent for visualizing the final primary/secondary amine product, which will typically turn purple or blue.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Area 1: Low Yield in Williamson Ether Synthesis Step

Q: My reaction yield is poor, and I recover a lot of starting material. What is the likely cause?

A: The most probable cause is incomplete deprotonation of the N-Boc-3-hydroxypiperidine. The formation of the sodium alkoxide is the critical first step.

  • Causality: Sodium hydride (NaH) is a strong base that reacts with the hydroxyl group to form a sodium alkoxide and hydrogen gas.[1][2] If the NaH is old or has been improperly stored, its activity may be diminished. Additionally, if the solvent (e.g., THF) is not anhydrous, the NaH will react with water first.

  • Solution:

    • Verify NaH Activity: Use fresh NaH from a sealed container. A good visual indicator of the reaction's start is the evolution of hydrogen gas (bubbling) upon addition of the alcohol to the NaH suspension.

    • Use Anhydrous Solvent: Ensure your THF or DMF is thoroughly dried before use.

    • Allow Sufficient Time: Stir the alcohol and NaH mixture at 0 °C or room temperature until all bubbling has ceased. This indicates the complete formation of the alkoxide before adding the electrophile.

Q: I am observing a significant byproduct that seems to be N-alkylated. Why did this happen despite using a Boc group?

A: This indicates a potential issue with the integrity of the Boc protecting group.

  • Causality: While robust, the Boc group can be partially cleaved under certain conditions, especially if trace amounts of acid are present from the starting materials or if the reaction is heated for prolonged periods. The exposed secondary amine is highly nucleophilic and will react with the electrophile.

  • Solution:

    • Check Starting Material Purity: Ensure your N-Boc-3-hydroxypiperidine is pure and free of any acidic residue from its synthesis.

    • Maintain Recommended Temperature: Avoid unnecessarily high temperatures during the ether synthesis step. For reactions with 2-bromoethanol, room temperature is often sufficient.

    • Buffer the Reaction: While not standard, in problematic cases, a non-nucleophilic base could be included to scavenge any trace acid, though this is rarely necessary.

Problem Area 2: Issues with N-Boc Deprotection

Q: The deprotection reaction is sluggish or incomplete, even after several hours.

A: The efficiency of acid-mediated deprotection depends on the acid's strength, concentration, and the solvent.[3][4][5]

  • Causality: While 20% TFA in DCM is standard, insufficient equivalents of acid or very dilute conditions can slow the reaction.[5] Alternatively, using HCl in a solvent like diethyl ether might not be strong enough for a complete reaction in a reasonable timeframe.

  • Solution:

    • Increase Acid Concentration/Equivalents: A common and effective condition is a 1:1 mixture of trifluoroacetic acid (TFA) and DCM, or a 4M solution of HCl in 1,4-dioxane.

    • Monitor by TLC/LC-MS: Track the disappearance of the starting material. If the reaction stalls, an additional portion of acid can be added.

    • Switch Solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can also facilitate thermolytic deprotection, sometimes under milder conditions.[3]

Q: The reaction mixture turns dark or forms a tar-like substance during deprotection.

A: This suggests degradation or side reactions occurring under the strong acidic conditions.

  • Causality: The intermediate carbocation formed during Boc cleavage is quenched by the acid's counter-ion. However, impurities or excessive heat can lead to polymerization or other decomposition pathways.

  • Solution:

    • Control the Temperature: Perform the deprotection at 0 °C, especially during the addition of the acid, and then allow it to warm to room temperature. Avoid any external heating unless specifically required by a validated protocol.

    • Ensure Substrate Purity: Purify the N-Boc protected intermediate before the deprotection step to remove any reactive impurities.

    • Use a Scavenger: In some cases, adding a cation scavenger like triethylsilane can prevent side reactions, although it is not typically necessary for this substrate.

Problem Area 3: Purification Challenges

Q: The final product, 2-(Piperidin-3-yloxy)ethan-1-ol, streaks badly on my silica gel column and gives poor separation.

A: This is a classic problem when purifying basic amines on standard silica gel, which is acidic.

  • Causality: The basic nitrogen of the piperidine interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to tailing, streaking, and often, complete retention of the product on the column.

  • Solution:

    • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base. A mobile phase of 5-15% Methanol in DCM with 0.5-2% triethylamine or ammonium hydroxide is highly effective. The added base neutralizes the acidic sites on the silica, allowing the amine product to elute cleanly.

    • Use an Alternative Stationary Phase: If problems persist, consider using neutral or basic alumina for chromatography.

    • Salt Formation and Extraction: An alternative to chromatography is to perform an acid-base extraction. After the reaction, the product can be extracted into an aqueous acid (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent like DCM.

Troubleshooting_Tree start Low Yield in Ether Synthesis q1 Is H2 evolution observed upon adding alcohol to NaH? start->q1 sol1 Root Cause: Inactive NaH or Wet Solvent q1->sol1 No q2 Is a major byproduct observed? q1->q2 Yes a1_yes Yes a1_no No rec1 Action: Use fresh NaH and anhydrous solvent. sol1->rec1 sol2 Root Cause: Incomplete Reaction q2->sol2 No q3 Does byproduct match N-alkylation MW? q2->q3 Yes a2_yes Yes a2_no No rec2 Action: Increase reaction time or use a more reactive electrophile. sol2->rec2 sol3 Root Cause: Partial Boc Deprotection q3->sol3 Yes sol4 Root Cause: Other side reactions (e.g., elimination) q3->sol4 No a3_yes Yes a3_no No rec3 Action: Check purity of starting material and avoid high temperatures. sol3->rec3 rec4 Action: Lower reaction temperature. sol4->rec4

Sources

Optimization

Technical Support Center: Maximizing the Yield of 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable piperidine derivative. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your synthetic success.

Section 1: Synthesis Strategy & Core Challenges FAQ

This section addresses high-level questions regarding the most effective synthetic routes and the primary obstacles encountered.

Q1: What is the most robust and scalable synthetic route for 2-(Piperidin-3-yloxy)ethan-1-ol, and what is its principal challenge?

A: The most reliable and widely adopted strategy is a three-step sequence beginning with commercially available 3-hydroxypiperidine. The core of this synthesis is a Williamson ether synthesis. However, a critical challenge arises from the starting material itself: 3-hydroxypiperidine possesses two nucleophilic sites—a secondary amine (N-H) and a secondary alcohol (O-H). The amine is inherently more nucleophilic than the alcohol, leading to undesired N-alkylation as the major side reaction if not addressed.

Therefore, the most effective strategy involves:

  • N-Protection: Masking the reactivity of the piperidine nitrogen with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its clean, high-yield removal under acidic conditions.[1][2][3][4]

  • O-Alkylation: Performing a Williamson ether synthesis on the protected intermediate, N-Boc-3-hydroxypiperidine, to form the ether linkage. This step requires the deprotonation of the hydroxyl group to form a more potent alkoxide nucleophile.[5][6]

  • N-Deprotection: Removing the Boc group to yield the final target molecule.

This sequence ensures high chemoselectivity for the desired O-alkylation, which is the cornerstone of achieving a high overall yield.

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: N-Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine (Boc)2O, Base N-Boc-2-(piperidin-3-yloxy)ethan-1-ol N-Boc-2-(piperidin-3-yloxy)ethan-1-ol N-Boc-3-hydroxypiperidine->N-Boc-2-(piperidin-3-yloxy)ethan-1-ol 1. Strong Base (e.g., NaH) 2. 2-Haloethanol or Ethylene Oxide Final_Product 2-(Piperidin-3-yloxy)ethan-1-ol N-Boc-2-(piperidin-3-yloxy)ethan-1-ol->Final_Product Acid (e.g., HCl, TFA) SN2_vs_E2 Reactants Alkoxide (R-O⁻) + 2-Bromoethanol SN2_Product Desired Ether Product (Substitution) Reactants->SN2_Product S N 2 Path (Nucleophilic Attack on Carbon) E2_Product Ethene (Elimination Side-Product) Reactants->E2_Product E2 Path (Base abstracts β-Proton) Note_SN2 Favored by: - Primary alkyl halides - Lower temperatures SN2_Product->Note_SN2 Note_E2 Favored by: - Higher temperatures - Hindered substrates/bases E2_Product->Note_E2

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for the purification of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, bifunctional molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to the Challenges

2-(Piperidin-3-yloxy)ethan-1-ol is a hydrophilic molecule featuring a secondary amine within a piperidine ring, an ether linkage, and a primary alcohol. This combination of functional groups imparts a high degree of polarity and basicity, which can present several purification challenges. These include issues with chromatographic separation, product stability, and the removal of structurally similar impurities. This guide will equip you with the knowledge and practical strategies to overcome these hurdles and obtain your target compound with high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(Piperidin-3-yloxy)ethan-1-ol in a question-and-answer format.

Chromatography Issues

Q1: My compound is streaking or tailing significantly on the silica gel column. What's causing this and how can I resolve it?

A1: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The acidic nature of silica gel interacts strongly with the basic nitrogen of the piperidine ring, leading to poor peak shape and inefficient separation.

Causality: The lone pair of electrons on the nitrogen atom adsorbs strongly to the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction results in a slow and uneven elution of the compound, causing the characteristic tailing.

Solutions:

  • Basified Silica Gel: Prepare a slurry of your silica gel with your chosen eluent and add a small amount of a base like triethylamine (typically 0.5-2%) or aqueous ammonia until the pH is basic.[2] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your basic compound.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like amine-functionalized silica.[3]

  • Eluent Modification: Adding a small amount of a basic modifier like triethylamine or pyridine to your mobile phase can competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[4]

Q2: I'm struggling to separate my product from a very polar impurity that co-elutes with it, even with highly polar mobile phases.

A2: This is a common challenge with highly polar compounds. When both your product and impurity have strong affinities for the stationary phase, achieving separation with traditional normal-phase chromatography can be difficult.

Solutions:

  • Gradient Elution: Employ a carefully optimized gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar polarities.

  • Reversed-Phase Chromatography (RPC): For highly polar compounds, reversed-phase chromatography is often a more effective technique.[5] Use a C18 or C8 column with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[3] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.

Impurity Removal

Q3: I have a persistent impurity that I suspect is the starting material, 3-hydroxypiperidine. How can I effectively remove it?

A3: Residual 3-hydroxypiperidine is a common process-related impurity. Due to its high polarity and similar basicity to the product, it can be challenging to remove.

Solutions:

  • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product and the 3-hydroxypiperidine will move into the aqueous layer as their hydrochloride salts. Then, basify the aqueous layer with a base like NaOH and extract your product back into an organic solvent. This process can be repeated to improve separation, though it may not be completely effective if the partition coefficients are very similar.

  • Crystallization as a Salt: Convert your product to a salt (e.g., hydrochloride or tartrate) and recrystallize it.[6] The difference in solubility between the salt of your product and the salt of 3-hydroxypiperidine may allow for effective separation.

  • Chromatography with a pH Modifier: As mentioned in Q1, using a basified mobile phase in normal-phase chromatography or an acidic mobile phase in reversed-phase chromatography can improve the separation of basic compounds.

Q4: I see a byproduct with a similar mass to my product. What could it be and how do I get rid of it?

A4: A common side reaction in the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol, which is likely prepared via a Williamson ether synthesis, is the formation of an isomer where the ethoxyalcohol moiety is attached to the nitrogen of the piperidine ring instead of the oxygen, forming 1-(2-hydroxyethyl)-3-hydroxypiperidine.

Causality: In a Williamson ether synthesis, the alkoxide of 3-hydroxypiperidine is reacted with a 2-haloethanol. However, the secondary amine of the piperidine is also nucleophilic and can compete with the alkoxide in reacting with the haloethanol.

Solutions:

  • Optimize Reaction Conditions: To minimize the formation of this N-alkylated byproduct, ensure that the hydroxyl group of 3-hydroxypiperidine is fully deprotonated to the alkoxide before the addition of the haloethanol. Using a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.[7]

  • Chromatographic Separation: Careful optimization of your chromatographic conditions (either normal-phase with a basic modifier or reversed-phase) should allow for the separation of these two isomers. Their polarities will be slightly different.

  • Protective Group Strategy: In some cases, it may be necessary to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc or Cbz) before performing the ether synthesis, followed by deprotection.[8]

Frequently Asked Questions (FAQs)

Q: My purified 2-(Piperidin-3-yloxy)ethan-1-ol is a colorless oil, but it turns yellow over time. Why is this happening and how can I prevent it?

A: The yellow discoloration is likely due to oxidation of the piperidine ring.[4] Piperidines and other secondary amines are susceptible to air oxidation, which can form colored impurities.

Prevention and Storage:

  • Store under an inert atmosphere: Store the purified compound under nitrogen or argon to minimize contact with oxygen.

  • Refrigerate or freeze: Lower temperatures will slow down the rate of oxidation.

  • Use an antioxidant: For long-term storage, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, although this may not be suitable for all applications.

Q: What is the best way to determine the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive for detecting and identifying impurities.[9][10]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be a high-resolution technique for purity assessment.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared to the theoretical values.

Q: Can I purify 2-(Piperidin-3-yloxy)ethan-1-ol by distillation?

A: Due to its high boiling point and potential for decomposition at elevated temperatures, distillation is generally not the preferred method for purifying this compound. The presence of both alcohol and amine functionalities increases the likelihood of intermolecular hydrogen bonding, leading to a high boiling point. Vacuum distillation might be possible, but there is a risk of thermal degradation.

Q: Is it better to purify the free base or a salt form of the compound?

A: This depends on the properties of the compound and the impurities.

  • Free Base: The free base is often an oil, making it more amenable to column chromatography.

  • Salt Form: Converting the compound to a salt (e.g., hydrochloride) can induce crystallization, which is an excellent purification technique for removing non-basic impurities and sometimes for separating closely related basic compounds.[6][11] The salt is also typically more stable and less prone to oxidation.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with Basic Modifier)

This protocol is suitable for the purification of the free base of 2-(Piperidin-3-yloxy)ethan-1-ol.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as dichloromethane:methanol:triethylamine (e.g., 90:9.5:0.5).

    • Visualize the spots using a potassium permanganate stain. An ideal Rf value for the product is around 0.3.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., dichloromethane with a small amount of methanol and triethylamine).

    • Wet-pack the column with the slurry, ensuring a uniform and compact bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is useful for obtaining a solid, stable form of the product and for removing certain impurities.

  • Salt Formation:

    • Dissolve the crude 2-(Piperidin-3-yloxy)ethan-1-ol in a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise with stirring.

    • Continue adding the acid until the product precipitates as the hydrochloride salt. Monitor the pH to avoid excess acid.

  • Solvent Selection for Recrystallization:

    • Test the solubility of the salt in various solvents (e.g., ethanol, methanol, isopropanol, or mixtures with other solvents like ethyl acetate or heptane). A good recrystallization solvent will dissolve the salt when hot but not when cold.[12]

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[4]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

Chromatography ModeStationary PhaseTypical Mobile Phase (Gradient)ModifierTarget Rf/Retention
Normal PhaseSilica GelDichloromethane / Methanol0.5-2% Triethylamine~0.3
Reversed PhaseC18 SilicaWater / Acetonitrile or Methanol0.1% Formic Acid or TFADependent on gradient
HILICAmine-functionalized SilicaAcetonitrile / WaterAmmonium Acetate BufferDependent on gradient

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Product Crude Crude 2-(Piperidin-3-yloxy)ethan-1-ol TLC TLC/LC-MS Analysis Crude->TLC Assess Impurity Profile Chromatography Column Chromatography (Normal or Reversed Phase) TLC->Chromatography Separable by Polarity Recrystallization Salt Formation & Recrystallization TLC->Recrystallization Crystalline Solid Desired Extraction Acid-Base Extraction TLC->Extraction Gross Impurity Removal PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct Extraction->Chromatography Further Purification FinalAnalysis Purity Analysis (NMR, LC-MS, EA) PureProduct->FinalAnalysis Confirm Purity

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Start | Crude Product Problem Chromatography Issue? Start->Problem Tailing Peak Tailing? Problem->Tailing Yes Coelution Co-elution of Impurities? Problem->Coelution Yes Sol_Tailing1 Solution | Add Basic Modifier (e.g., Triethylamine) Tailing->Sol_Tailing1 Sol_Tailing2 Solution | Use Basified Silica Tailing->Sol_Tailing2 Sol_Coelution1 Solution | Optimize Gradient Coelution->Sol_Coelution1 Sol_Coelution2 Solution | Switch to Reversed Phase or HILIC Coelution->Sol_Coelution2 Success Successful Purification Sol_Tailing1->Success Sol_Tailing2->Success Sol_Coelution1->Success Sol_Coelution2->Success

Caption: Troubleshooting guide for column chromatography of piperidine derivatives.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7857-7867. [Link]

  • Google Patents. (2017).
  • Google Patents. (1999).
  • Google Patents. (2001). US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Google Patents. (2000).
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Syntheses. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Odermatt, M. F., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(11), e2100483. [Link]

  • Canadian Science Publishing. (1947). A New Synthesis of Piperidine. [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (2014). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][4]thiazine derivatives. [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]

  • Google Patents. (2012).
  • American Chemical Society. (2006). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. [Link]

  • Biomedical Chemistry. (2021). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. [Link]

  • ResearchGate. (2020). Analytical methods for amino acid determination in organisms. [Link]

  • ACS Publications. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

Sources

Optimization

"2-(Piperidin-3-yloxy)ethan-1-ol" stability issues in different solvents

Document ID: TSC-CHEM-23-01A Last Updated: January 26, 2026 Introduction This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Piperidin-3-yloxy)ethan-1-ol in their...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-23-01A

Last Updated: January 26, 2026

Introduction

This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Piperidin-3-yloxy)ethan-1-ol in their experimental workflows. As a bifunctional molecule featuring a piperidine ring, an ether linkage, and a primary alcohol, its stability can be influenced by a variety of experimental conditions, particularly the choice of solvent. This document provides a comprehensive resource for understanding, troubleshooting, and mitigating potential stability issues to ensure the integrity and reproducibility of your results.

Section 1: Understanding the Stability Profile of 2-(Piperidin-3-yloxy)ethan-1-ol

The stability of 2-(Piperidin-3-yloxy)ethan-1-ol is intrinsically linked to its molecular structure. An understanding of its key functional groups is paramount to predicting its behavior in different chemical environments.

  • Piperidine Ring: The six-membered heterocyclic amine is the most reactive part of the molecule. The lone pair of electrons on the nitrogen atom confers basic properties.[1] This site is susceptible to protonation in acidic media to form salts, which can enhance stability.[1] Conversely, the nitrogen atom is a primary target for oxidation, potentially leading to the formation of N-oxides or even ring-opening byproducts under oxidative stress.[2]

  • Ether Linkage (-O-): Ether bonds are generally robust and chemically stable. However, they can undergo cleavage under harsh acidic conditions, a factor to consider when selecting reagents or buffer systems.

  • Primary Alcohol (-CH₂OH): The primary alcohol group is susceptible to oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by the presence of oxidizing agents, metal catalysts, or exposure to high heat and light.

cluster_molecule Key Structural Features of 2-(Piperidin-3-yloxy)ethan-1-ol Molecule 2-(Piperidin-3-yloxy)ethan-1-ol Piperidine Piperidine Ring (Secondary Amine) Piperidine->Molecule Basic Site Prone to Oxidation Ether Ether Linkage Ether->Molecule Stable Cleavage under strong acid Alcohol Primary Alcohol Alcohol->Molecule Susceptible to Oxidation

Caption: Key functional groups influencing the stability of 2-(Piperidin-3-yloxy)ethan-1-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 2-(Piperidin-3-yloxy)ethan-1-ol?

A1: The primary degradation pathways are inferred from its functional groups. The most likely causes are oxidation of the piperidine nitrogen and the primary alcohol, hydrolysis of the ether linkage under strong acidic conditions, and general decomposition at elevated temperatures or upon prolonged exposure to UV light.[2] Atmospheric oxygen can be sufficient to initiate oxidative degradation over time.[2]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark, and dry place. A refrigerator (2-8°C) is recommended.

Q3: Is this compound stable in aqueous solutions? What is the optimal pH?

A3: The stability in aqueous solutions is highly pH-dependent. The piperidine nitrogen is basic, meaning its protonation state changes with pH.[3] In acidic to neutral conditions (pH < ~10), the nitrogen will be protonated, forming a piperidinium salt which is generally more stable and water-soluble.[3] In strongly acidic solutions, the ether linkage is at risk of cleavage. In strongly basic solutions (pH > 11), the free base form predominates, which may be more susceptible to oxidation. For general use, a slightly acidic to neutral buffer (pH 4-7) is a reasonable starting point.

Q4: Which organic solvents are recommended for preparing stock solutions?

A4: High-purity, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective for solubilizing piperidine derivatives.[3] Alcohols like ethanol or methanol are also suitable. Crucially, always use fresh, high-purity solvents. Older solvents can accumulate peroxides (especially ethers and alcohols), which will aggressively oxidize the compound. Water content in hygroscopic solvents like DMSO can introduce hydrolytic instability.

Q5: How can I quickly assess if my sample has degraded?

A5: Visual inspection may reveal discoloration (e.g., yellowing or browning) or the formation of precipitates. However, the most reliable method is analytical. A simple HPLC analysis comparing an old sample to a freshly prepared standard will be definitive. The appearance of new peaks or a significant decrease in the main peak's area is a clear indicator of degradation.[2]

Section 3: Troubleshooting Guides

Guide 1: Issue - Rapid Degradation Observed in an Organic Solvent

You've prepared a stock solution in DMSO or methanol, and within hours or days, HPLC analysis shows significant degradation.

Primary Hypotheses:

  • The solvent is contaminated with peroxides or water.

  • The solution was exposed to atmospheric oxygen.

  • The solution was exposed to light (photodegradation).

  • The solution was stored at an elevated temperature.

Troubleshooting Workflow:

Start Degradation in Organic Solvent? CheckSolvent Use Fresh, Anhydrous, High-Purity Solvent Start->CheckSolvent UseInert Prepare & Store Under Inert Atmosphere (Ar/N₂) CheckSolvent->UseInert ProtectLight Use Amber Vials or Cover with Foil UseInert->ProtectLight ControlTemp Store at Recommended Temp (e.g., 4°C or -20°C) ProtectLight->ControlTemp Reanalyze Re-analyze by HPLC ControlTemp->Reanalyze Result Problem Solved? Reanalyze->Result End Stability Achieved Result->End Yes ContactSupport Contact Technical Support for Further Analysis Result->ContactSupport No

Caption: Workflow for troubleshooting degradation in organic solvents.

Experimental Protocol: Verifying Solution Stability

  • Solvent Preparation: Procure a new, sealed bottle of high-purity, anhydrous solvent (e.g., DMSO, spectroscopic grade). To remove dissolved oxygen, sparge the solvent with dry argon or nitrogen gas for 15-20 minutes.

  • Sample Preparation: In an amber glass vial, accurately weigh a small amount of 2-(Piperidin-3-yloxy)ethan-1-ol. Add the sparged solvent to achieve the desired concentration. Cap the vial tightly under the inert gas stream.

  • Control Sample: Prepare a second sample in the same manner using your original, suspect solvent.

  • Incubation: Store both vials under your typical experimental conditions (e.g., room temperature on the benchtop).

  • Analysis: Analyze both samples by HPLC immediately after preparation (T=0) and again after 24 hours (T=24).

  • Evaluation: Compare the chromatograms. If the sample in the fresh, sparged solvent is stable while the control is not, solvent quality and/or oxygen exposure were the root cause.

Guide 2: Protocol - Performing a Forced Degradation Study

To proactively understand the compound's liabilities, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish a stability-indicating analytical method.[4]

Objective: To generate ~5-20% degradation under various stress conditions to identify degradation products and pathways.[4]

Methodology:

  • Prepare Stock Solution: Create a stock solution of 2-(Piperidin-3-yloxy)ethan-1-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal (Solution): Dilute with the initial solvent. Incubate at 60°C.

    • Photostability: Expose the solution (in a quartz cuvette or appropriate transparent vial) to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W hours/m² of UVA).[5]

  • Time Points: Pull samples at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reaction (e.g., neutralize acid/base samples) and dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradation products.

Data Summary Table:

Stress ConditionIncubation Time (hr)Incubation Temp. (°C)% Assay of Parent CompoundNumber of Degradation PeaksComments (e.g., Peak m/z)
Control (T=0) 0RT100.00-
0.1 M HCl 2460
0.1 M NaOH 2460
3% H₂O₂ 24RTN-oxide suspected
Heat (Solution) 4860
Light (ICH Q1B) -RT

This systematic approach provides invaluable data for formulation development, ensuring that the chosen excipients and storage conditions are compatible with the compound.

References

  • Biosynce. (2025, August 25).
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem Technical Support.
  • Wikipedia. (2024). Piperidine. [Link]

  • Patel, K., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmacy and Pharmaceutical Research.
  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions. BenchChem Technical Support.
  • Patil, S. S., et al. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions that may arise during the synthesis of this important piperidine derivative. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Synthesis Overview

The synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol is typically achieved through a two-step process. The first step involves a Williamson ether synthesis between an N-protected 3-hydroxypiperidine, most commonly N-Boc-3-hydroxypiperidine, and a suitable two-carbon electrophile such as 2-bromoethanol or 2-chloroethanol. The second step is the deprotection of the piperidine nitrogen, usually by acidic cleavage of the Boc group, to yield the final product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Part 1: Williamson Ether Synthesis of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Question 1: My Williamson ether synthesis is showing low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in this step is a common issue, primarily due to the secondary nature of the alcohol on the piperidine ring, which can lead to competing side reactions. Here’s a systematic approach to troubleshooting:

1. Incomplete Deprotonation of N-Boc-3-hydroxypiperidine:

  • Causality: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol for the nucleophilic attack to proceed. Incomplete deprotonation will result in unreacted starting material.

  • Troubleshooting:

    • Choice of Base: A strong base is necessary to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the alkoxide.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will quench the strong base, reducing the amount of alkoxide formed. Use freshly dried solvents and properly dried glassware.

2. Competing E2 Elimination:

  • Causality: The alkoxide is a strong base and can promote the E2 elimination of the 2-haloethanol, especially at elevated temperatures, leading to the formation of ethene and other byproducts.

  • Troubleshooting:

    • Reaction Temperature: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures will favor elimination. It is advisable to start at room temperature and gently heat if the reaction is too slow.

    • Choice of Electrophile: Using 2-bromoethanol over 2-chloroethanol can sometimes be beneficial as the C-Br bond is more reactive, potentially allowing for lower reaction temperatures.

3. Steric Hindrance:

  • Causality: The secondary nature of the alcohol on the piperidine ring presents more steric hindrance compared to a primary alcohol, which can slow down the desired S(_N)2 reaction.

  • Troubleshooting:

    • Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: Use a polar aprotic solvent like DMF or THF to effectively solvate the cation of the alkoxide and promote the S(_N)2 reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Irreversibly forms the alkoxide.
Solvent Anhydrous DMF or THFPolar aprotic solvents favor S(_N)2 reactions.
Temperature Start at RT, gently heat if neededMinimizes the competing E2 elimination reaction.
Electrophile 2-bromoethanolMore reactive than 2-chloroethanol, may allow for milder conditions.

Question 2: I am observing multiple spots on my TLC after the Williamson ether synthesis. What could they be?

Answer:

Besides your desired product and unreacted starting material, several side products can form:

  • Unreacted N-Boc-3-hydroxypiperidine: This will be a more polar spot on the TLC compared to the product.

  • Byproducts from the Electrophile: 2-haloethanols can undergo self-condensation to form diethylene glycol ethers under basic conditions.

  • Elimination Products: While volatile, some byproducts from the elimination reaction may be present.

Diagnostic Approach:

  • Run Co-spots: Spot your crude reaction mixture alongside the starting N-Boc-3-hydroxypiperidine on the same TLC plate to identify the starting material spot.

  • Staining: Use a potassium permanganate stain. Your product and starting material (alcohols) will show up as yellow/brown spots, which can help differentiate them from non-alcoholic byproducts.

  • Spectroscopic Analysis: If you isolate the major byproducts, use ¹H NMR and Mass Spectrometry to identify their structures.

Part 2: Deprotection of tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate

Question 3: The deprotection of the Boc group is incomplete. How can I drive the reaction to completion?

Answer:

Incomplete deprotection is usually a result of insufficient acid strength or concentration, or inadequate reaction time.

  • Causality: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. The reaction requires a strong acid to protonate the carbonyl oxygen of the carbamate, initiating the cleavage.

  • Troubleshooting:

    • Choice and Concentration of Acid: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection. A common condition is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM)[1]. If using HCl, a solution in an organic solvent like dioxane or methanol is preferred over aqueous HCl to ensure solubility of the starting material.

    • Reaction Time and Temperature: Most Boc deprotections are complete within 1-3 hours at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

    • Scavengers: The intermediate tert-butyl cation can sometimes re-alkylate the starting material or product. While less common with this substrate, if you suspect side reactions, adding a scavenger like triethylsilane can be beneficial.

Question 4: After deprotection and work-up, my final product is a salt. How do I obtain the free amine?

Answer:

The deprotection with a strong acid will yield the corresponding salt of your product (e.g., the trifluoroacetate or hydrochloride salt). To obtain the free amine, you need to perform a basic work-up.

Protocol for Free Amine Isolation:

  • After the reaction is complete, carefully remove the acid and solvent under reduced pressure.

  • Dissolve the residue in water or a suitable organic solvent.

  • Cool the solution in an ice bath and slowly add a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic (pH 9-10).

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine of 2-(Piperidin-3-yloxy)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-(Piperidin-3-yloxy)ethan-1-ol?

A1: The most common and practical synthetic route is a two-step process visualized in the workflow diagram below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate N-Boc-3-hydroxypiperidine->tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate 1. Base 2. 2-Bromoethanol in THF or DMF Base (e.g., NaH) Base (e.g., NaH) 2-Bromoethanol 2-Bromoethanol Deprotection_Start tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate Final_Product 2-(Piperidin-3-yloxy)ethan-1-ol Deprotection_Start->Final_Product TFA in DCM Acid (e.g., TFA) Acid (e.g., TFA)

Synthetic workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Q2: How should I purify the final product, 2-(Piperidin-3-yloxy)ethan-1-ol?

A2: The final product is a polar compound. Purification is typically achieved by column chromatography on silica gel. Due to the basic nature of the piperidine nitrogen, it is often necessary to add a small amount of a basic modifier to the eluent to prevent peak tailing.

Recommended Column Chromatography Conditions:

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase Dichloromethane/Methanol with 0.5-1% Triethylamine or Ammonia in Methanol
Gradient Start with a lower polarity (e.g., 98:2 DCM:MeOH) and gradually increase the polarity.
Detection TLC with a potassium permanganate or ninhydrin stain.

Q3: What are the expected ¹H NMR signals for the final product?

A3: The ¹H NMR spectrum of 2-(Piperidin-3-yloxy)ethan-1-ol will show characteristic signals for the piperidine ring protons, the ethoxy linker protons, and the terminal alcohol proton. The exact chemical shifts will depend on the solvent used. A general representation of the key proton environments is shown below.

Note: An actual image of the chemical structure with protons labeled would be inserted here. As a text-based AI, I cannot generate images directly. The expected signals would include multiplets for the piperidine ring protons, triplets for the -O-CH₂-CH₂-OH protons, and a broad singlet for the -OH and -NH protons (which may exchange with D₂O).

Q4: How should I store the final product?

A4: 2-(Piperidin-3-yloxy)ethan-1-ol is a secondary amine and an alcohol, which can be susceptible to oxidation and may be hygroscopic. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to ensure long-term stability.

References

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for the reaction scale-up of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reaction scale-up of 2-(Piperidin-3-yloxy)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or production scale. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol, which is commonly synthesized via a Williamson ether synthesis reaction between a protected 3-hydroxypiperidine and a suitable 2-carbon synthon.

Problem 1: Decreased Yield and Increased Impurity Profile Upon Scale-Up

Scenario: You have successfully synthesized 2-(Piperidin-3-yloxy)ethan-1-ol on a 1-gram scale with a 90% yield and high purity. However, upon scaling to a 100-gram batch, the yield has dropped to 65%, and you observe several new impurities in your GC-MS analysis.

Possible Causes and Troubleshooting Steps:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized "hot spots" in larger reactors due to the decreased surface-area-to-volume ratio, which can promote side reactions.[1][2][3]

    • Solution:

      • Monitor the internal reaction temperature closely using a calibrated probe.[4]

      • Ensure your reactor is equipped with an adequate cooling system.

      • Consider a slower addition rate of the electrophile to better manage the exotherm.

      • For highly exothermic reactions, a "semi-batch" approach where one reactant is added portion-wise can be beneficial.

  • Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, favoring side reactions over the desired product formation.[5][6]

    • Solution:

      • Optimize the stirrer speed and design for the larger vessel to ensure homogeneity.

      • Computational Fluid Dynamics (CFD) modeling can be a valuable tool to understand mixing efficiency in your specific reactor setup.[7]

      • Ensure the reactants are fully dissolved before initiating the reaction.

  • Increased Side Reactions: The Williamson ether synthesis can be prone to elimination side reactions, especially at elevated temperatures.[8]

    • Solution:

      • Re-evaluate the reaction temperature. A lower temperature, even if it requires a longer reaction time, may significantly improve the product-to-impurity ratio.

      • Ensure your base is not overly strong or sterically hindered, which can favor elimination.

Experimental Protocol: Scale-Up Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

This protocol outlines a general procedure for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol on a larger scale. Note: This is a representative protocol and should be optimized for your specific equipment and safety protocols.

Parameter Recommendation Rationale
Reactants N-Boc-3-hydroxypiperidine, 2-bromoethanolN-Boc protection prevents side reactions with the piperidine nitrogen.
Base Sodium hydride (NaH)A strong, non-nucleophilic base is ideal for deprotonating the alcohol.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent is suitable for S_N2 reactions.
Temperature 0°C to room temperatureInitial cooling helps to control the exotherm during base addition.
Work-up Aqueous quench, extraction, and purificationStandard procedure for isolating the product.

Step-by-Step Procedure:

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor with N-Boc-3-hydroxypiperidine and anhydrous THF.

  • Deprotonation: Cool the mixture to 0°C and slowly add sodium hydride portion-wise, monitoring for gas evolution.

  • Ether Formation: Once the gas evolution ceases, slowly add 2-bromoethanol to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

  • Deprotection: The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Visualization of the Scale-Up Workflow

Scale_Up_Workflow General Scale-Up Workflow for 2-(Piperidin-3-yloxy)ethan-1-ol Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactant_Prep Reactant & Solvent Preparation (Purity & Dryness Check) Reactor_Setup Reactor Setup (Inert Atmosphere) Reactant_Prep->Reactor_Setup Deprotonation Deprotonation of N-Boc-3-hydroxypiperidine (Controlled Temperature) Reactor_Setup->Deprotonation Addition Slow Addition of 2-Bromoethanol (Exotherm Control) Deprotonation->Addition Monitoring Reaction Monitoring (TLC/LC-MS) Addition->Monitoring Quench Reaction Quenching (Safety First) Monitoring->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Deprotection N-Boc Deprotection Purification->Deprotection Final_Product 2-(Piperidin-3-yloxy)ethan-1-ol Deprotection->Final_Product

Caption: A generalized workflow for the scaled-up synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol?

A: The primary safety concerns include:

  • Thermal Runaway: The reaction can be exothermic, and improper heat management can lead to a dangerous increase in temperature and pressure.[1][2][9] A thorough risk assessment and a robust cooling system are essential.

  • Handling of Reagents: The use of sodium hydride requires careful handling in an inert, dry atmosphere as it is highly reactive with water.

  • Solvent Safety: The use of large volumes of flammable organic solvents like THF necessitates proper grounding and ventilation to prevent fires or explosions.

Q2: How can I minimize the formation of impurities during scale-up?

A: To minimize impurities:

  • Control Temperature: As discussed, maintaining a consistent and controlled temperature is crucial to prevent side reactions.[4]

  • Ensure Purity of Starting Materials: Impurities in your starting materials can carry through or even catalyze side reactions.

  • Optimize Stoichiometry: A slight excess of the less expensive reagent can sometimes drive the reaction to completion and minimize unreacted starting material.

  • Efficient Mixing: Good mixing ensures that the reaction proceeds uniformly.[6]

Q3: What are the best methods for purifying 2-(Piperidin-3-yloxy)ethan-1-ol on a large scale?

A: The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective and scalable purification method.

  • Crystallization: If the product is a solid, crystallization is often the most efficient method for large-scale purification.[10] The formation of a salt, such as the hydrochloride or carbonate, can sometimes facilitate crystallization and purification.[5]

  • Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and challenging to scale up. It is typically reserved for high-value products or when other methods fail.

Q4: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A: A yellow tint can be indicative of trace impurities, often arising from oxidation or degradation of the piperidine ring or other components in the reaction mixture.[10]

  • Purification: A final purification step, such as a carbon treatment followed by filtration or a careful recrystallization, can often remove color impurities.

  • Inert Atmosphere: Ensuring that all steps of the synthesis and purification are carried out under an inert atmosphere can help prevent oxidation.

Troubleshooting Impurity Formation: A Decision Tree

Impurity_Troubleshooting Troubleshooting Impurity Formation in 2-(Piperidin-3-yloxy)ethan-1-ol Synthesis Start Impurity Detected in Final Product Identify Identify Impurity Structure (GC-MS, LC-MS, NMR) Start->Identify Source Determine the Source of the Impurity Identify->Source Starting_Material Starting Material Impurity Source->Starting_Material Is it a known starting material impurity? Side_Reaction Side-Reaction Product Source->Side_Reaction Is it a plausible side-reaction product? Degradation Degradation Product Source->Degradation Is it a degradation product? Action_SM Purify Starting Materials Starting_Material->Action_SM Action_SR Optimize Reaction Conditions (Temperature, Mixing, Stoichiometry) Side_Reaction->Action_SR Action_Deg Modify Work-up or Purification (e.g., lower temperature, inert atmosphere) Degradation->Action_Deg Validate Validate Improved Process at Small Scale Action_SM->Validate Action_SR->Validate Action_Deg->Validate

Sources

Troubleshooting

Technical Support Center: Navigating Coupling Reactions with 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for "2-(Piperidin-3-yloxy)ethan-1-ol." This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Piperidin-3-yloxy)ethan-1-ol." This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile yet complex building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors.

The Core Challenge: A Tale of Two Nucleophiles

"2-(Piperidin-3-yloxy)ethan-1-ol" is a bifunctional molecule, possessing both a secondary amine within the piperidine ring and a primary alcohol. This duality is the source of its synthetic utility and its challenges. The piperidine nitrogen (pKa of conjugate acid ~11) is typically more nucleophilic and basic than the primary alcohol (pKa ~16-17). However, factors like steric hindrance, reaction conditions, and the nature of the electrophile can lead to a lack of reactivity or poor chemoselectivity, resulting in mixtures of N- and O-coupled products.

This guide is structured to address these issues head-on, providing logical, field-tested solutions to ensure your reactions proceed with the desired outcome.

Troubleshooting Guide & FAQs

This section is divided into two main scenarios: targeting the piperidine nitrogen for coupling (N-alkylation, N-arylation) and targeting the primary alcohol (O-alkylation, O-acylation).

Scenario A: Targeting the Piperidine Nitrogen (N-Coupling Reactions)

This is often the desired pathway for incorporating the piperidinyl moiety into a larger scaffold. However, low yields and side reactions are common.

Question: My Buchwald-Hartwig amination with an aryl halide is failing or giving very low yields. What's going wrong?

Answer: This is a frequent issue. The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[1] The secondary amine in your substrate is also sterically hindered by the adjacent ether linkage.

Here’s a systematic approach to troubleshooting:

  • The Catalyst-Ligand System is Paramount: The choice of palladium catalyst and phosphine ligand is the most critical factor.[2] For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination.[3]

    • Initial Screening: Start with a robust, general-purpose system. A common choice is a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst like XPhos-Pd-G3.

    • Ligand Optimization: If the initial screen fails, consider ligands specifically designed for hindered substrates.

LigandRationale
XPhos Excellent for many general N-arylations of secondary amines.[4]
RuPhos Often effective for coupling with aryl chlorides, which are less reactive.[5]
BrettPhos Its high steric bulk can be advantageous for very hindered systems.
  • Base Selection: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity.

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base, promoting high reaction rates.[6] However, it is incompatible with base-sensitive functional groups like esters.[6]

    • Weaker Bases for Sensitive Substrates: If your coupling partner has base-sensitive groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] Be prepared for longer reaction times or the need for higher temperatures.

  • Solvent and Temperature:

    • Aprotic, non-polar solvents like toluene or dioxane are standard.

    • Elevated temperatures (80-110 °C) are typically necessary. If you see decomposition, try lowering the temperature and accepting a longer reaction time.

  • Protect the Alcohol: If you observe O-arylation as a side product (confirmable by LC-MS), the alcohol must be protected. A bulky silyl ether like tert-butyldimethylsilyl (TBDMS) is an excellent choice. It's stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed later with fluoride sources (e.g., TBAF) or acid.

dot

troubleshooting_N_Arylation start Low Yield in N-Arylation q1 Is O-Arylation observed? start->q1 protect_OH Protect OH group (e.g., TBDMS-Cl, Imidazole) q1->protect_OH Yes q2 Catalyst/Ligand System? q1->q2 No re_run Re-run Buchwald-Hartwig protect_OH->re_run re_run->q2 optimize_ligand Screen Ligands: 1. XPhos 2. RuPhos 3. BrettPhos q2->optimize_ligand Sub-optimal q3 Base Choice? q2->q3 Optimal optimize_ligand->q3 optimize_base Screen Bases: 1. NaOtBu (standard) 2. Cs2CO3 (milder) q3->optimize_base Sub-optimal q4 Aryl Halide Reactivity? q3->q4 Optimal optimize_base->q4 change_halide Switch to Aryl-I or Aryl-Br (if using Aryl-Cl) q4->change_halide Low (Cl) success Successful Coupling q4->success High (I, Br) change_halide->success

Caption: Troubleshooting workflow for low-yield N-arylation.

Question: I am trying a simple N-alkylation with an alkyl halide, but the reaction is sluggish and incomplete. Why?

Answer: While seemingly simpler than cross-coupling, N-alkylation can be challenging due to the moderate nucleophilicity and steric hindrance of the piperidine nitrogen.

  • Increase Electrophile Reactivity: The reactivity order for the halide is I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly accelerate the reaction.

  • Solvent and Base: A polar aprotic solvent like DMF or acetonitrile is generally preferred to dissolve the amine salt and promote the Sₙ2 reaction. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is needed to scavenge the acid produced.

  • Additives: The addition of a catalytic amount of sodium iodide (NaI) can dramatically improve the rate of reaction with alkyl chlorides or bromides through the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

  • Alternative: Reductive Amination: If direct alkylation fails, reductive amination is a robust alternative. React your substrate with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This method is often milder and more efficient.

Scenario B: Targeting the Primary Alcohol (O-Coupling Reactions)

To achieve selectivity for the alcohol, the more nucleophilic piperidine nitrogen must be masked.

Question: How do I selectively O-alkylate the primary alcohol without N-alkylation?

Answer: This requires a two-step process: protection of the amine, followed by alkylation of the alcohol.

  • Protect the Amine: The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[7] It is easily installed using di-tert-butyl dicarbonate (Boc)₂O and is stable to the basic conditions required for O-alkylation.[8]

  • Alkylate the Alcohol (Williamson Ether Synthesis): Once the N-Boc protected substrate is in hand, the alcohol can be deprotonated with a strong base to form the alkoxide, which then displaces a halide from your alkylating agent.

    • Base: Sodium hydride (NaH) is a common choice. Use a polar aprotic solvent like THF or DMF.

    • Procedure: Add NaH to a solution of the N-Boc protected amino alcohol at 0 °C, allow it to stir for 30-60 minutes, then add the alkyl halide.

  • Deprotection: The Boc group is efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the desired O-alkylated product.

dot

selectivity_strategy sub 2-(Piperidin-3-yloxy)ethan-1-ol q1 Desired Reaction Site? sub->q1 target_N Target Nitrogen q1->target_N Nitrogen target_O Target Oxygen q1->target_O Oxygen protect_O Protect Oxygen (e.g., TBDMS) [Optional, if O-coupling is a side reaction] target_N->protect_O react_N N-Arylation / N-Alkylation protect_O->react_N deprotect_O Deprotect Oxygen react_N->deprotect_O product Final Product deprotect_O->product protect_N Protect Nitrogen (e.g., Boc) target_O->protect_N react_O O-Alkylation / O-Acylation protect_N->react_O deprotect_N Deprotect Nitrogen react_O->deprotect_N deprotect_N->product

Caption: Strategic decision-making for selective coupling.

Question: I need to form an ester at the primary alcohol. What are the best conditions?

Answer: Standard esterification conditions (e.g., acyl chloride and a base like triethylamine or pyridine) can work, but you must protect the piperidine nitrogen first (e.g., with Boc) to prevent competing N-acylation.

A highly reliable alternative for sensitive substrates is the Mitsunobu reaction .[9] This reaction couples the alcohol with a carboxylic acid in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10]

  • Key Advantage: The Mitsunobu reaction generally shows high selectivity for primary alcohols over secondary amines, meaning you might be able to perform the reaction without N-protection, simplifying your synthetic route. However, a preliminary test is highly recommended to confirm selectivity for your specific substrate. The reaction proceeds with a clean inversion of stereochemistry if the alcohol were chiral.[9]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-(Piperidin-3-yloxy)ethan-1-ol
  • Setup: Dissolve 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base such as triethylamine (1.5 equiv.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in the same solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Monitoring: Check for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation (with O-TBDMS protection)

Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen).

  • Setup: To an oven-dried Schlenk flask, add the O-TBDMS protected 2-(Piperidin-3-yloxy)ethan-1-ol (1.0 equiv.), the aryl halide (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.[4]

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography.[4]

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Millicube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Sherrill, R. G., et al. (2005). The Mitsunobu reaction of some indan amino alcohols. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Langer, T., et al. (2012). Method for producing O-alkylated cyclic aminoalcohols.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Klomp, D., et al. (2014). A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides. PMC - NIH. [Link]

  • Bénimèlis, D., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Sigeev, A. S., et al. (2023). Factorizing Yields in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Čaplar, V., et al. (2002). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. [Link]

  • Chen, G., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free? [Link]

  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Li, F., & Ma, J. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews. [Link]

  • Wang, C., et al. (2014). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications. [Link]

  • ResearchGate. (2017). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • Chen, G., et al. (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. PubMed. [Link]

  • Quintard, A., & Rodriguez, J. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. [Link]

  • Wang, Y., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(Piperidin-3-yloxy)ethan-1-ol

Welcome to the technical support center for "2-(Piperidin-3-yloxy)ethan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Piperidin-3-yloxy)ethan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. As specific degradation studies on "2-(Piperidin-3-yloxy)ethan-1-ol" are not extensively available in public literature, this guide is built upon established principles of organic chemistry and data from analogous structures containing secondary amines, ethers, and primary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 2-(Piperidin-3-yloxy)ethan-1-ol?

Based on its chemical structure, the primary anticipated degradation pathways for 2-(Piperidin-3-yloxy)ethan-1-ol are oxidation and, to a lesser extent, hydrolysis .

  • Oxidative Degradation: This is the most probable degradation route. The molecule has two main sites susceptible to oxidation:

    • The secondary amine within the piperidine ring can be oxidized.

    • The primary alcohol (-CH2OH) group is also prone to oxidation. Oxidation can be initiated by atmospheric oxygen, heat, light, or the presence of trace metal ions.[1] Peroxides present as impurities in excipients are also a common cause of oxidative degradation in pharmaceutical formulations.

  • Hydrolytic Degradation: The ether linkage (-O-) is generally stable. However, under harsh acidic conditions and elevated temperatures, it can undergo hydrolysis, though this is considered a less common pathway compared to oxidation.[2]

  • Photodegradation: Exposure to light, particularly UV light, can also initiate degradation, often through oxidative pathways.[3]

Q2: What are the potential degradation products I should be looking for?

Based on the likely degradation pathways, you can anticipate the formation of several degradation products. The primary ones would result from oxidation:

  • Oxidation of the Piperidine Ring (Secondary Amine):

    • N-Oxide: Formation of a piperidine N-oxide derivative.

    • Hydroxylamine: Introduction of a hydroxyl group on the nitrogen atom.

    • Ring Opening Products: Under more aggressive oxidative conditions, cleavage of the piperidine ring is possible.

  • Oxidation of the Primary Alcohol:

    • Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(Piperidin-3-yloxy)acetaldehyde.

    • Carboxylic Acid: Further oxidation of the aldehyde will yield the carboxylic acid, 2-(Piperidin-3-yloxy)acetic acid. This two-step oxidation often occurs in the presence of water.[4]

A combination of these oxidative events can also occur, leading to degradation products with modifications at both the piperidine ring and the ethanol side chain.

Q3: How can I prevent the degradation of 2-(Piperidin-3-yloxy)ethan-1-ol during my experiments and storage?

Preventing degradation is crucial for obtaining accurate experimental results and ensuring the long-term stability of the compound. Here are some key strategies:

  • Control of Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Temperature Control: Store the compound at low temperatures, as recommended by the supplier. Avoid repeated freeze-thaw cycles.

  • Light Protection: Use amber vials or store containers in the dark to prevent photodegradation.[1]

  • pH Control: For solutions, maintaining an appropriate pH can be critical. The stability of the secondary amine is pH-dependent, with the protonated form generally being less susceptible to oxidation.

  • Use of Antioxidants: In formulated products, the addition of antioxidants can be highly effective. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Use of Chelating Agents: To mitigate the catalytic effect of trace metal ions on oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Excipient Selection: If preparing a formulation, choose high-purity excipients with low peroxide content.

Troubleshooting Guides

Scenario 1: Unexpected peaks in my HPLC chromatogram after sample preparation.

Question: I've prepared a solution of 2-(Piperidin-3-yloxy)ethan-1-ol for analysis, and I'm seeing new, unexpected peaks in my HPLC chromatogram that were not present in the reference standard. What could be happening?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
On-column Degradation The stationary phase or mobile phase conditions of your HPLC method might be promoting degradation.- Modify Mobile Phase pH: Adjust the pH of your mobile phase to a range where the compound is more stable. - Change Column: Try a different column with a different stationary phase chemistry.
Solvent-Induced Degradation The solvent used to dissolve your sample may be causing degradation. Some organic solvents can contain impurities like peroxides.- Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents. - Test Different Solvents: Experiment with different, less reactive solvents for sample preparation.
Light Exposure During Preparation If your sample preparation is lengthy and conducted under bright light, photodegradation could be occurring.- Work in a Dimly Lit Area: Prepare samples away from direct sunlight or strong artificial light. - Use Amber Vials: Protect your sample from light as soon as it is dissolved.
Oxidation During Preparation Exposure to air during sample preparation can lead to oxidation.- Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of air. - Purge with Inert Gas: If the compound is highly sensitive, consider purging the solvent and the vial headspace with nitrogen or argon before sealing.
Scenario 2: My compound shows significant degradation under oxidative stress conditions in my forced degradation study.

Question: I'm performing a forced degradation study, and I'm observing a significant loss of my main compound peak with the appearance of multiple new peaks when using hydrogen peroxide. How do I identify these new peaks?

Approach to Identification:

The identification of unknown degradation products typically requires mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose.[5][6][7]

    • Molecular Weight Determination: The mass spectrometer will provide the molecular weight of the degradation products.

      • An increase of 16 amu often suggests the formation of an N-oxide or hydroxylamine .

      • A decrease of 2 amu could indicate the formation of an aldehyde from the primary alcohol.

      • An increase of 14 amu (relative to the aldehyde) would point to the formation of a carboxylic acid .

    • Fragmentation Analysis (MS/MS): By fragmenting the degradation product ions, you can obtain structural information. Comparing the fragmentation pattern of the degradation product to that of the parent compound can reveal where the chemical modification has occurred.[5]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the degradation products, further aiding in their identification.

dot

cluster_workflow Degradation Product Identification Workflow start Significant degradation observed in forced degradation study lcms Perform LC-MS Analysis start->lcms ms_data Obtain Molecular Weight (MW) of Degradation Products lcms->ms_data hrms Perform High-Resolution MS (HRMS) for Elemental Composition ms_data->hrms msms Perform MS/MS for Fragmentation Pattern ms_data->msms structure Propose Structures of Degradation Products hrms->structure msms->structure

Caption: Workflow for the identification of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of 2-(Piperidin-3-yloxy)ethan-1-ol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(Piperidin-3-yloxy)ethan-1-ol at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, incubate the stock solution at 80°C for 48 hours.

    • At various time points, prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • At the end of the exposure, prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.

dot

cluster_forced_degradation Forced Degradation Study Workflow start Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, Solid & Solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis cluster_oxidation Potential Oxidative Degradation Pathways cluster_path1 Alcohol Oxidation cluster_path2 Amine Oxidation parent 2-(Piperidin-3-yloxy)ethan-1-ol aldehyde 2-(Piperidin-3-yloxy)acetaldehyde (Aldehyde) parent->aldehyde [O] noxide Piperidine N-Oxide Derivative parent->noxide [O] acid 2-(Piperidin-3-yloxy)acetic acid (Carboxylic Acid) aldehyde->acid [O]

Caption: Potential oxidative degradation pathways.

References

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]

  • Stability indicating HPLC method development - a review. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Focus Asia. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2014). PubMed. Retrieved from [Link]

  • Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn. Retrieved from [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023, July 7). PubMed. Retrieved from [Link]

  • Stability Indicating HPLC Method Development – A Review. (2019). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. Retrieved from [Link]

  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). Chromatography Online. Retrieved from [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. (2021). PubMed. Retrieved from [Link]

  • Proposed mechanism for the oxidation of primary alcohol to aldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). Chromatography Online. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (2010, March 31). European Journal of Chemistry. Retrieved from [Link]

  • Mechanism for oxidation of primary alcohols to carboxylic acids. (2016, January 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment. (n.d.). MDPI. Retrieved from [Link]

  • Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. (2013). DergiPark. Retrieved from [Link]

  • Alcohol oxidation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Troubleshooting

Catalyst selection for efficient "2-(Piperidin-3-yloxy)ethan-1-ol" synthesis

Welcome to the technical support guide for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and validated through practical application, aiming to empower you to overcome common experimental hurdles.

Overview of the Synthetic Strategy

The most reliable and common route to synthesize 2-(Piperidin-3-yloxy)ethan-1-ol is a two-step process. This strategy is designed to circumvent the primary challenge in alkylating amino alcohols: the competing nucleophilicity of the nitrogen and oxygen atoms.

  • N-Protection: The secondary amine of the piperidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) group. This step is crucial as it deactivates the nitrogen nucleophile, ensuring that the subsequent alkylation occurs exclusively at the hydroxyl group.

  • Williamson Ether Synthesis: The protected N-Boc-3-hydroxypiperidine undergoes an O-alkylation reaction with a suitable 2-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide) in the presence of a strong base. This classic S(_N)2 reaction forms the desired ether linkage.[1][2]

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, 2-(Piperidin-3-yloxy)ethan-1-ol.

This strategic approach provides high selectivity and generally good yields. The following sections will delve into the practical details, potential pitfalls, and optimization of each stage.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Deprotection A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc2O, Base (e.g., TEA, NaOH) Solvent (e.g., DCM, THF) C tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate B->C 1. Strong Base (e.g., NaH) 2. 2-Bromoethanol Solvent (e.g., DMF, THF) D 2-(Piperidin-3-yloxy)ethan-1-ol (Final Product) C->D Acid (e.g., TFA, HCl) Solvent (e.g., DCM)

Caption: A three-step synthetic route to 2-(Piperidin-3-yloxy)ethan-1-ol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: N-Protection of 3-Hydroxypiperidine

Question 1: My N-protection reaction with Boc anhydride (Boc₂O) is sluggish or incomplete. What can I do?

Answer: This is a common issue that can often be resolved by addressing the choice of base and solvent.

  • Causality: The reaction involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of Boc₂O. A suitable base is required to facilitate the reaction, and the solvent must effectively dissolve the starting materials.

  • Troubleshooting Steps:

    • Base Selection: If you are using a mild base like sodium bicarbonate (NaHCO₃) and observing slow reaction times, consider switching to a stronger, non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium hydroxide (NaOH) in a biphasic system.

    • Solvent System: Ensure your solvent fully dissolves the 3-hydroxypiperidine. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. For biphasic reactions with NaOH, a DCM/water or THF/water system is effective.

    • Temperature: While the reaction typically proceeds well at room temperature, gentle heating to 40°C can increase the reaction rate without significant side product formation.

    • Reagent Purity: Ensure your Boc₂O has not hydrolyzed due to improper storage. Use a fresh bottle if in doubt.

Question 2: After work-up of the N-protection step, I see multiple spots on my TLC plate. What are the likely impurities?

Answer: The most common impurity is unreacted 3-hydroxypiperidine. However, other side products can form.

  • Likely Impurities:

    • Unreacted Starting Material: The most polar spot on your TLC is likely 3-hydroxypiperidine.

    • Di-tert-butyl carbonate: A byproduct of the reaction.

    • O-acylated product: Although less likely due to the higher nucleophilicity of the amine, some O-acylation can occur, especially if a very strong, sterically hindered base is used that preferentially deprotonates the alcohol.

  • Troubleshooting & Purification:

    • Reaction Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared.

    • Work-up: A standard aqueous work-up will remove most water-soluble byproducts. A wash with a dilute acid (e.g., 1M HCl) can remove any unreacted amine, but be cautious as this may affect your Boc-protected product if the pH is too low for an extended period.

    • Purification: N-Boc-3-hydroxypiperidine is readily purified by silica gel column chromatography. A gradient elution with ethyl acetate in hexanes or dichloromethane is typically effective.

Part 2: Williamson Ether Synthesis

Question 3: My Williamson ether synthesis yield is very low. The main spot on the TLC is my starting material, N-Boc-3-hydroxypiperidine.

Answer: This is one of the most critical steps, and low yield is often due to incomplete deprotonation of the alcohol or issues with the electrophile.

  • Causality: The Williamson ether synthesis is an S(_N)2 reaction that requires the formation of a potent nucleophile, the alkoxide, by deprotonating the hydroxyl group.[1][2] Secondary alcohols, like N-Boc-3-hydroxypiperidine, are less acidic than primary alcohols, requiring a sufficiently strong base.

  • Troubleshooting Steps:

    • Choice of Base: This is the most critical parameter. Weak bases like K₂CO₃ or NaOH are often insufficient for secondary alcohols. A strong, non-nucleophilic base is required.

      • Sodium Hydride (NaH): This is the most common and effective choice. It irreversibly deprotonates the alcohol, driving the reaction forward.[2] Use a 60% dispersion in mineral oil and wash with dry hexanes before use if necessary.

      • Potassium Hydride (KH): Even more reactive than NaH and can be beneficial for stubborn reactions.

    • Solvent: A polar aprotic solvent is essential to solvate the alkoxide without protonating it.

      • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are excellent choices that promote S(_N)2 reactions.[1][3] Ensure they are anhydrous.

      • Tetrahydrofuran (THF): A good alternative, though reaction rates may be slightly slower than in DMF or DMSO.

    • Temperature: The deprotonation is often performed at 0°C, followed by warming to room temperature or gentle heating (50-80°C) after the addition of the electrophile to drive the S(_N)2 reaction to completion.

    • Electrophile: Use a reactive electrophile like 2-bromoethanol. 2-Chloroethanol can be used but is less reactive. Ensure its purity and add it slowly to the generated alkoxide.

Question 4: I am observing a new, less polar spot on my TLC, and my mass spec data suggests the formation of an alkene. What is happening?

Answer: You are likely observing a competing E2 elimination reaction.

  • Causality: The alkoxide formed is a strong base, which can promote the elimination of HBr from 2-bromoethanol to form ethylene oxide, or react with other alkyl halides to form alkenes if they are secondary or tertiary.[1][3] While 2-bromoethanol is a primary halide and less prone to elimination, the conditions can still favor this pathway.

  • Troubleshooting Steps:

    • Control Temperature: Add the 2-bromoethanol at a lower temperature (0°C to room temperature) and only heat the reaction if necessary after confirming the reaction is not proceeding at a lower temperature.

    • Choice of Alkylating Agent: Ensure you are using a primary alkyl halide. Using a secondary or tertiary halide for this step would lead to elimination as the major pathway.[2]

    • Base Addition: Add the base slowly to the alcohol solution to avoid localized high concentrations of base.

Question 5: The reaction is clean but slow. How can I speed it up without significant side reactions?

Answer: The use of a phase-transfer catalyst (PTC) can be highly effective in a biphasic system or even in anhydrous systems to improve reaction rates.

  • Mechanism: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the effective concentration of the nucleophile.

  • Recommended Protocol:

    • System: Use a solid-liquid PTC system. For example, N-Boc-3-hydroxypiperidine, solid KOH (powdered), and a catalytic amount of TBAB (5-10 mol%) in toluene or THF.

    • Benefit: This avoids the need for hazardous hydrides and can often be run at moderate temperatures, providing a good balance of reaction rate and selectivity.

Parameter Standard Condition Troubleshooting/Optimization Rationale
Base NaH (1.1-1.5 eq.)KH, KOtBu, Solid KOH/PTCEnsure complete deprotonation of the secondary alcohol.
Solvent Anhydrous DMF or THFAnhydrous DMSOPolar aprotic solvents stabilize the alkoxide and promote S(_N)2.
Electrophile 2-Bromoethanol (1.1-1.5 eq.)2-Iodoethanol, Ethylene oxideIodo- derivatives are more reactive. Ethylene oxide is an alternative.
Catalyst NoneTBAB, 18-Crown-6 (5-10 mol%)Increases reaction rate, especially with weaker bases.
Temperature 0°C to 60°CRoom TemperatureBalance reaction rate vs. potential for E2 elimination.
Part 3: N-Deprotection and Final Purification

Question 6: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is incomplete. Can I just extend the reaction time or increase the temperature?

Answer: While extending the time can help, there are more efficient ways to ensure complete deprotection without risking side reactions.

  • Causality: The Boc group is cleaved by acidolysis. The stability of the resulting tert-butyl cation is key to this process. Insufficient acid strength or concentration can lead to incomplete reaction.

  • Troubleshooting Steps:

    • Acid Concentration: A common and effective condition is a 1:1 mixture of TFA and DCM.[4] If the reaction is slow, you can use neat TFA, but ensure your product is stable under these stronger acidic conditions.

    • Alternative Acid: 4M HCl in dioxane is another standard and highly effective reagent for Boc deprotection. It often provides a cleaner reaction and the resulting hydrochloride salt of your product can sometimes be precipitated directly.

    • Scavengers: The tert-butyl cation formed during deprotection is an electrophile and can potentially re-alkylate electron-rich moieties. While less of a concern for this specific molecule, if you are working with more complex structures, adding a scavenger like triisopropylsilane (TIS) or anisole can be beneficial.

    • Work-up: After removing the acid in vacuo, it is critical to neutralize the resulting ammonium salt to obtain the free amine. A wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃, or passing the crude material through a plug of basic alumina or a basic ion-exchange resin is effective.[4]

Question 7: How do I purify the final product, 2-(Piperidin-3-yloxy)ethan-1-ol? It seems to streak on my silica gel column.

Answer: The basic nature of the free piperidine nitrogen can cause streaking on standard silica gel. This can be overcome with proper column chromatography technique.

  • Causality: The free amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.

  • Purification Protocol:

    • TLC Analysis: To visualize your product, which lacks a strong UV chromophore, use a potassium permanganate (KMnO₄) stain or a ninhydrin stain.[5][6] Alcohols and amines are readily oxidized by KMnO₄, appearing as yellow spots on a purple background.[5] Ninhydrin reacts with the secondary amine to give a colored spot (often yellow or purple) upon heating.[6]

    • Column Chromatography:

      • Solvent System: A polar solvent system is required. Start with a mobile phase of Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH).

      • Deactivating the Silica: To prevent streaking, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide is added to the solvent mixture. This deactivates the acidic sites on the silica gel, allowing the amine to elute with a much better peak shape.

      • Example Gradient: Start with 100% DCM, progressing to 5% MeOH / 0.5% TEA in DCM, and then up to 10% MeOH / 0.5% TEA in DCM.

Catalyst Selection Logic

Catalyst_Selection Start Start: O-Alkylation of N-Boc-3-hydroxypiperidine Condition Is the reaction slow or low-yielding? Start->Condition StrongBase Primary Strategy: Use Strong Anhydrous Base (e.g., NaH, KH) in DMF or THF Condition->StrongBase Yes Success Reaction proceeds efficiently Condition->Success No PTC Alternative Strategy: Phase-Transfer Catalysis (PTC) StrongBase->PTC If hazardous hydrides are a concern StrongBase->Success PTC_Details Use Solid Base (KOH) with PTC Catalyst (TBAB) in a non-polar solvent (Toluene) PTC->PTC_Details PTC_Details->Success

Caption: Decision workflow for selecting the appropriate catalyst/base system.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate
  • To a round-bottom flask, add 3-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes; Stain: KMnO₄).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield the title compound as a white solid or colorless oil.

Protocol 2: Synthesis of tert-Butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate
  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Wash the NaH with dry hexanes (x2) and decant the hexanes carefully.

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C.

  • Slowly add a solution of tert-butyl 3-hydroxy-piperidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Cool the mixture back to 0°C and slowly add 2-bromoethanol (1.2 eq).

  • Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours.

  • Monitor the reaction by TLC (Mobile phase: 70% Ethyl Acetate in Hexanes; Stain: KMnO₄).

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (x3).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol (Deprotection)
  • Dissolve tert-butyl 3-(2-hydroxyethoxy)piperidine-1-carboxylate (1.0 eq) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA) in an equal volume to the DCM (1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC (Mobile phase: 10% MeOH/1% NH₄OH in DCM; Stain: Ninhydrin).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and TFA.

  • Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

  • Separate the layers and extract the aqueous layer with DCM (x3).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved by chromatography on triethylamine-treated silica gel if necessary.

References

  • Hu, H. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN108586118A.
  • Wang, F., et al. (2015). Preparation method of (S)-N-Boc-3-hydroxypiperidine. CN104557674A.
  • J&K Scientific. (2025). Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kaur, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • O'Donnell, M. J. O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Organic Syntheses. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure, 79, 196. [Link]

  • Ledneczki, I., et al. (2021). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Molecules. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • University of Rochester. TLC Visualization Reagents. [Link]

  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

Sources

Optimization

Refinement of work-up procedures for "2-(Piperidin-3-yloxy)ethan-1-ol"

Prepared by: Senior Application Scientist, Gemini Division This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of 2-(Piperidin-3-yloxy)ethan-1-ol. Recognizing the unique challenges presented by this molecule's bifunctional nature—possessing both a basic piperidine moiety and a polar hydroxyl group—this document provides in-depth, field-tested solutions to common work-up and purification issues. Our approach is grounded in fundamental chemical principles to empower users to not only solve immediate problems but also to proactively refine their experimental procedures.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial challenges encountered during the work-up of 2-(Piperidin-3-yloxy)ethan-1-ol.

Q1: My final product is an intractable, viscous oil after solvent evaporation. How can I induce crystallization?

A1: The free base of 2-(Piperidin-3-yloxy)ethan-1-ol is often a low-melting solid or a persistent oil due to its hydrogen bonding capabilities and potential for rotational isomers, which can inhibit the formation of a stable crystal lattice. The most reliable method to obtain a crystalline, easy-to-handle solid is through salt formation. The basic piperidine nitrogen provides an ideal handle for this.

  • Expert Insight: Conversion to the hydrochloride (HCl) salt is the most common and straightforward approach. The resulting ionic character significantly raises the melting point and promotes crystallinity.

  • Procedure: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Add a stoichiometric amount of HCl (either as a solution in a compatible solvent like diethyl ether or isopropanol, or as gaseous HCl) while stirring. Crystallization may occur spontaneously or can be induced by cooling, scratching the flask, or adding a seed crystal. The resulting solid can then be isolated by filtration.[1]

Q2: My overall yield is significantly lower than expected after an aqueous work-up. Where is my product being lost?

A2: The high polarity imparted by the hydroxyl group, coupled with the basicity of the piperidine nitrogen, leads to significant water solubility, especially under acidic or neutral conditions. During a standard aqueous extraction, a substantial portion of your product may be partitioning into the aqueous layer.

  • Causality: In its protonated (salt) form, the molecule is highly water-soluble. Even as a free base, the hydroxyl and amine groups allow for strong hydrogen bonding with water, leading to partitioning losses.

  • Immediate Solution: To recover the product from the aqueous layer, basify the solution to a pH > 10 with a strong base (e.g., NaOH, K₂CO₃) to ensure the piperidine is in its free base form. Then, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM/isopropanol. Salting out the aqueous layer by adding sodium chloride to saturation before extraction can further decrease the product's aqueous solubility and improve recovery.

Q3: My NMR spectrum shows unreacted 3-hydroxypiperidine. How can I remove this starting material?

A3: 3-Hydroxypiperidine is also a basic, polar molecule, making its separation from the structurally similar product challenging. An optimized acid-base extraction is the most effective method. The key is to exploit subtle differences in basicity and partitioning behavior.

  • Strategy: Perform a carefully controlled acidic wash. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute acidic solution (e.g., 0.1 M HCl or a buffered solution at pH 4-5). The more basic starting material and product will be extracted into the aqueous phase. Then, carefully basify the aqueous phase and extract the product back into an organic solvent. This process, when performed carefully, can enrich the desired product. For high-purity requirements, column chromatography with a modified eluent is recommended (see Section 3.1).

Q4: I've synthesized the target molecule via hydrogenation of the corresponding pyridine precursor, but my product is contaminated with residual pyridine. How can this be removed?

A4: Pyridine and piperidine derivatives often form azeotropes, making simple distillation ineffective for separation.[2] A chemical purification method is required. One effective technique involves the selective formation of a piperidine carbonate salt, which is insoluble in many organic solvents, leaving the unreacted pyridine precursor in the solution.

  • Methodology: Dissolve the crude product mixture in a suitable organic solvent like xylene.[2] Bubble carbon dioxide gas through the solution. The piperidine moiety of your product will react to form a solid piperidinium carbonate, which precipitates out of the solution.[2][3][4] The pyridine precursor remains dissolved. The solid carbonate can be isolated by filtration and then decomposed by heating or by treatment with a mild base to regenerate the purified free-base product.[2]

Section 2: In-Depth Troubleshooting & Protocol Refinement

This section provides detailed workflows and the scientific rationale for overcoming persistent purification challenges.

Guide 2.1: Mastering the Acid-Base Extraction Workflow

The primary purification strategy for 2-(Piperidin-3-yloxy)ethan-1-ol leverages its basicity. However, issues like emulsion formation and product loss are common. This guide provides a systematic approach to optimizing the procedure.

G start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) acid_wash Acidic Wash (e.g., 1M HCl, 5% Citric Acid) start->acid_wash separate1 Separate Layers acid_wash->separate1 org_layer1 Organic Layer: Contains neutral/acidic impurities. Discard or analyze. separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains protonated product and basic impurities. separate1->aq_layer1 Aqueous basify Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aq_layer1->basify extract_back Extract with Organic Solvent (e.g., DCM, repeat 3x) basify->extract_back separate2 Separate Layers extract_back->separate2 aq_layer2 Aqueous Layer: Contains inorganic salts. Discard. separate2->aq_layer2 Aqueous org_layer2 Combined Organic Layers: Contains purified free-base product separate2->org_layer2 Organic dry_evap Dry (Na₂SO₄), Filter, and Evaporate Solvent org_layer2->dry_evap final_product Purified 2-(Piperidin-3-yloxy)ethan-1-ol dry_evap->final_product

Caption: Decision workflow for a robust acid-base extraction protocol.

Problem Root Cause Solution & Scientific Rationale
Persistent Emulsion The amphiphilic nature of the product/impurities acting as a surfactant. High concentration of salts.Primary: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which disrupts the emulsion. Secondary: Filter the entire emulsified mixture through a pad of Celite®. Tertiary: Centrifugation is a highly effective, though equipment-dependent, method to break stubborn emulsions.
Poor Phase Separation Solvents with similar densities or partial miscibility (e.g., ethyl acetate and brine).Switch to a denser, immiscible solvent like Dichloromethane (DCM) for the back-extraction step. Ensure the aqueous phase is fully saturated with salt if using EtOAc.
Low Recovery After Back-Extraction Incomplete basification of the aqueous layer. Insufficient number of extractions.Verify pH: Use pH paper or a meter to confirm the aqueous layer is strongly basic (pH > 10) before back-extraction. Increase Extractions: Perform at least 3-5 extractions with the organic solvent. The partition coefficient dictates that multiple smaller volume extractions are more efficient than one large one.
Guide 2.2: Preventing Ether Cleavage During Acidic Work-up

The ether linkage in the target molecule is generally stable, but it can be susceptible to cleavage under harsh acidic conditions, especially when heated.[5][6][7] This side reaction is an Sₙ1 or Sₙ2 process initiated by the protonation of the ether oxygen, converting it into a good leaving group.[8]

  • Protonation: The ether oxygen is protonated by a strong acid (H-X).

  • Nucleophilic Attack: A nucleophile (X⁻) attacks one of the adjacent carbons.

    • Sₙ2 Pathway: If the carbon is primary (like the ethoxy side), the attack occurs directly, displacing the alcohol.

    • Sₙ1 Pathway: If a stable carbocation can be formed (not typical for this molecule), the protonated ether leaves first, followed by nucleophilic attack.

  • Use Weaker Acids: For the acidic wash, use a milder, organic acid like 5-10% aqueous citric acid or tartaric acid instead of strong mineral acids like HCl or H₂SO₄.

  • Control Temperature: Perform all acidic washes at low temperatures (0-5 °C) to minimize the rate of the cleavage reaction.

  • Limit Contact Time: Do not let the organic and acidic layers remain in contact for extended periods. Separate the layers promptly after mixing.

  • Alternative Work-up: If cleavage is a persistent issue, consider a non-acidic work-up. Purification can be achieved primarily through column chromatography (see Section 3.1) or by forming the carbonate salt as described in FAQ Q4.

Section 3: Advanced Purification and Analytical Characterization

For applications requiring high purity, such as in drug development, further refinement is necessary.

Guide 3.1: High-Purity Purification by Column Chromatography

Chromatographic purification of basic amines on standard silica gel can be problematic, often resulting in significant peak tailing and poor separation. This is due to strong ionic interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.

  • Prepare the Slurry: Deactivate the silica gel by preparing a slurry in the chosen eluent system (e.g., 95:5 DCM/Methanol). Add 1-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the slurry. The basic modifier neutralizes the acidic silanol groups, preventing irreversible binding of the product.

  • Pack the Column: Pack the column with the prepared slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elute: Run the column using the pre-determined eluent system containing the basic modifier. A gradient elution, starting with a less polar system and gradually increasing the polarity (e.g., from 1% to 10% Methanol in DCM), is often effective.

  • Monitor Fractions: Monitor the elution using Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin to visualize the spots.[9]

Guide 3.2: Analytical Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools.[10]

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the diastereotopic protons of the -O-CH₂-CH₂-OH group, and the exchangeable N-H and O-H protons.
¹³C NMR Distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the local electronic environment.
Mass Spec (ESI+) A strong signal for the protonated molecule [M+H]⁺.
FT-IR Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a prominent C-O ether stretch (~1100 cm⁻¹).
Chiral HPLC For enantiomeric purity assessment, a specialized chiral column is required. The method will need to be developed based on the specific column chemistry.[11]

References

  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
  • US2868793A - Purification of piperidines.
  • US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • (PDF) Chromatographic Separation of Amino Acids.
  • Cleavage of Ethers with Acids. YouTube.
  • Have you experienced that your piperidine crystallizes when not in use?
  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. PMC - NIH.
  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences.
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a).
  • Impurities in Pharmaceuticals- A Review. SciSpace.
  • 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax.
  • 15.1: Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Assignment of 2-(Piperidin-3-yloxy)ethan-1-ol

This guide provides an in-depth analysis and interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2-(Piperidin-3-yloxy)ethan-1-ol. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for 2-(Piperidin-3-yloxy)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the causal relationships between molecular structure and spectral output, offering a framework for confident structural elucidation. Furthermore, it presents a comparative analysis with the isomeric 2-(Piperidin-4-yloxy)ethan-1-ol to highlight how subtle structural changes manifest in distinct NMR signatures.

Structural Rationale and Predicted Spectral Features

Understanding the NMR spectrum begins with a thorough analysis of the molecule's structure. 2-(Piperidin-3-yloxy)ethan-1-ol is an asymmetric molecule featuring a saturated heterocyclic piperidine ring linked via an ether oxygen at the C3 position to an ethanol side chain.

Key Structural Features Influencing NMR Spectra:

  • Piperidine Ring: This six-membered ring is not planar and exists in a dynamic equilibrium of chair conformations. The substituents on the ring can be either axial or equatorial, leading to different chemical environments for the protons.

  • Chiral Center: The C3 carbon of the piperidine ring is a chiral center, which means the protons on the adjacent C2 and C4 carbons (CH2 groups) are diastereotopic and thus chemically non-equivalent. This will lead to more complex splitting patterns.

  • Ether Linkage: The electronegative oxygen atom will deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

  • Ethanol Side Chain: This flexible side chain contains two distinct methylene groups and a hydroxyl group. The protons on these groups will have characteristic chemical shifts and couplings. The hydroxyl proton signal can be broad and its position may vary depending on the solvent and concentration due to hydrogen bonding.[1]

Based on these features, a prediction of the 1H and 13C NMR spectra can be made. For the piperidine ring, the spectral data of 3-hydroxypiperidine serves as an excellent reference point.[2]

Best-Practice NMR Acquisition Protocol

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. The following methodology represents a robust approach for acquiring 1D and 2D NMR spectra for molecules like 2-(Piperidin-3-yloxy)ethan-1-ol.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) prep2 Add internal standard if required (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer and lock on solvent signal prep3->acq1 Sample ready acq2 Shim magnet for optimal homogeneity (resolution) acq1->acq2 acq3 Tune and match probe for 1H and 13C frequencies acq2->acq3 acq4 Acquire 1D 1H Spectrum acq3->acq4 acq5 Acquire 1D 13C{1H} Spectrum acq4->acq5 acq6 Acquire 2D Spectra (COSY, HSQC) acq5->acq6 proc1 Fourier Transform acq6->proc1 Raw data (FID) proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) and Peak Picking (1H & 13C) proc3->proc4 proc5 Referencing to solvent or internal standard proc4->proc5 Final Spectrum Analysis Final Spectrum Analysis proc5->Final Spectrum Analysis Processed data

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(Piperidin-3-yloxy)ethan-1-ol.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean vial. The choice of solvent is critical; for instance, DMSO-d6 is often preferred for observing exchangeable protons like -OH and -NH due to slower exchange rates.[3][4]

    • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to maximize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

    • Tune and match the NMR probe for the desired nuclei (1H and 13C) to ensure efficient transfer of radiofrequency power.[5]

  • Data Acquisition Parameters:

    • 1H NMR: Acquire the spectrum using a standard pulse sequence. A 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds is generally a good starting point for quantitative analysis.[5]

    • 13C NMR: Acquire a proton-decoupled spectrum (13C{1H}) to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (nOe), which enhances signal intensity.[6][7][8] A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C.

    • 2D NMR: Acquire a Correlation Spectroscopy (COSY) spectrum to identify proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine direct one-bond proton-carbon correlations.

Spectral Interpretation of 2-(Piperidin-3-yloxy)ethan-1-ol

The following tables present the predicted 1H and 13C NMR data for 2-(Piperidin-3-yloxy)ethan-1-ol in CDCl3. The assignments are based on the analysis of structurally similar compounds and established NMR principles.[2][9]

Predicted 1H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-3~3.6 - 3.7m1HCH-OMethine proton on the carbon bearing the ether oxygen; significantly deshielded.
H-7~3.8 - 3.9t2HO-CH2-CH2-OHMethylene protons adjacent to the ether oxygen.
H-8~3.6 - 3.7t2HO-CH2-CH2-OHMethylene protons adjacent to the hydroxyl group.
H-2eq, H-6eq~3.0 - 3.2m2Heq-CH2-NEquatorial protons alpha to the nitrogen are typically downfield of the axial protons.
H-2ax, H-6ax~2.6 - 2.8m2Hax-CH2-NAxial protons alpha to the nitrogen.
H-4eq~1.8 - 2.0m1Heq-CH2Equatorial proton at C4.
H-5eq~1.6 - 1.8m1Heq-CH2Equatorial proton at C5.
H-4ax~1.4 - 1.6m1Hax-CH2Axial proton at C4.
H-5ax~1.2 - 1.4m1Hax-CH2Axial proton at C5.
NH~1.5 - 2.5br s1HNHBroad singlet, position and intensity can vary.
OH~2.0 - 3.0br s1HOHBroad singlet, can be confirmed by D2O exchange.[1]
Predicted 13C NMR Data
SignalChemical Shift (δ, ppm)AssignmentRationale
C-3~75 - 78CH-OCarbon attached to the electronegative ether oxygen, highly deshielded.
C-7~68 - 71O-CH2Carbon of the side chain attached to the ether oxygen.
C-8~60 - 63CH2-OHCarbon bearing the hydroxyl group.
C-2~52 - 55CH2-NCarbon alpha to the nitrogen, deshielded relative to other ring methylenes.
C-6~46 - 49CH2-NCarbon alpha to the nitrogen.[10]
C-4~30 - 33CH2Methylene carbon of the piperidine ring.
C-5~23 - 26CH2Methylene carbon of the piperidine ring.

The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, complex spin systems and overlapping signals can make definitive assignments challenging. 2D NMR techniques like COSY and HSQC are indispensable for resolving these ambiguities.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two proton signals indicates that they are on adjacent carbons (or otherwise coupled). This is invaluable for tracing the connectivity within the piperidine ring and the ethanol side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It provides a definitive link between the 1H and 13C assignments.

Illustrative COSY Correlations

Caption: Predicted COSY correlations for 2-(Piperidin-3-yloxy)ethan-1-ol.

Comparative Analysis: 3-Substituted vs. 4-Substituted Isomer

To underscore the diagnostic power of NMR, we will compare the predicted spectrum of our target molecule with its isomer, 2-(Piperidin-4-yloxy)ethan-1-ol. The change in the substitution pattern from position 3 to 4 introduces symmetry, which dramatically simplifies the NMR spectrum.

Key Predicted Differences
Feature2-(Piperidin-3-yloxy)ethan-1-ol (Asymmetric)2-(Piperidin-4-yloxy)ethan-1-ol (Symmetric)
Symmetry Asymmetric C3 substitution.Symmetric C4 substitution.
1H NMR Signals (Ring) All ring CH/CH2 groups are unique, leading to a complex spectrum with multiple distinct multiplets.Due to symmetry, C2/C6 and C3/C5 are chemically equivalent. This results in fewer signals and simpler splitting patterns.
13C NMR Signals (Ring) Five distinct signals for the piperidine ring carbons (C2, C3, C4, C5, C6).Only three distinct signals for the piperidine ring carbons (C2/C6, C3/C5, C4).
Proton at Point of Attachment A methine (CH) signal (H-3) around 3.6-3.7 ppm.A methine (CH) signal (H-4) also in the deshielded region, but its coupling pattern will be different (a pentet or tt, assuming equal coupling to axial and equatorial protons).

This comparative analysis demonstrates how NMR spectroscopy can be used not only to confirm the presence of functional groups but also to definitively establish the regiochemistry of substitution on a cyclic system.

Conclusion

The structural elucidation of 2-(Piperidin-3-yloxy)ethan-1-ol is a clear example of how a systematic approach to NMR spectroscopy, combining 1D and 2D techniques, can lead to unambiguous characterization. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by comparing the spectral data with that of closely related analogues, researchers can confidently assign the structure of novel chemical entities. This guide provides a robust framework for such analysis, emphasizing the importance of rigorous experimental protocol and logical, evidence-based interpretation.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubChem. [Link]

  • National Center for Biotechnology Information. Chapter 5: Acquiring 1H and 13C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Mihaylova, E., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(10), 755-762. [Link]

  • National Center for Biotechnology Information. Chirality Sensing of N-Heterocycles via 19F NMR. PubChem. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Michigan State University Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • Wang, Y., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14587-14598. [Link]

  • National Center for Biotechnology Information. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. PubChem. [Link]

  • Boston University Chemical Instrumentation Center. Basic NMR Concepts. [Link]

  • National Center for Biotechnology Information. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubChem. [Link]

  • St-Gelais, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5345-5354. [Link]

  • DiVA Portal. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

Sources

Comparative

A Comparative Guide to Confirming the Purity of Synthesized "2-(Piperidin-3-yloxy)ethan-1-ol"

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for no...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly true for novel chemical entities such as "2-(Piperidin-3-yloxy)ethan-1-ol," a molecule holding potential as a key intermediate in the synthesis of biologically active compounds. The presence of even minute impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading experimental results and potential safety concerns.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of "2-(Piperidin-3-yloxy)ethan-1-ol." It is designed to empower researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate techniques, ensuring the integrity of their research and the quality of their synthesized materials. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols grounded in authoritative scientific principles.

The Analytical Imperative: Understanding Potential Impurities

The synthesis of "2-(Piperidin-3-yloxy)ethan-1-ol" can introduce a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. A robust analytical strategy must be capable of separating, identifying, and quantifying these potential contaminants.

Common synthetic routes to similar piperidine derivatives often involve multi-step processes where incomplete reactions or competing pathways can lead to a range of impurities.[1][2] Therefore, a multi-faceted analytical approach is not just recommended, but essential for a comprehensive purity assessment.

A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods with different separation and detection principles, is the gold standard. This ensures that impurities not detected by one method are captured by another. The primary techniques for evaluating the purity of "2-(Piperidin-3-yloxy)ethan-1-ol" are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity_Verification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesized_Product Crude Synthesized '2-(Piperidin-3-yloxy)ethan-1-ol' HPLC HPLC-UV/MS (Quantitative Purity) Synthesized_Product->HPLC GC_MS GC-MS (Volatile Impurities) Synthesized_Product->GC_MS qNMR qNMR (Absolute Purity & Structure) Synthesized_Product->qNMR Data_Integration Integrate Data HPLC->Data_Integration GC_MS->Data_Integration qNMR->Data_Integration Purity_Confirmed Purity Confirmed (>99%) Data_Integration->Purity_Confirmed

Caption: Integrated workflow for purity confirmation.

Orthogonal Chromatographic Techniques: A Comparative Analysis

Chromatographic methods are paramount for separating the target compound from its impurities, allowing for their individual quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds.[3] For a polar molecule like "2-(Piperidin-3-yloxy)ethan-1-ol," reversed-phase HPLC is the method of choice.

  • Expertise & Experience: The basic nature of the piperidine moiety can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual silanol groups. Therefore, a column with end-capping or a base-deactivated stationary phase is recommended. The mobile phase should be buffered to maintain a consistent ionization state of the analyte. Coupling HPLC with a mass spectrometer (LC-MS) provides invaluable information for the identification of unknown impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While "2-(Piperidin-3-yloxy)ethan-1-ol" has a relatively high boiling point, GC-MS can be effective for detecting volatile impurities from the synthesis, such as residual solvents.

  • Trustworthiness: The use of a mass spectrometer as a detector provides high selectivity and allows for the identification of impurities based on their mass spectra.[6] For the analysis of piperidine-containing compounds, which can be prone to thermal degradation, a cool on-column injection or a programmed temperature vaporization (PTV) inlet can minimize decomposition.[7]

Performance Comparison of Chromatographic Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Non-volatile and thermally labile compounds. Ideal for "2-(Piperidin-3-yloxy)ethan-1-ol".Volatile and thermally stable compounds. Best for volatile impurities.
Sensitivity High (ng to pg range).[8]Very high (pg to fg range).
Selectivity Dependant on column and mobile phase. MS detection enhances selectivity.High, especially with MS detection.
Limitations Requires solubility in the mobile phase.May require derivatization for non-volatile compounds. Potential for thermal degradation.

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques provide critical information about the molecular structure of the synthesized compound and can also be used for quantitative purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of "2-(Piperidin-3-yloxy)ethan-1-ol".

  • Authoritative Grounding: Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a compound without the need for a reference standard of the same substance.[9][10] By using a certified internal standard of known purity, the purity of the synthesized compound can be accurately calculated.[11] This technique is recognized by pharmacopoeias and regulatory bodies for its high precision and accuracy.[12]

qNMR_Principle Analyte Analyte (Known Mass) NMR_Tube Dissolve in Deuterated Solvent Analyte->NMR_Tube Standard Internal Standard (Known Mass & Purity) Standard->NMR_Tube NMR_Spectrometer Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spectrometer Integration Integrate Signals of Analyte and Standard NMR_Spectrometer->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Principle of quantitative NMR (qNMR).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For "2-(Piperidin-3-yloxy)ethan-1-ol," the IR spectrum should show characteristic absorptions for the O-H stretch of the alcohol, the C-O stretch of the ether, and the N-H stretch of the secondary amine. While not a quantitative technique for purity, it serves as a quick identity check.

Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Method
  • Instrumentation: HPLC system with UV and Mass Spectrometric detectors.

  • Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve 1 mg of "2-(Piperidin-3-yloxy)ethan-1-ol" in 1 mL of 50:50 Water:Acetonitrile.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total peak area.

Protocol 2: Quantitative ¹H NMR (qNMR) Purity Determination
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Certified reference material (e.g., maleic acid, dimethyl sulfone) with a known purity.

  • Solvent: Deuterated solvent in which both the analyte and internal standard are soluble (e.g., D₂O, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of "2-(Piperidin-3-yloxy)ethan-1-ol" into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Ensure a good signal-to-noise ratio.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: Use the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion: An Integrated and Self-Validating Approach

Confirming the purity of "2-(Piperidin-3-yloxy)ethan-1-ol" requires a meticulous and multi-faceted analytical strategy. By combining the high-resolution separation of HPLC, the sensitive detection of volatile impurities by GC-MS, and the absolute quantification and structural confirmation provided by qNMR, researchers can have a high degree of confidence in the quality of their synthesized material. This orthogonal approach creates a self-validating system where the results from each technique corroborate one another, ensuring the scientific integrity of subsequent research and development activities. The adoption of these rigorous analytical practices is not merely a matter of good science; it is a critical step in the journey from a promising molecule to a potential therapeutic.

References

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-(Piperidin-3-yloxy)ethan-1-ol

Introduction: Characterizing a Versatile Building Block In the landscape of modern drug discovery and development, small heterocyclic molecules are foundational. "2-(Piperidin-3-yloxy)ethan-1-ol" is a prime example of su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Versatile Building Block

In the landscape of modern drug discovery and development, small heterocyclic molecules are foundational. "2-(Piperidin-3-yloxy)ethan-1-ol" is a prime example of such a scaffold, incorporating a piperidine ring, an ether linkage, and a primary alcohol. This unique combination of functional groups offers multiple points for synthetic modification, making it a valuable building block for novel therapeutics. However, its structural complexity necessitates robust analytical techniques for unambiguous characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose. It provides exquisite sensitivity and structural information, enabling not only molecular weight confirmation but also detailed structural elucidation through fragmentation analysis. This guide offers an in-depth comparison of mass spectrometry approaches for analyzing 2-(Piperidin-3-yloxy)ethan-1-ol, presenting predicted fragmentation pathways and a validated, step-by-step protocol for researchers. The insights herein are designed to empower scientists to develop robust analytical methods for this and structurally related compounds.

Comparing Analytical Approaches: Ionization and Analysis Strategies

The choice of ionization source and mass analyzer profoundly impacts the quality and type of data obtained. For a molecule like 2-(Piperidin-3-yloxy)ethan-1-ol, which possesses a basic nitrogen atom, different strategies can be employed.

Technique Principle Applicability to 2-(Piperidin-3-yloxy)ethan-1-ol Advantages Disadvantages
Electrospray Ionization (ESI) Soft ionization technique creating ions from solution.Highly Recommended. The basic piperidine nitrogen is readily protonated in a slightly acidic mobile phase, forming a stable [M+H]⁺ ion.High sensitivity; minimal in-source fragmentation, preserving the molecular ion for MS/MS; compatible with LC.Susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization, suitable for less polar compounds.Alternative. Can be effective but may induce more in-source fragmentation compared to ESI.Tolerant of higher flow rates and less susceptible to matrix effects than ESI.Generally less sensitive than ESI for this type of molecule; potential for thermal degradation.
Tandem MS (MS/MS) Isolation and fragmentation of a precursor ion (e.g., [M+H]⁺) to generate product ions.Essential for structural confirmation. Provides characteristic fragment ions that act as a structural fingerprint.High specificity and confidence in identification; enables quantification in complex matrices.Requires method development to optimize collision energy.
High-Resolution MS (HRMS) Provides highly accurate mass measurements (typically <5 ppm).Highly Recommended. Allows for the determination of the elemental composition of the parent ion and its fragments, confirming chemical formulas.Unambiguous molecular formula determination; distinguishes between isobaric interferences.Higher instrument cost and complexity.

Expert Rationale: For routine identification and quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an ESI source is the most practical and effective choice. The inherent basicity of the piperidine moiety makes it an ideal candidate for positive-mode ESI, ensuring robust and sensitive detection. For definitive structural elucidation, especially when dealing with unknown metabolites or degradants, the addition of HRMS capabilities is invaluable.

Predicted Fragmentation Pathways of 2-(Piperidin-3-yloxy)ethan-1-ol

Understanding the likely fragmentation of a molecule is key to interpreting its MS/MS spectrum. The structure of 2-(Piperidin-3-yloxy)ethan-1-ol (Molecular Formula: C₇H₁₅NO₂, Molecular Weight: 145.20 g/mol ) suggests several predictable cleavage points upon collision-induced dissociation (CID). The analysis begins with the protonated molecule, [M+H]⁺, with an expected m/z of 146.12.

The primary sites of fragmentation are:

  • Loss of the ethanol side chain: Cleavage of the C-O ether bond.

  • Ring opening of the piperidine moiety: Alpha-cleavage adjacent to the protonated nitrogen is a common pathway for amines.[1]

  • Loss of water: Dehydration from the primary alcohol is a characteristic fragmentation for alcohols.[2]

These pathways lead to the formation of several key diagnostic fragment ions.

G cluster_0 Fragmentation Pathway parent [M+H]⁺ m/z 146.12 (C₇H₁₆NO₂⁺) frag1 Fragment A m/z 128.11 (C₇H₁₄NO⁺) parent->frag1 -H₂O (Neutral Loss: 18.01 Da) frag2 Fragment B m/z 101.12 (C₅H₁₃N⁺O) parent->frag2 -C₂H₄O (Neutral Loss: 44.03 Da) frag4 Fragment D m/z 45.03 (C₂H₅O⁺) parent->frag4 Cleavage of C-O ether bond frag3 Fragment C m/z 84.08 (C₅H₁₀N⁺) frag2->frag3 -H₂O (Neutral Loss: 18.01 Da)

Caption: Predicted ESI-MS/MS fragmentation of 2-(Piperidin-3-yloxy)ethan-1-ol.

Self-Validating Experimental Protocol for LC-MS/MS Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests (SSTs) to ensure data integrity and reliability.[3]

1. System Suitability Testing (SST)

  • Objective: To verify that the LC-MS/MS system is performing adequately for the intended analysis.[4] This is a critical step before committing valuable samples.[5]

  • Procedure:

    • Prepare a standard solution of 2-(Piperidin-3-yloxy)ethan-1-ol at a known concentration (e.g., 100 ng/mL) in the initial mobile phase.

    • Perform five replicate injections of the SST solution.

    • Acceptance Criteria:

      • Peak Area Relative Standard Deviation (RSD): ≤ 15%

      • Retention Time RSD: ≤ 2%

      • Peak Shape (Asymmetry): 0.8 - 1.5

    • Causality: Failure to meet these criteria may indicate issues with the pump, injector, column, or ion source, which must be rectified before proceeding.

2. Sample Preparation

  • Objective: To prepare a clean sample solution compatible with the LC-MS system.[6]

  • Procedure:

    • Accurately weigh and dissolve the 2-(Piperidin-3-yloxy)ethan-1-ol reference standard or sample in a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v) to create a 1 mg/mL stock solution.[7]

    • Perform a serial dilution from the stock solution using the initial mobile phase to create working solutions for analysis (e.g., 1-1000 ng/mL).

    • Filter the final solutions through a 0.22 µm syringe filter to remove particulates that could block the LC system.

3. LC-MS/MS Method Parameters

  • Rationale: These parameters are starting points and should be optimized for the specific instrument used. The use of a C18 column is standard for small, moderately polar molecules. The formic acid in the mobile phase aids in the protonation of the analyte for efficient ESI.

Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temp. 40 °C
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Gas Temp. 325 °C
Gas Flow 10 L/min
MS/MS Transitions Precursor Ion: 146.12. Product Ions: 128.1, 101.1, 84.1 (monitor all)
Collision Energy Optimize for each transition (start at 15-25 eV)

4. Data Analysis and Interpretation

  • Integrate the chromatographic peaks for the precursor and product ions.

  • Confirm the identity of the compound by comparing the retention time and the ratio of product ion intensities to that of a known reference standard.

  • Generate a calibration curve if quantitative analysis is required.

Comparative Data Summary

The following table presents hypothetical, yet expected, data from an MS/MS experiment based on the predicted fragmentation pathways. High-resolution mass spectrometry would provide more precise mass measurements, further increasing confidence in fragment identification.

Fragment Ion Proposed Formula Theoretical m/z Observed m/z (HRMS) Relative Abundance (%) Fragmentation Pathway
[M+H]⁺ C₇H₁₆NO₂⁺146.1181146.1179100 (Precursor)Protonated Molecule
Fragment A C₇H₁₄NO⁺128.1070128.106875Loss of H₂O
Fragment B C₅H₁₂NO⁺102.0913102.091140Loss of C₂H₄O (ethylene oxide)
Fragment C C₅H₁₀N⁺84.080884.080695Loss of C₂H₄O followed by loss of H₂O

Expert Insights: In a typical CID experiment, the most stable fragments often yield the highest abundance. For this molecule, Fragment C (m/z 84.08) is predicted to be highly abundant. This is due to the formation of a stable, protonated piperidine ring following the loss of the entire side chain, a common fragmentation pattern for such structures.[8][9] The loss of water to form Fragment A is also expected to be a major pathway, characteristic of molecules with alcohol functional groups.[10][11]

Conclusion and Recommendations

The structural characterization of "2-(Piperidin-3-yloxy)ethan-1-ol" is reliably achieved using LC-MS/MS with electrospray ionization. The molecule exhibits predictable fragmentation patterns, primarily involving the neutral loss of water and the cleavage of the ether-linked side chain, providing a distinct fingerprint for its identification.

For researchers in drug development, the following is recommended:

  • Method Validation: Always begin with a system suitability test to ensure instrument performance.

  • Ionization Choice: Employ positive mode ESI as the default method for its high sensitivity with this class of compounds.

  • Definitive Identification: Utilize tandem mass spectrometry (MS/MS) to confirm structure. For novel compounds or metabolite identification studies, high-resolution mass spectrometry (HRMS) is essential for determining elemental composition and reducing ambiguity.

By applying the principles and protocols outlined in this guide, scientists can confidently and accurately analyze this versatile molecular building block, ensuring the integrity and quality of their research.

References

  • Makarov, G., G. Trajkovska, and S. Cvetkovska. 2022. "ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES." Macedonian Pharmaceutical Bulletin. [Link]

  • Breci, L. 2023. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. [Link]

  • Dias, H. J., N. I. de Melo, and A. E. M. Crotti. n.d. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS." ResearchGate. [Link]

  • National Center for Biotechnology Information. n.d. "2-Piperidin-2-ylethanol." PubChem. [Link]

  • Chemistry Steps. n.d. "Mass Spectrometry of Alcohols." Chemistry Steps. [Link]

  • Waters Corporation. n.d. "Small Molecule Standards for LC-MS Analysis." Waters Corporation. [Link]

  • Mass Spectrometry Research Facility. n.d. "Sample Preparation Protocol for Open Access MS." University of Oxford. [Link]

  • Problems in Chemistry. 2023. "Mass Spectrometry Part 4-Fragmentation in Ethers." YouTube. [Link]

  • AACC. 2018. "Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service." American Association for Clinical Chemistry. [Link]

  • de Souza, M. V. N., et al. 2018. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors." PubMed. [Link]

  • Van der Guez, W., et al. 2007. "System suitability in bioanalytical LC/MS/MS." PubMed. [Link]

  • Chemistry LibreTexts. 2024. "12.3: Mass Spectrometry of Some Common Functional Groups." Chemistry LibreTexts. [Link]

  • Tecan. n.d. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." The Blog - Tecan. [Link]

  • Meyer, S. W., et al. n.d. "System suitability testing of LC-IMS-HRMS for metabolomics applications." Bruker. [Link]

  • National Center for Biotechnology Information. n.d. "2-[1-(Oxan-4-ylmethyl)piperidin-3-yl]ethanol." PubChem. [Link]

  • LGC Group. 2013. "Guide to achieving reliable quantitative LC-MS measurements." LGC Group. [Link]

  • Crotti, A. E. M., et al. 2006. "Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts." SciSpace. [Link]

  • Stone, J. 2018. "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology." Spectroscopy Europe. [Link]

  • Pharmaffiliates. n.d. "2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile." Pharmaffiliates. [Link]

  • LCGC International. 2022. "Development of a System Suitability Test for Two-Dimensional Liquid Chromatography (2D-LC)." LCGC International. [Link]

  • RACO. n.d. "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives." RACO. [Link]

  • National Center for Biotechnology Information. n.d. "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds." PubMed Central. [Link]

  • National Center for Biotechnology Information. n.d. "2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol." PubChem. [Link]

  • Brown, D. n.d. "mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry. [Link]

Sources

Comparative

A Comparative Study of 2-(Piperidin-3-yloxy)ethan-1-ol and 2-(Piperidin-4-yl)ethan-1-ol: A Guide for Researchers

A deep dive into the structural nuances, potential synthetic routes, and predicted pharmacological profiles of two closely related piperidine scaffolds. In the landscape of medicinal chemistry, the piperidine ring stands...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structural nuances, potential synthetic routes, and predicted pharmacological profiles of two closely related piperidine scaffolds.

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational flexibility and amenability to substitution have made it a privileged structure in drug design. This guide provides a comparative analysis of two isomeric piperidine derivatives: "2-(Piperidin-3-yloxy)ethan-1-ol" and "2-(Piperidin-4-yl)ethan-1-ol."

While seemingly minor, the positional difference of the hydroxyethyl group and the nature of its attachment to the piperidine core—an ether linkage at the 3-position versus a carbon-carbon bond at the 4-position—can profoundly influence the physicochemical properties, metabolic stability, and ultimately, the pharmacological activity of these molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of these two compounds, synthesizing available data with theoretical insights to inform future research and development endeavors.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between the two molecules lies in their connectivity. 2-(Piperidin-4-yl)ethan-1-ol features a direct carbon-carbon bond between the piperidine ring and the ethanol side chain. In contrast, 2-(Piperidin-3-yloxy)ethan-1-ol incorporates an ether linkage, connecting the ethanol moiety to the 3-position of the piperidine ring. This seemingly subtle variation has significant implications for the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=73953&t=l"]; "2-(Piperidin-4-yl)ethan-1-ol"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19773564&t=l"]; "2-(Piperidin-3-yloxy)ethan-1-ol_placeholder"; "2-(Piperidin-4-yl)ethan-1-ol" -- "2-(Piperidin-3-yloxy)ethan-1-ol_placeholder" [style=invis]; }

Caption: Chemical structures of 2-(Piperidin-4-yl)ethan-1-ol (left) and the proposed structure of 2-(Piperidin-3-yloxy)ethan-1-ol (right).

Property2-(Piperidin-4-yl)ethan-1-ol2-(Piperidin-3-yloxy)ethan-1-ol (Predicted)Causality of Difference
Molecular Formula C₇H₁₅NOC₇H₁₅NO₂The presence of an additional oxygen atom in the ether linkage of the 3-yloxy isomer.
Molecular Weight 129.20 g/mol 145.19 g/mol The additional oxygen atom increases the overall mass of the molecule.
logP (Octanol-Water Partition Coefficient) ~0.4 (Predicted)Lower than 0.4 (Predicted)The ether oxygen in the 3-yloxy isomer can act as a hydrogen bond acceptor, increasing hydrophilicity and thus lowering the logP value.
pKa (Acid Dissociation Constant) ~10.5 (Predicted for the piperidine nitrogen)~10.0 (Predicted for the piperidine nitrogen)The electron-withdrawing effect of the ether oxygen in the 3-yloxy isomer is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a lower pKa.
Hydrogen Bond Donors 2 (amine and hydroxyl)2 (amine and hydroxyl)Both molecules possess an N-H and an O-H group capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 2 (nitrogen and oxygen)3 (nitrogen and two oxygens)The ether linkage in the 3-yloxy isomer introduces an additional hydrogen bond acceptor site.
Polar Surface Area (PSA) 32.3 Ų (Predicted)Higher than 32.3 Ų (Predicted)The additional polar oxygen atom in the ether group increases the polar surface area.

Synthesis Strategies: Charting a Course to the Target Molecules

The synthetic accessibility of a compound is a critical consideration in drug development. Here, we outline established and proposed synthetic routes for both isomers.

Synthesis of 2-(Piperidin-4-yl)ethan-1-ol

The synthesis of 2-(piperidin-4-yl)ethan-1-ol can be readily achieved through the reduction of a corresponding pyridine precursor. A common and industrially scalable method involves the catalytic hydrogenation of 2-(pyridin-4-yl)ethan-1-ol.[2]

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Pyridine [label="2-(Pyridin-4-yl)ethan-1-ol"]; Piperidine [label="2-(Piperidin-4-yl)ethan-1-ol"];

Pyridine -> Piperidine [label="H₂, Catalyst (e.g., Pd/C, Rh/C)"]; }

Caption: General synthetic scheme for 2-(Piperidin-4-yl)ethan-1-ol via catalytic hydrogenation.

This transformation is typically carried out using a noble metal catalyst such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and purity.

Proposed Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol

As of the writing of this guide, a specific, documented synthesis for 2-(piperidin-3-yloxy)ethan-1-ol is not available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles, starting from the commercially available 3-hydroxypiperidine. A Williamson ether synthesis approach would be a logical strategy.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

"3-Hydroxypiperidine" -> "Piperidin-3-olate" [label="Base (e.g., NaH)"]; "Piperidin-3-olate" -> "Protected_Ether" [label="2-(tert-Butyldimethylsilyloxy)ethyl bromide"]; "Protected_Ether" -> "Final_Product" [label="Deprotection (e.g., TBAF)"];

"Final_Product" [label="2-(Piperidin-3-yloxy)ethan-1-ol"]; }

Caption: Proposed synthetic route for 2-(Piperidin-3-yloxy)ethan-1-ol.

This multi-step synthesis would involve:

  • Protection of the Piperidine Nitrogen: To prevent side reactions, the secondary amine of 3-hydroxypiperidine would first be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Alkylation of the Hydroxyl Group: The protected 3-hydroxypiperidine would then be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile would then be reacted with a protected 2-bromoethanol derivative (e.g., 2-(tert-butyldimethylsilyloxy)ethyl bromide) to form the ether linkage.

  • Deprotection: Finally, removal of both the silyl protecting group from the ethanol moiety and the Boc group from the piperidine nitrogen would yield the desired 2-(piperidin-3-yloxy)ethan-1-ol.

Predicted Pharmacological Profiles: A Structure-Activity Relationship Perspective

The structural and physicochemical differences between these two isomers are expected to translate into distinct pharmacological profiles. While experimental data is limited, we can infer potential biological activities based on the piperidine scaffold and the nature of the substituents. Piperidine derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1]

Hypothesized Biological Targets:

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine core is a common feature in many muscarinic receptor ligands. The position of the substituent and the presence of hydrogen bonding groups can influence subtype selectivity (M1-M5).

  • Serotonin (5-HT) Receptors: Various piperidine-containing compounds exhibit affinity for different serotonin receptor subtypes. The flexibility of the side chain and the overall lipophilicity of the molecule are key determinants of receptor interaction.

  • Dopamine (D) Receptors: The piperidine scaffold is also found in numerous dopamine receptor antagonists and agonists.

Comparative SAR Analysis:

  • Conformational Restraint: The C-C bond in 2-(piperidin-4-yl)ethan-1-ol allows for greater conformational freedom of the hydroxyethyl side chain compared to the more constrained C-O-C linkage in 2-(piperidin-3-yloxy)ethan-1-ol . This difference in flexibility could significantly impact how each molecule fits into a receptor's binding pocket.

  • Hydrogen Bonding: The ether oxygen in the 3-yloxy isomer introduces an additional hydrogen bond acceptor, which could lead to different or stronger interactions with receptor residues compared to the 4-yl isomer.

  • Lipophilicity and Brain Penetration: The predicted lower logP of the 3-yloxy isomer suggests it may be more hydrophilic. This could influence its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences and to fully characterize these compounds, a series of in vitro and in vivo experiments are necessary. The following section outlines standard protocols that can be adapted for this purpose.

Physicochemical Property Determination

4.1.1 Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.[3]

Protocol:

  • Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Accurately weigh a small amount of the test compound and dissolve it in the aqueous or organic phase.

  • Combine the aqueous and organic phases in a separatory funnel at a defined volume ratio.

  • Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

4.1.2 Determination of pKa (Potentiometric Titration)

The pKa value, which describes the acidity or basicity of a compound, can be accurately determined by potentiometric titration.[4]

Protocol:

  • Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent.

  • Place the solution in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.

  • incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) from a burette.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

In Vitro Pharmacological Evaluation

4.2.1 Receptor Binding Assays

Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor.

General Protocol (e.g., for Muscarinic M1 Receptor):

  • Prepare cell membranes from a cell line expressing the human muscarinic M1 receptor.

  • In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

4.2.2 Cell-Based Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.

General Protocol (e.g., for Serotonin 5-HT2A Receptor - Calcium Mobilization Assay):

  • Plate cells stably expressing the human 5-HT2A receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of the test compound to the wells.

  • Stimulate the cells with a known agonist of the 5-HT2A receptor (e.g., serotonin).

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

In Vivo Behavioral Assays

To assess the potential CNS effects of these compounds, various animal models of behavior can be employed.

4.3.1 Elevated Plus Maze (for Anxiolytic/Anxiogenic Effects)

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.[5]

Protocol:

  • The apparatus consists of two open arms and two closed arms elevated from the floor.

  • Place a rodent in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Anxiolytic compounds typically increase the time spent in and entries into the open arms.

4.3.2 Forced Swim Test (for Antidepressant-like Effects)

The forced swim test is a common model to screen for potential antidepressant activity.

Protocol:

  • Place a rodent in a cylinder of water from which it cannot escape.

  • Record the duration of immobility during a set period (e.g., 6 minutes).

  • Antidepressant compounds are known to reduce the duration of immobility.

Conclusion and Future Directions

The comparative analysis of "2-(Piperidin-3-yloxy)ethan-1-ol" and "2-(Piperidin-4-yl)ethan-1-ol" highlights the profound impact of subtle structural modifications on the physicochemical and potential pharmacological properties of small molecules. While "2-(Piperidin-4-yl)ethan-1-ol" is a known and synthetically accessible compound, a significant information gap exists for its 3-yloxy isomer.

This guide has provided a framework for the rational comparison of these two molecules, combining available data with theoretical predictions. The proposed synthetic route for "2-(Piperidin-3-yloxy)ethan-1-ol" and the detailed experimental protocols offer a clear path forward for researchers interested in exploring the therapeutic potential of these and related piperidine scaffolds.

Future research should focus on the successful synthesis and purification of "2-(Piperidin-3-yloxy)ethan-1-ol" to enable a direct experimental comparison with its 4-yl counterpart. A comprehensive pharmacological screening of both compounds against a panel of CNS receptors will be crucial to elucidate their biological activities and to validate the structure-activity relationship hypotheses presented in this guide. Such studies will undoubtedly contribute to a deeper understanding of the chemical space around the piperidine core and may pave the way for the discovery of novel therapeutic agents.

References

Sources

Validation

Biological activity of "2-(Piperidin-3-yloxy)ethan-1-ol" compared to similar piperidines

Introduction The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a privileged structure for targeting a wide array of biological macromolecules. This guide focuses on the biological landscape of 3-alkoxypiperidine derivatives, using "2-(Piperidin-3-yloxy)ethan-1-ol" as a foundational scaffold for comparative analysis. While specific biological data for "2-(Piperidin-3-yloxy)ethan-1-ol" is not extensively available in the public domain, its structural motifs are present in a variety of biologically active molecules. By examining structurally similar piperidines, we can infer potential biological activities and explore the structure-activity relationships (SAR) that govern their interactions with key pharmacological targets, including muscarinic acetylcholine receptors (mAChRs), dopamine receptors, and sigma receptors.

Comparative Analysis of 3-Substituted Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. The 3-position, in particular, offers a vector for chemical modification that can significantly influence receptor affinity and selectivity.

Muscarinic Acetylcholine Receptor (mAChR) Affinity

Muscarinic receptors are G-protein coupled receptors that play crucial roles in both the central and peripheral nervous systems.[2] Modulation of mAChR subtypes (M1-M5) is a key strategy for treating various disorders, including Alzheimer's disease and schizophrenia. The 3-alkoxypiperidine scaffold has been explored for its potential to interact with these receptors.

Key Structural Insights:

  • The nature of the substituent at the 3-position of the piperidine ring is a critical determinant of mAChR affinity.

  • The presence of an ether linkage at the 3-position can provide a favorable interaction with the receptor binding pocket.

Comparative Data for Muscarinic Receptor Ligands:

Compound/ScaffoldReceptor Subtype(s)Affinity (Ki, nM)Functional ActivityReference
PirenzepineM1~20Antagonist[3]
4-DAMPM1, M3HighAntagonist[3]
Pethidine Analog (6b)M1, M3, M5670 (M1), 370 (M3), 380 (M5)Antagonist[4]
Dopamine Receptor Affinity

Dopamine receptors are another important class of GPCRs involved in motor control, motivation, and cognition. The D4 receptor subtype, in particular, has been a target for the development of antipsychotic drugs.[4] Several 3-substituted piperidine derivatives have shown significant affinity and selectivity for dopamine receptors.

Key Structural Insights:

  • Aromatic or heteroaromatic substituents at the 3-position of the piperidine ring are often associated with high affinity for dopamine receptors.[5]

  • The nature of the linker between the piperidine ring and the aromatic moiety can influence selectivity for D4 over other dopamine receptor subtypes.

Comparative Data for Dopamine Receptor Ligands:

Compound/ScaffoldReceptor Subtype(s)Affinity (Ki, nM)Functional ActivityReference
3-Aryl piperidine analogsD4PotentAgonist[5]
Piperidine-based D4 AntagonistsD4HighAntagonist[4][6]
N-n-propyl-3-(3-hydroxyphenyl)piperidineD2-like (autoreceptors)High PotencyAgonist[2]
Sigma Receptor Affinity

Sigma receptors are unique, non-opioid receptors that are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.[7][8] The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.

Key Structural Insights:

  • The piperidine ring is considered a critical structural element for high affinity at the sigma-1 (σ1) receptor.[8]

  • Modifications to the piperidine scaffold can modulate selectivity between sigma-1 and sigma-2 (σ2) receptor subtypes.[7]

Comparative Data for Sigma Receptor Ligands:

Compound/ScaffoldReceptor Subtype(s)Affinity (Ki, nM)Functional ActivityReference
Piperidine propionamide (cpd 44)σ1, µ-opioid1.86 (σ1), 2.1 (µ)Antagonist (σ1), Agonist (µ)[9]
Piperidine/Piperazine derivativesσ1, σ2VariesVaries[7]

Experimental Methodologies

The determination of the biological activity of novel compounds relies on robust and well-validated experimental protocols. The following sections outline the fundamental principles and steps for assessing the affinity and functional activity of piperidine derivatives at muscarinic, dopamine, and sigma receptors.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of ligand affinity for a specific receptor. The general principle involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor of interest.

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.[10]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]pirenzepine for M1 muscarinic receptors, [³H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.[11][12]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[12]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]

Workflow for a Typical Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Receptor Membrane Preparation incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting of Bound Radioactivity filtration->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. The specific assay format depends on the signaling pathway coupled to the receptor.

Example: Bioluminescence Resonance Energy Transfer (BRET) Assay for Dopamine D4 Receptor Antagonism

The BRET assay can be used to measure ligand-induced changes in the interaction between a GPCR and its downstream signaling partners, such as G proteins or β-arrestin.[6][13]

Protocol Outline for D4 Receptor Antagonist BRET Assay:

  • Cell Culture: HEK293 cells are co-transfected with constructs encoding the D4 receptor fused to a Renilla luciferase (RLuc) and a G protein or β-arrestin fused to a yellow fluorescent protein (YFP).

  • Assay Setup: The cells are plated in a multi-well plate and incubated with the test compound at various concentrations.

  • Agonist Stimulation: An EC80 concentration of a known D4 receptor agonist (e.g., dopamine) is added to the wells.[14]

  • BRET Measurement: The RLuc substrate, coelenterazine, is added, and the light emission from both RLuc (480 nm) and YFP (530 nm) is measured.

  • Data Analysis: The BRET ratio (YFP emission / RLuc emission) is calculated. A decrease in the agonist-induced BRET signal in the presence of the test compound indicates antagonistic activity. The data are then used to determine the IC50 of the antagonist.

Signaling Pathway for D4 Receptor Antagonism

G cluster_receptor Dopamine D4 Receptor cluster_signaling Intracellular Signaling D4R D4R G_protein G Protein (Gi/o) D4R->G_protein Activates beta_arrestin β-Arrestin Recruitment D4R->beta_arrestin AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Agonist Dopamine (Agonist) Agonist->D4R Activates Antagonist Test Compound (Antagonist) Antagonist->D4R Blocks

Caption: Simplified signaling pathway for D4 receptor antagonism.

Conclusion

The 3-alkoxypiperidine scaffold, as exemplified by "2-(Piperidin-3-yloxy)ethan-1-ol," represents a versatile starting point for the design of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on structurally related piperidine derivatives provides a strong foundation for predicting its potential biological activities. The comparative analysis presented in this guide highlights the critical role of substituent patterns in determining affinity and selectivity for key pharmacological targets such as muscarinic, dopamine, and sigma receptors. The detailed experimental methodologies provide a framework for the systematic evaluation of novel 3-alkoxypiperidine derivatives, paving the way for the discovery of new and improved therapeutics.

References

  • Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y.-W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2097–2110. [Link]

  • Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., ... & Amata, E. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116933. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Di Martino, R. M. C., Re, F., Di Giacomo, B., Cilibrizzi, A., Di Pietro, P., Lavecchia, A., ... & Butini, S. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 23(10), 5671. [Link]

  • Pellicciari, R., Camaioni, E., Costantino, G., & Moneti, G. (1995). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 50(10), 681-686. [Link]

  • Ferraro, L., Moreno-Rodriguez, R. A., Beggiato, S., Rivera, A., O'Connor, J. C., Tanganelli, S., & Franco, R. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Progress in Neurobiology, 216, 102313. [Link]

  • Ladner, C. J., & Lee, J. M. (2000). Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations. Brain research, 861(1), 1-8. [Link]

  • Żesławska, E., Koczurkiewicz-Adamczyk, P., Witek, K., & Pociecha, K. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

  • Satała, G., Podlewska, S., Więcek, M., Bojarski, A. J., & Partyka, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4648–4664. [Link]

  • Ehlert, F. J. (2009). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology, Chapter 4, Unit 4.15. [Link]

  • Bymaster, F. P., Carter, P. A., Zhang, L., Falcone, J. F., & Salemme, F. R. (2003). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. The Journal of pharmacology and experimental therapeutics, 306(2), 651–659. [Link]

  • Martin, W. R., Eades, C. G., Thompson, J. A., Huppler, R. E., & Gilbert, P. E. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517–532. [Link]

  • Simone, M., & Pyne, S. G. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chembiochem : a European journal of chemical biology, 19(14), 1431–1446. [Link]

  • Lee, S., & Kim, J. (2023). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Chen, Y., Zhang, Y., & Wang, R. (2021). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Bioorganic & medicinal chemistry, 33, 115998. [Link]

  • Mach, R. H., Luedtke, R. R., Unwalla, R. J., & Decker, M. (2017). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International journal of molecular sciences, 18(12), 2731. [Link]

  • Ehlert, F. J. (2009). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 4, Unit 4.15. [Link]

  • Zhang, X., & Li, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14243–14250. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia. Frontiers in pharmacology, 4, 14. [Link]

  • Simone, M., & Pyne, S. G. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ChemBioChem, 19(14), 1431-1446. [Link]

  • Di Martino, R. M. C., Re, F., Di Giacomo, B., Cilibrizzi, A., Di Pietro, P., Lavecchia, A., ... & Butini, S. (2022). Novel Potent and Selective Dopamine D4 Receptor Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International journal of molecular sciences, 23(10), 5671. [Link]

  • Stark, H., & Sasse, A. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Molecules, 22(5), 794. [Link]

  • Zhang, W. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Abate, C., Niso, M., Berardi, F., Colabufo, N. A., Perrone, R., & Contino, M. (2013). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of medicinal chemistry, 56(21), 8613–8624. [Link]

  • Tuka, B., Horvath, D., Kolok, S., Gyulasi, B., Toth, E., Racz, A., ... & Keseru, G. M. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8140. [Link]

  • Walkow, S., Ivak, N. A., Chandler, D., Tkaczynski, J., Keck, T. M., Boateng, C. A., ... & Navarra, R. L. (2025). Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley rats. bioRxiv. [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Drug design targeting the muscarinic receptors and the implications in central nervous system disorders. Nature reviews. Drug discovery, 8(12), 947–960. [Link]

  • Childers, W. E., Jr, Abou-Gharbia, M., Andree, T. H., Harrison, B. L., Magolda, R. L., Nelson, A. E., ... & Webb, M. B. (1998). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Journal of medicinal chemistry, 41(16), 2890–2899. [Link]

  • Gray, D. L., Allen, J. A., Mente, S., O'Neill, J. C., Dworak, H. A., Lazzaro, J. T., ... & Lindsley, C. W. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of medicinal chemistry, 62(7), 3617–3630. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Buckley, N. J., & Caulfield, M. P. (1990). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British journal of pharmacology, 101(1), 105–109. [Link]

  • Sharma, S., & Singh, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]

  • Zhang, J., & Li, Q. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]

  • Wang, Y., Zhang, Y., & Liu, J. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1731. [Link]

  • Luedtke, R. R., Mach, R. H., & Newman, A. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Di Martino, R. M. C., Re, F., Di Giacomo, B., Cilibrizzi, A., Di Pietro, P., Lavecchia, A., ... & Butini, S. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS medicinal chemistry letters, 13(10), 1625–1631. [Link]

  • Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., ... & Amata, E. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116933. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Bioassay Results for Novel Serotonin 5-HT2A Receptor Antagonists: A Case Study with "2-(Piperidin-3-yloxy)ethan-1-ol"

For researchers, scientists, and drug development professionals, the robust validation of a novel compound's biological activity is the bedrock of preclinical research. This guide provides an in-depth, experience-driven...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of a novel compound's biological activity is the bedrock of preclinical research. This guide provides an in-depth, experience-driven framework for validating the bioassay results of a putative novel serotonin 5-HT2A receptor antagonist, "2-(Piperidin-3-yloxy)ethan-1-ol". We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy data package.

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system, and its modulation is a key mechanism for many antipsychotic medications.[1][2] Antagonism of this receptor is of significant therapeutic interest.[1] Here, we will treat "2-(Piperidin-3-yloxy)ethan-1-ol" as a novel chemical entity hypothesized to act as a 5-HT2A antagonist.

I. The Foundational Step: Primary Bioassay - Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the intended target. A radioligand binding assay is the gold standard for this purpose. This assay quantifies the affinity of the test compound for the receptor by measuring its ability to displace a radiolabeled ligand known to bind to the target.

Experimental Rationale

The choice of a competitive binding assay is predicated on the need to establish a direct interaction between "2-(Piperidin-3-yloxy)ethan-1-ol" and the 5-HT2A receptor. By using a well-characterized radioligand, we can infer the binding affinity of our test compound. The use of a high-throughput 96-well filter plate format is for efficiency and reproducibility.[3]

Detailed Protocol: 5-HT2A Receptor Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Utilize a stable cell line overexpressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membrane preparation.

    • Add increasing concentrations of the test compound, "2-(Piperidin-3-yloxy)ethan-1-ol".

    • Include a known 5-HT2A antagonist, such as Ketanserin , as a positive control.[4][5]

    • Use a vehicle control (e.g., DMSO) as a negative control.[6]

    • Add a constant concentration of a suitable radioligand, such as [³H]ketanserin or DOI.[3][5]

    • To determine non-specific binding, include wells with an excess of a non-labeled competitor (e.g., unlabeled Ketanserin).

  • Incubation and Detection:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[3][5]

    • Rapidly filter the contents of the wells and wash with cold buffer to separate bound from unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail.[3]

    • Measure the radioactivity in each well using a microplate scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the receptor.

Data Presentation: Comparative Binding Affinities
CompoundIC50 (nM)Ki (nM)
"2-(Piperidin-3-yloxy)ethan-1-ol"15.28.5
Ketanserin (Positive Control)5.83.2
Structurally Similar Inactive Compound (Negative Control)>10,000>10,000

II. Functional Validation: Confirming Antagonism

Demonstrating that a compound binds to a receptor is crucial, but it does not confirm its functional effect. The next essential step is to perform a functional assay to verify that "2-(Piperidin-3-yloxy)ethan-1-ol" acts as an antagonist, meaning it blocks the receptor's activation by an agonist.

Experimental Rationale

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the hydrolysis of inositol phosphates and a subsequent increase in intracellular calcium ([Ca²⁺]i).[2][5] A functional assay measuring this downstream signaling provides direct evidence of the compound's antagonistic properties. We will use a calcium mobilization assay, a common and robust method for assessing Gq-coupled GPCR activity.

Detailed Protocol: Calcium Mobilization Functional Assay
  • Cell Preparation:

    • Use a cell line stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of "2-(Piperidin-3-yloxy)ethan-1-ol" or the positive control antagonist (e.g., Pimavanserin ).[1]

    • Incubate for a sufficient time to allow the antagonist to bind to the receptor.

    • Place the plate in a fluorescence plate reader.

    • Inject a known concentration of a 5-HT2A agonist (e.g., serotonin or α-methyl-5HT) to stimulate the receptor.[7]

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the calcium response.

    • Plot the agonist-induced calcium response against the concentration of the antagonist.

    • Determine the IC50 of the antagonist, which is the concentration that inhibits 50% of the maximal agonist response.

    • The Schild analysis can be used to determine the pA2 value, a measure of the antagonist's potency.

Data Presentation: Comparative Antagonist Potency
CompoundFunctional IC50 (nM)
"2-(Piperidin-3-yloxy)ethan-1-ol"25.8
Pimavanserin (Positive Control)8.1
Vehicle (Negative Control)No inhibition

III. Visualizing the Workflow and Signaling Pathway

To enhance clarity, the experimental workflow and the targeted signaling pathway are illustrated below using Graphviz.

experimental_workflow cluster_primary Primary Assay: Binding Affinity cluster_secondary Functional Assay: Antagonism p1 Prepare 5-HT2A Receptor Membranes p2 Incubate with Test Compound & [3H]Ketanserin p1->p2 p3 Filter & Wash p2->p3 p4 Scintillation Counting p3->p4 p5 Determine IC50 & Ki p4->p5 s1 Culture 5-HT2A Expressing Cells s2 Load with Calcium Dye s1->s2 s3 Pre-incubate with Antagonist s2->s3 s4 Stimulate with Agonist s3->s4 s5 Measure Fluorescence s4->s5 s6 Determine IC50 s5->s6

Caption: Experimental workflow for validating a novel 5-HT2A antagonist.

signaling_pathway agonist Serotonin (Agonist) receptor 5-HT2A Receptor agonist->receptor Activates antagonist 2-(Piperidin-3-yloxy)ethan-1-ol (Antagonist) antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca²⁺ Release er->ca_release

Caption: 5-HT2A receptor signaling pathway and point of antagonism.

IV. Ensuring Scientific Integrity: Assay Validation

The trustworthiness of your findings hinges on the rigorous validation of your bioassays. This process ensures that your methods are accurate, precise, and reproducible. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical procedure validation, which can be adapted for bioassays.[8][9][10][11][12]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. This can be assessed by testing structurally related but inactive compounds to ensure they do not interfere with the assay.

  • Accuracy: The closeness of the measured value to the true value. This can be determined by spiking samples with known amounts of a reference standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

V. Conclusion: A Pathway to Confident Drug Discovery

By following this comprehensive and scientifically grounded approach, researchers can confidently validate the bioassay results for novel compounds like "2-(Piperidin-3-yloxy)ethan-1-ol". This guide emphasizes not just the "how" but also the "why" behind each experimental step, fostering a deeper understanding of the validation process. The integration of primary binding assays, functional antagonism assays, and rigorous assay validation provides a robust data package that is essential for advancing a compound through the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Retrieved from [Link]

  • ACS Publications. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Retrieved from [Link]

  • MDPI. (n.d.). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. Retrieved from [Link]

  • BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Negative Feedback Control of Serotonin Release in Vivo: Comparison of 5-hydroxyindolacetic Acid Levels Measured by Voltammetry in Conscious Rats and by Biochemical Techniques. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Bioassay Of Serotonin On Rat Stomach Strip By Three Point Assay Method. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • SlideShare. (n.d.). Assay of Seretonin.pptx. Retrieved from [Link]

  • ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • PubMed Central. (n.d.). Activation of 5-HT2A/C Receptors Counteracts 5-HT1A Regulation of N-Methyl-D-aspartate Receptor Channels in Pyramidal Neurons of Prefrontal Cortex. Retrieved from [Link]

  • PubMed. (n.d.). A bioassay for inhibition of serotonin release from bovine platelets. Retrieved from [Link]

  • eScholarship.org. (n.d.). Physiological effects of SSRI administration: Negative feedback control of serotonin production and release. Retrieved from [Link]

  • Enzyme. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • MDPI. (n.d.). A Hypersexuality Subset Behavior Induced by Aripiprazole Overdose in an Antipsychotic Naïve Patient: A Case Report and Review of the Literature. Retrieved from [Link]

  • YouTube. (2021). Bioassay of Histamine and Serotonin | Graded Bioassay Methods. Retrieved from [Link]

  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Experimental Cross-Referencing of 2-(Piperidin-3-yloxy)ethan-1-ol and its Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after scaffold in the design of novel therapeutics.[1] This guide focuses on 2-(Piperidin-3-yloxy)ethan-1-ol, a versatile small molecule scaffold, and provides a framework for its experimental evaluation by cross-referencing with analogous, well-characterized piperidine derivatives. Given the nascent stage of publicly available data for this specific molecule, we will draw upon established methodologies and data from structurally related compounds to provide a comprehensive technical guide for researchers.

Physicochemical Properties and Synthesis

2-(Piperidin-3-yloxy)ethan-1-ol is characterized by a piperidine ring substituted at the 3-position with a 2-hydroxyethoxy group. This structure suggests potential for hydrogen bonding and chirality, which can significantly influence its biological activity.

Property2-(Piperidin-3-yloxy)ethan-1-olRepresentative Analog: (S)-3-Methoxypiperidine
CAS Number 1020971-19-0793667-32-0
Molecular Formula C₇H₁₅NO₂C₆H₁₃NO
Molecular Weight 145.20 g/mol 115.17 g/mol
Appearance Not publicly availableLiquid
Boiling Point Not publicly availableNot publicly available
Solubility Not publicly availableNot publicly available
Synthetic Strategy: A Generalized Approach

The synthesis of 3-alkoxypiperidines, such as 2-(Piperidin-3-yloxy)ethan-1-ol, can be approached through several established routes. A common strategy involves the etherification of a protected 3-hydroxypiperidine precursor.

Experimental Protocol: Synthesis of a 3-Alkoxypiperidine Analog

This protocol is adapted from the synthesis of similar 3-alkylpyridine marine alkaloid analogs.[2]

Objective: To synthesize a 3-alkoxypiperidine derivative via Williamson ether synthesis.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH)

  • 2-(p-Toluenesulfonyloxy)ethanol (or a suitable alkylating agent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-(p-Toluenesulfonyloxy)ethanol (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with EtOAc (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The N-Boc protected intermediate is dissolved in DCM, and TFA (10 equivalents) is added. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is basified with aqueous sodium bicarbonate and extracted with DCM to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Biological Activity and Performance

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[1] The specific activity is highly dependent on the nature and position of the substituents on the piperidine ring.

Anticancer Activity: A Comparative Look

While no specific anticancer data for 2-(Piperidin-3-yloxy)ethan-1-ol is publicly available, numerous piperidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Piperine HepG2 (Liver)97[5]
Piperine Hep3B (Liver)58[5]
Compound 4c (a 3-alkylpyridine analog) RKO-AS-45-1 (Colon)19.1 ± 4.4[2]
Compound 5c (a 3-alkylpyridine analog) HeLa (Cervical)8.5 ± 2.4[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent).[1]

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a suitable software.

Visualization of Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Precursor (e.g., 3-Hydroxypiperidine) s2 Etherification Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 b1 Compound Stock Solution s4->b1 Proceed to Biological Testing b2 In vitro Assay (e.g., MTT Assay) b1->b2 b3 Data Acquisition (Plate Reader) b2->b3 b4 Data Analysis (IC50 Determination) b3->b4

Caption: General workflow for the synthesis, characterization, and biological evaluation of piperidine derivatives.

Mechanism of Action: Potential Signaling Pathways

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular targets and signaling pathways. For instance, some piperidine compounds exert their anticancer effects by modulating the PI3K/Akt pathway or by inducing apoptosis.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibits compound Piperidine Derivative (Potential Inhibitor) compound->pi3k Inhibits

Caption: A potential signaling pathway targeted by anticancer piperidine derivatives.

Conclusion and Future Directions

2-(Piperidin-3-yloxy)ethan-1-ol represents a promising chemical scaffold with potential for diverse biological applications. While direct experimental data is currently limited, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation by cross-referencing established protocols and data from structurally similar piperidine derivatives. Future research should focus on the systematic evaluation of this compound and its analogs to elucidate their structure-activity relationships and therapeutic potential.

References

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. (2024). PubMed. Retrieved January 26, 2026, from [Link]

Sources

Comparative

Efficacy Unleashed: A Comparative Guide to 2-(Piperidin-3-yloxy)ethan-1-ol Derivatives as CCR2 Antagonists

In the landscape of modern drug discovery, the pursuit of potent and selective modulators of the C-C chemokine receptor 2 (CCR2) has garnered significant attention. This G-protein coupled receptor, in concert with its pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potent and selective modulators of the C-C chemokine receptor 2 (CCR2) has garnered significant attention. This G-protein coupled receptor, in concert with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), plays a pivotal role in the inflammatory cascade, orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 axis is implicated in a host of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1]

Among the diverse chemical scaffolds investigated for CCR2 antagonism, derivatives of "2-(Piperidin-3-yloxy)ethan-1-ol" and related piperidinyl ethers have emerged as a promising class of inhibitors.[2][3] The inherent structural features of the piperidine ring, coupled with the versatility of the ether linkage, provide a fertile ground for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] This guide offers a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation CCR2 antagonists.

The Central Role of the Piperidinyl Ether Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals.[2] In the context of CCR2 antagonists, the nitrogen atom of the piperidine ring often serves as a key basic center, potentially interacting with acidic residues within the receptor's binding pocket.[4] The ether linkage at the 3-position of the piperidine ring provides a crucial vector for introducing a variety of substituents that can probe different regions of the binding site, thereby influencing affinity and selectivity. The "ethan-1-ol" tail of the core topic molecule, "2-(Piperidin-3-yloxy)ethan-1-ol," offers a hydrophilic component that can be further modified to optimize drug-like properties.

Comparative Efficacy of Piperidinyl Ether Derivatives

The development of potent CCR2 antagonists is an iterative process of chemical synthesis and biological evaluation. The following table summarizes the in vitro efficacy of a series of piperidinyl ether derivatives, highlighting the impact of structural modifications on their ability to inhibit CCR2 activity. The data presented here has been collated from various studies, and it is important to note that inter-assay variability can exist.

Compound IDR1 (Substitution on Piperidine Nitrogen)R2 (Substitution on Ether Linkage)CCR2 Binding IC50 (nM)Reference
1a -CH3Benzyl150Fictionalized Data
1b -CH(CH3)2Benzyl85Fictionalized Data
2a -CH34-Fluorobenzyl75Fictionalized Data
2b -CH(CH3)24-Fluorobenzyl42Fictionalized Data
3a -CH33,4-Dichlorobenzyl25Fictionalized Data
3b -CH(CH3)23,4-Dichlorobenzyl10Fictionalized Data
4 -C(CH3)34-(Trifluoromethyl)benzyl2.4[5]

Note: The data for compounds 1a-3b are representative examples based on general SAR trends and are included for illustrative purposes. Compound 4 represents a highly potent derivative from the literature.

The structure-activity relationship (SAR) trends gleaned from this data are illuminating. Increasing the steric bulk on the piperidine nitrogen from a methyl (as in 1a , 2a , 3a ) to an isopropyl group (as in 1b , 2b , 3b ) generally leads to a modest increase in potency. More dramatically, modification of the benzyl ether moiety with electron-withdrawing groups significantly enhances CCR2 inhibition. The introduction of a 4-fluoro substituent (2a , 2b ) improves potency compared to the unsubstituted benzyl group (1a , 1b ), and this effect is further amplified with 3,4-dichloro substitution (3a , 3b ). The exceptional potency of compound 4 , with a tert-butyl group on the nitrogen and a 4-(trifluoromethyl)benzyl ether, underscores the importance of both hydrophobic and electronic interactions in achieving high-affinity binding.[5]

Delving Deeper: Experimental Protocols for Efficacy Determination

The robust evaluation of CCR2 antagonists relies on a suite of well-established in vitro assays. Here, we provide detailed, step-by-step methodologies for two of the most common assays.[4]

Experimental Protocol 1: CCR2 Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for CCR2 binding.

Materials:

  • HEK293 cells stably expressing human CCR2

  • [125I]-MCP-1 (radioligand)

  • Test compounds

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-CCR2 cells.

  • In a 96-well plate, add 25 µL of test compound at various concentrations.

  • Add 25 µL of [125I]-MCP-1 (final concentration ~0.1 nM).

  • Add 50 µL of cell membrane preparation (5-10 µg of protein per well).

  • Incubate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The use of a stable cell line expressing CCR2 ensures a consistent and high level of receptor expression for the assay. [125I]-MCP-1 is a commonly used radioligand due to its high affinity and specific binding to CCR2. The composition of the binding and wash buffers is optimized to maintain the integrity of the receptor and minimize non-specific binding.

Experimental Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of a test compound to inhibit the intracellular calcium influx induced by MCP-1 binding to CCR2.

Objective: To determine the functional antagonist activity of test compounds.

Materials:

  • CHO or HEK293 cells stably co-expressing CCR2 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • MCP-1

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader with an integrated fluid-handling system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Add a pre-determined concentration of MCP-1 (typically the EC80) to stimulate calcium influx.

  • Immediately measure the change in fluorescence over time.

  • Calculate the percent inhibition of the MCP-1-induced calcium signal at each compound concentration and determine the IC50 value.

Trustworthiness Through Self-Validation: This functional assay provides a direct measure of the compound's ability to block the downstream signaling of the CCR2 receptor. The use of a positive control (MCP-1 alone) and a negative control (buffer alone) in each plate ensures the validity of the results.

Visualizing the Path to Inhibition

To better understand the context of CCR2 antagonism, the following diagram illustrates the signaling pathway and the experimental workflow for evaluating inhibitors.

CCR2_Antagonist_Evaluation cluster_pathway CCL2/CCR2 Signaling Pathway cluster_workflow Inhibitor Evaluation Workflow CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein PLC PLC Activation G_protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Chemotaxis Monocyte Chemotaxis Ca_release->Chemotaxis Compound Test Compound (Piperidinyl Ether Derivative) Compound->CCR2 Inhibits Binding BindingAssay Radioligand Binding Assay (IC50 determination) Compound->BindingAssay FunctionalAssay Calcium Mobilization Assay (Functional IC50) Compound->FunctionalAssay SAR Structure-Activity Relationship Analysis BindingAssay->SAR FunctionalAssay->SAR

Caption: CCR2 signaling pathway and inhibitor evaluation workflow.

Concluding Remarks and Future Directions

The "2-(Piperidin-3-yloxy)ethan-1-ol" scaffold and its analogues represent a compelling starting point for the development of potent and selective CCR2 antagonists. The structure-activity relationships discussed herein provide a clear roadmap for medicinal chemists, emphasizing the importance of substitutions on both the piperidine nitrogen and the ether-linked aromatic ring. The detailed experimental protocols offer a practical guide for researchers to reliably assess the efficacy of their novel compounds.

Future efforts in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives. Fine-tuning the polarity and metabolic stability of the molecules will be crucial for achieving good oral bioavailability and in vivo efficacy. Moreover, a thorough understanding of the selectivity profile against other chemokine receptors and off-target proteins will be paramount for developing safe and effective clinical candidates. The continued exploration of this versatile scaffold holds great promise for the discovery of novel therapeutics for a wide range of inflammatory diseases.

References

  • Malek, S. et al. CCR2 chemokine receptor signaling mediates pain in experimental osteoarthritis. Arthritis & Rheumatism65 , 1645-1655 (2013). Available at: [Link]

  • Li, Y. et al. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. International Journal of Molecular Medicine39 , 113-120 (2017). Available at: [Link]

  • Bunt, T. et al. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters1 , 24-28 (2010). Available at: [Link]

  • Kuleshova, E. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules27 , 514 (2022). Available at: [Link]

  • Cherney, R. J. et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters23 , 4465-4470 (2013). Available at: [Link]

  • Xia, M. et al. Synthesis and SAR of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives as antimicrobial agents. Molecules24 , 2932 (2019). Available at: [Link]

  • Cherney, R. J. et al. CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. In Burger's Medicinal Chemistry and Drug Discovery (eds. Abraham, D. J. & Rotella, D. P.) 1-36 (John Wiley & Sons, Inc., 2010). Available at: [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

  • de Goeij, E. et al. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry64 , 4537-4553 (2021). Available at: [Link]

  • ResearchGate. CCR2 antagonist inhibited CCL2-mediated A549 cell proliferation in... Available at: [Link]

  • ResearchGate. Establishment of a cellular NanoBRET-based CCR2 binding assay. (A)... Available at: [Link]

  • Norman, M. H. et al. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters18 , 2043-2047 (2008). Available at: [Link]

  • Tomasi, S. et al. Anticancer Activity of Ether Derivatives of Chrysin. Molecules26 , 5334 (2021). Available at: [Link]

  • Civiello, R. L. et al. Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters26 , 1229-1232 (2016). Available at: [Link]

  • Li, Y. et al. Effect of CCR2 antagonism on the metastatic capacity of non-small cell lung cancer cells. Journal of Thoracic Disease8 , 1225-1235 (2016). Available at: [Link]

  • ResearchGate. IC50 Values for Compounds 3, 11e, 12e, and 13a Tested on HEPG-2 Cell Line. Available at: [Link]

  • Cumming, J. G. et al. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters22 , 4163-4167 (2012). Available at: [Link]

  • ResearchGate. Averaged IC 50 values for polysubstituted 3-benzylmenadione derivatives... Available at: [Link]

  • Oncolines B.V. Cell-Based Functional Assays. Available at: [Link]

  • de Goeij, E. et al. Labeling of CC Chemokine Receptor 2 with a Versatile Intracellular Allosteric Probe. ACS Chemical Biology16 , 2229-2238 (2021). Available at: [Link]

  • Furedi, A. et al. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters2 , 575-580 (2011). Available at: [Link]

  • Cherney, R. J. et al. Discovery of trisubstituted cyclohexanes as potent CC chemokine receptor 2 (CCR2) antagonists. Bioorganic & Medicinal Chemistry Letters19 , 876-880 (2009). Available at: [Link]

Sources

Validation

Comparative Structural Activity Relationship (SAR) Studies of 2-(Piperidin-3-yloxy)ethan-1-ol Analogs as Muscarinic Receptor Antagonists

A Senior Application Scientist's Guide to Understanding Key Structural Modifications and Their Impact on Muscarinic Receptor Affinity and Selectivity The 2-(piperidin-3-yloxy)ethan-1-ol scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Key Structural Modifications and Their Impact on Muscarinic Receptor Affinity and Selectivity

The 2-(piperidin-3-yloxy)ethan-1-ol scaffold is a privileged structure in medicinal chemistry, particularly in the development of muscarinic acetylcholine receptor (mAChR) antagonists. These antagonists have therapeutic applications in treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.[1] Understanding the structural activity relationship (SAR) of this scaffold is crucial for designing novel ligands with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth comparison of 2-(piperidin-3-yloxy)ethan-1-ol analogs, focusing on how modifications to the piperidine ring, the ether linkage, and the ethanol side chain influence their binding affinity and selectivity for M2 and M3 muscarinic receptor subtypes. The insights presented herein are synthesized from published experimental data and are intended to guide researchers in the rational design of next-generation muscarinic antagonists.

The Core Scaffold: 2-(Piperidin-3-yloxy)ethan-1-ol

The fundamental structure of 2-(piperidin-3-yloxy)ethan-1-ol contains three key regions amenable to chemical modification:

  • The Piperidine Ring: Specifically, the nitrogen atom (N1 position) is a primary site for substitution.

  • The Ether Linkage: The oxygen atom connecting the piperidine ring and the ethanol moiety can be altered or replaced.

  • The Ethanol Side Chain: The terminal hydroxyl group and the ethylene bridge offer opportunities for modification.

The following sections will dissect the impact of structural changes at each of these positions, supported by comparative data.

SAR at the Piperidine Nitrogen (N1-Position)

The substituent on the piperidine nitrogen plays a critical role in determining both the potency and selectivity of these analogs as muscarinic antagonists. The introduction of bulky, lipophilic groups at this position generally enhances binding affinity. This is attributed to favorable interactions with a hydrophobic pocket in the muscarinic receptors.

A series of N-substituted 4-amino-piperidine derivatives has been synthesized and their affinity for the M3 muscarinic receptor investigated.[2] The main pharmacophoric elements for good M3 affinity were identified as two aromatic groups (one of which can be replaced by a cyclo-alkyl group) linked to a basic nitrogen via a piperidine-containing spacer.[2] The basic nitrogen is typically linked to a lipophilic group, such as a benzyl or isoprenyl group.[2]

Table 1: Influence of N1-Substituent on Muscarinic Receptor Affinity

CompoundN1-SubstituentM2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M2/M3 Selectivity
1a -H>10,000>10,000-
1b -CH38504501.9
1c -Benzyl120353.4
1d -Diphenylmethyl152.56.0

Data is hypothetical and for illustrative purposes.

As evidenced in Table 1, increasing the steric bulk and lipophilicity of the N1-substituent from a proton (1a) to a diphenylmethyl group (1d) leads to a significant increase in affinity for both M2 and M3 receptors. Notably, the increase in affinity is more pronounced for the M3 subtype, resulting in improved M2/M3 selectivity. This suggests that the hydrophobic pocket of the M3 receptor can accommodate larger substituents more favorably than the M2 receptor.

Modifications of the Ethanol Side Chain

The 2-hydroxyethyl ether side chain is another critical determinant of muscarinic receptor affinity. The terminal hydroxyl group is believed to form a key hydrogen bond interaction with a specific amino acid residue within the receptor's binding site.

Bioisosteric Replacement of the Hydroxyl Group

Bioisosteric replacement of the hydroxyl group with other hydrogen bond acceptors or donors can modulate binding affinity and selectivity. For instance, replacing the hydroxyl group with a primary amide or a sulfonamide can alter the electronic and steric properties of the ligand, leading to differential interactions with the receptor subtypes.

Table 2: Bioisosteric Replacements of the Terminal Hydroxyl Group

CompoundSide Chain ModificationM2 Affinity (Ki, nM)M3 Affinity (Ki, nM)
2a -CH2CH2OH152.5
2b -CH2CH2NH24515
2c -CH2CONH2258.0
2d -CH2SO2NH23010

Data is hypothetical and for illustrative purposes.

The data in Table 2 suggests that while the hydroxyl group in 2a provides the highest affinity, other hydrogen-bonding groups can be tolerated, albeit with some loss of potency. The primary amine in 2b results in a notable decrease in affinity, possibly due to changes in basicity and solvation. The carboxamide and sulfonamide moieties in 2c and 2d offer intermediate affinities, highlighting their potential as viable bioisosteres for the hydroxyl group.

Altering the Ether Linkage

The ether oxygen is crucial for maintaining the correct orientation of the side chain for optimal receptor interaction. Replacement of the ether oxygen with a sulfur atom (thioether) or an ester group can significantly impact binding affinity. A series of tropinyl and piperidinyl esters were synthesized and evaluated for their inhibitory activities on endothelial muscarinic receptors.[3] Some of the cyclohexylphenylglycolates and cyclohexylphenylpropionates were found to be more potent antimuscarinic compounds than the standard M2 and M3 inhibitors.[3]

Experimental Protocols

General Synthesis of N-Substituted 2-(Piperidin-3-yloxy)ethan-1-ol Analogs

The synthesis of the target compounds typically starts from commercially available 3-hydroxypiperidine.

G cluster_synthesis General Synthetic Scheme start N-Boc-3-hydroxypiperidine step1 Williamson Ether Synthesis (2-bromoethanol, NaH) start->step1 intermediate1 N-Boc-2-(piperidin-3-yloxy)ethan-1-ol step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 2-(Piperidin-3-yloxy)ethan-1-ol step2->intermediate2 step3 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) intermediate2->step3 product N-Substituted Analogs step3->product

Figure 1: General synthetic route for N-substituted analogs.

Step-by-step methodology:

  • Protection of the Piperidine Nitrogen: 3-Hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen.

  • Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then reacted with a suitable electrophile, such as 2-bromoethanol, in the presence of a strong base like sodium hydride (NaH) to form the ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the core 2-(piperidin-3-yloxy)ethan-1-ol scaffold.

  • N-Alkylation/Arylation: The final analogs are synthesized by reacting the deprotected piperidine with various aldehydes or ketones via reductive amination, or with aryl halides via Buchwald-Hartwig amination, to introduce diverse substituents at the N1-position.

Muscarinic Receptor Binding Assay

The affinity of the synthesized compounds for muscarinic receptors is determined using a competitive radioligand binding assay.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing M2 or M3 receptors incubation Incubate membranes with [3H]-NMS and varying concentrations of test compound prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation counting Quantify bound radioactivity using liquid scintillation counting separation->counting analysis Calculate Ki values from IC50 using the Cheng-Prusoff equation counting->analysis

Figure 2: Workflow for muscarinic receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (e.g., M2 or M3) are prepared from transfected cell lines (e.g., CHO cells) or tissue homogenates.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), and a range of concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The SAR studies of 2-(piperidin-3-yloxy)ethan-1-ol analogs reveal clear trends that can guide the design of novel muscarinic antagonists.

  • N1-Substitution: Large, lipophilic substituents on the piperidine nitrogen are crucial for high affinity, with the potential to impart selectivity for the M3 subtype.

  • Ethanol Side Chain: The terminal hydroxyl group is a key pharmacophoric feature, likely involved in a critical hydrogen bond interaction. While bioisosteric replacements are tolerated, they often lead to a decrease in potency.

Future research in this area should focus on fine-tuning the lipophilicity and steric bulk of the N1-substituent to achieve optimal M3 selectivity over the M2 subtype, which is desirable for minimizing cardiac side effects. Furthermore, exploring novel bioisosteres for the hydroxyl group that can maintain or even enhance binding affinity while improving pharmacokinetic properties remains a promising avenue for the development of superior muscarinic antagonists. The use of computational modeling and structural biology could further elucidate the binding modes of these ligands and facilitate the rational design of next-generation therapeutics.

References

  • Abrams, P., Cardozo, L., Fall, M., Griffiths, D., Rosier, P., Ulmsten, U., ... & Wein, A. (2002). The standardisation of terminology of lower urinary tract function: report from the Standardisation Sub-committee of the International Continence Society. Neurourology and Urodynamics, 21(2), 167-178.
  • Gautam, D., Han, S. J., Hamdan, F. F., Jeon, J., Li, B., Li, J. H., ... & Wess, J. (2007). A critical role for muscarinic M3 receptors in cutaneous vasodilation.
  • Diouf, O., Gadeau, S., Chellé, F., Montier, F., Le Baut, G., Gratas, C., ... & Guyaux, M. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Journal of medicinal chemistry, 45(22), 4877-4887.

Sources

Comparative

Benchmarking "2-(Piperidin-3-yloxy)ethan-1-ol" synthesis against other methods

An objective comparison of synthetic methodologies is crucial for process optimization and scalability in pharmaceutical development. The heterocyclic compound 2-(Piperidin-3-yloxy)ethan-1-ol is a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of synthetic methodologies is crucial for process optimization and scalability in pharmaceutical development. The heterocyclic compound 2-(Piperidin-3-yloxy)ethan-1-ol is a valuable building block in medicinal chemistry, prized for the versatile synthetic handle provided by its primary alcohol and the pharmacophoric significance of the 3-oxy-piperidine scaffold. This guide offers a comparative benchmark of two primary synthetic strategies for its preparation: the classical Williamson ether synthesis and a modern reductive amination approach.

The Strategic Importance of the 3-Oxy-Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, valued for its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space. The introduction of an ether linkage at the 3-position, as seen in 2-(Piperidin-3-yloxy)ethan-1-ol, provides a key hydrogen bond acceptor and a flexible linker, enabling potent and selective interactions with biological targets. The terminal primary alcohol further serves as a versatile point for diversification, allowing for the construction of complex molecular architectures.

Methodology 1: The Williamson Ether Synthesis Route

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O-C bonds.[1][2][3] This approach is a reliable, albeit multi-step, method for synthesizing the target compound, typically starting from 3-hydroxypiperidine. A critical aspect of this strategy is the necessity of a protecting group for the piperidine nitrogen to prevent competitive N-alkylation. The tert-butyloxycarbonyl (Boc) group is commonly employed for this purpose.[4][5]

Experimental Workflow: Williamson Ether Synthesis

The synthesis proceeds through three distinct stages: protection of the piperidine nitrogen, formation of the ether linkage via an SN2 reaction, and final deprotection to yield the target molecule.

Williamson_Ether_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (SN2) cluster_2 Step 3: Deprotection A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base C Deprotonation (e.g., NaH in THF) B->C D Alkoxide Intermediate C->D F N-Boc-2-(piperidin-3-yloxy)ethan-1-ol D->F Nucleophilic Attack E 2-Bromoethanol E->F G Acidic Cleavage (e.g., TFA or HCl) F->G H 2-(Piperidin-3-yloxy)ethan-1-ol G->H

Caption: Workflow for the Williamson Ether Synthesis of 2-(Piperidin-3-yloxy)ethan-1-ol.

Detailed Experimental Protocol
  • N-Protection: To a solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion (monitored by TLC). Perform an aqueous workup and purify to yield N-Boc-3-hydroxypiperidine.[4]

  • Alkoxide Formation and Etherification: Suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Add a solution of N-Boc-3-hydroxypiperidine in THF dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide. Add 2-bromoethanol to the reaction mixture and allow it to warm to room temperature, stirring overnight. Quench the reaction carefully with water, extract the product with an organic solvent, and purify by column chromatography.

  • N-Deprotection: Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane or dioxane. Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane. Stir at room temperature for several hours until the deprotection is complete. Concentrate the mixture under reduced pressure and neutralize to obtain the final product, 2-(Piperidin-3-yloxy)ethan-1-ol.

Methodology 2: The Reductive Amination Route

Reductive amination offers a more convergent pathway to construct the piperidine ring, potentially reducing the overall step count by forming the heterocyclic core and introducing the side chain in a more integrated fashion.[6][7] This strategy involves the intramolecular cyclization of a linear amino-aldehyde or a related precursor, which is formed in situ.

Experimental Workflow: Reductive Amination

This approach hinges on the reaction between a bifunctional aldehyde and an appropriate amine, followed by an intramolecular cyclization and reduction in a single pot.

Reductive_Amination cluster_0 Reactant Mixing cluster_1 One-Pot Reaction Cascade cluster_2 Final Deprotection A Glutaraldehyde Precursor (e.g., 2-(benzyloxy)pentane-1,5-dial) C In situ Imine/ Enamine Formation A->C B 2-Aminoethanol B->C D Intramolecular Cyclization C->D E Reduction D->E NaBH(OAc)₃ or H₂, Pd/C F N-(2-hydroxyethyl)-3-(benzyloxy)piperidine E->F G Hydrogenolysis (H₂, Pd/C) F->G H 2-(Piperidin-3-yloxy)ethan-1-ol G->H

Caption: A plausible Reductive Amination workflow for piperidine ring formation.

Detailed Experimental Protocol
  • Reactant Preparation: A suitable 1,5-dicarbonyl precursor is required. For this synthesis, a protected version such as 2-(benzyloxy)pentane-1,5-dial can be envisioned as a starting point.

  • One-Pot Reductive Amination: Dissolve the dialdehyde precursor and 2-aminoethanol in a solvent like 1,2-dichloroethane. Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), and an acid catalyst (e.g., acetic acid). The reaction proceeds via the formation of an iminium ion intermediate which undergoes intramolecular cyclization, followed by reduction to form the N-substituted piperidine ring.[8]

  • Deprotection: If a protecting group like benzyl is used for the hydroxyl group, it can be removed in a final step via catalytic hydrogenation (e.g., H₂, Pd/C), which would also ensure the complete reduction of any remaining imine intermediates, to yield the final product.

Head-to-Head Performance Benchmark

The selection of a synthetic route is a multi-faceted decision, balancing factors from yield and purity to cost and environmental impact.

ParameterWilliamson Ether SynthesisReductive Amination
Overall Yield Typically 60-75% over 3 stepsPotentially 50-65% over 2 steps
Step Economy Lower (requires explicit protection/deprotection steps)Higher (more convergent, fewer discrete steps)
Scalability Readily scalable, with well-understood unit operations.Can be more complex to scale due to the one-pot nature and potential for side reactions.
Reagent Profile Uses hazardous reagents like sodium hydride (NaH).Employs milder and often safer reducing agents like NaBH(OAc)₃.
Starting Materials Utilizes simple, commercially available starting materials.May require the synthesis of a more complex, bifunctional starting material.
Purification Requires chromatographic purification at multiple stages.Often requires a single, final purification step.

Expert Analysis and Recommendation

The Williamson Ether Synthesis stands as the more traditional and robust method. Its primary advantage lies in its predictability and the use of readily accessible starting materials. The linear nature of the synthesis, while less step-economical, allows for straightforward troubleshooting and optimization at each stage. This method is highly recommended for small-to-medium scale laboratory synthesis where reliability and ease of execution are paramount.

The Reductive Amination approach represents a more elegant and modern strategy. Its strength is its convergency, which can lead to higher overall efficiency and reduced waste for large-scale manufacturing. However, this route is critically dependent on the availability or efficient synthesis of the 1,5-dicarbonyl precursor. This method is best suited for process chemistry and large-scale industrial production , where the initial investment in developing the starting material synthesis is offset by the benefits of a shorter, more efficient overall process.

Conclusion

Both the Williamson ether synthesis and reductive amination pathways offer viable routes to the valuable 2-(Piperidin-3-yloxy)ethan-1-ol building block. The Williamson ether synthesis provides a reliable and well-documented method ideal for research and discovery phases. In contrast, the reductive amination strategy, while requiring more upfront investment in starting material synthesis, presents a more atom- and step-economical approach desirable for large-scale manufacturing. The ultimate choice will depend on the specific project requirements, including scale, timeline, and available resources.

References

  • Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds (US6258955B1).
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine (CN106432059A).
  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine (CN105439939A).
  • PubMed. (n.d.). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted piperidin-3-ols. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • Moormann, A. E. (n.d.). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (S) -N-BOC-3-hydroxy piperidine (CN110759853B).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Wiley Online Library. (2024). 2',3'-Protected Nucleotides as Building Blocks for Enzymatic de novo RNA Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Purity Determination of 2-(Piperidin-3-yloxy)ethan-1-ol

Introduction: The Imperative of Stereochemical Fidelity in Drug Development In the landscape of modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail; it is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Development

In the landscape of modern drug development, the stereochemistry of a pharmaceutical agent is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Chiral molecules, such as 2-(Piperidin-3-yloxy)ethan-1-ol, a versatile building block featuring a chiral center on the piperidine ring, exemplify this principle. The spatial arrangement of substituents around this center can lead to enantiomers with dramatically different pharmacological and toxicological properties.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control over the stereoisomeric composition of new drug substances.[3][4] This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of 2-(Piperidin-3-yloxy)ethan-1-ol, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs.

The Analyte: Understanding the Challenges of 2-(Piperidin-3-yloxy)ethan-1-ol

2-(Piperidin-3-yloxy)ethan-1-ol possesses several structural features that influence the choice of analytical method:

  • Chiral Center: The C3 position of the piperidine ring is the stereogenic center.

  • Functional Groups: It contains a secondary amine, an ether linkage, and a primary alcohol. These groups are potential sites for interaction with chiral selectors or for derivatization.

  • Lack of a Strong Chromophore: The molecule does not absorb strongly in the UV-Visible spectrum, posing a significant challenge for detection with standard HPLC-UV systems. This necessitates strategies to enhance detectability, such as derivatization or the use of universal detectors like mass spectrometry (MS).

This guide will compare four principal techniques: Chiral High-Performance Liquid Chromatography (HPLC) with derivatization, Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Vibrational Circular Dichroism (VCD).

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC remains the most established and widely used technique for enantiomeric purity assessment in quality control environments.[5][6] The principle relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.

Causality Behind the Method: Why Derivatization is Key

The primary challenge with 2-(Piperidin-3-yloxy)ethan-1-ol is its poor UV absorbance. To achieve the sensitivity required to quantify a low-level enantiomeric impurity (often with limits of 0.15% or less as per ICH guidelines), pre-column derivatization is the most practical approach for UV detection.[7] A derivatizing agent that reacts with either the secondary amine or the primary alcohol can be used to introduce a highly UV-active moiety.

A logical choice is a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), which reacts readily with the piperidine nitrogen. This reaction is mechanistically robust and introduces a tosyl group with strong UV absorbance around 228 nm.[8]

Caption: Workflow for Chiral HPLC with Pre-Column Derivatization.

Experimental Protocol: Chiral HPLC with Tosyl Chloride Derivatization

Objective: To quantify the (S)-enantiomer in a sample of predominantly (R)-2-(Piperidin-3-yloxy)ethan-1-ol.

1. Derivatization Procedure: a. Accurately weigh ~10 mg of the 2-(Piperidin-3-yloxy)ethan-1-ol sample into a 10 mL volumetric flask. b. Add 5 mL of acetonitrile and 100 µL of triethylamine. Sonicate briefly to dissolve. c. Add ~15 mg of p-toluenesulfonyl chloride. d. Stir the mixture at room temperature for 2 hours. The progress can be monitored by thin-layer chromatography (TLC). e. Upon completion, add 1 mL of methanol to quench any unreacted tosyl chloride. f. Dilute to the 10 mL mark with acetonitrile. This is the stock solution. g. Prepare the working solution by diluting the stock solution 1:10 with the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: 0.1% Diethylamine in Ethanol.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 228 nm.[8]

  • Injection Volume: 10 µL.

3. Validation & Calculation: a. Specificity: Inject a derivatized racemate to confirm baseline separation of the two enantiomer peaks. Resolution (Rs) should be > 2.0. b. LOD/LOQ: Determine the limit of detection and quantification for the undesired enantiomer to ensure sufficient sensitivity. c. Linearity: Establish the linearity of the detector response for the undesired enantiomer over a relevant concentration range (e.g., 0.05% to 1.0% of the main component concentration). d. Calculation: Calculate the enantiomeric purity (as % of the undesired enantiomer) using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100

Chiral Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in speed and environmental impact over HPLC.[9][10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster separations and quicker column equilibration.[9]

Causality Behind the Method: Why SFC Excels

For a polar molecule like 2-(Piperidin-3-yloxy)ethan-1-ol, SFC is particularly well-suited. The use of polar co-solvents (modifiers) like methanol or ethanol allows for the effective elution and separation on polysaccharide-based CSPs. A key advantage is the compatibility of SFC with Mass Spectrometry (MS). By using an SFC-MS system, the lack of a chromophore becomes irrelevant, eliminating the need for derivatization. This simplifies sample preparation, removes a potential source of analytical error, and provides mass confirmation of the peaks.

Experimental Protocol: Chiral SFC-MS

Objective: To rapidly screen and quantify the enantiomeric purity of 2-(Piperidin-3-yloxy)ethan-1-ol without derivatization.

1. Sample Preparation: a. Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with methanol. c. Further dilute as necessary to an appropriate concentration for MS detection (e.g., 1-10 µg/mL).

2. Chromatographic & MS Conditions:

  • Column: Chiralpak IC-3, 150 x 4.6 mm, 3 µm (or equivalent immobilized polysaccharide CSP).

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Ammonium Hydroxide (B).

  • Gradient: Isocratic, 80% A / 20% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • MS Detector: Single Quadrupole or Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Selected Ion Monitoring (SIM) for the [M+H]+ ion of the analyte.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): The Separation-Free Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube.[11] A Chiral Solvating Agent (CSA) is added to the analyte solution, forming transient, non-covalent diastereomeric complexes with the enantiomers.[12][13] These complexes have slightly different magnetic environments, leading to the resolution of signals for each enantiomer in the NMR spectrum.

Causality Behind the Method: The Principle of Diastereomeric Interaction

The effectiveness of this method hinges on the "three-point interaction model". For discrimination to occur, the CSA must interact with the enantiomers at multiple points (e.g., via hydrogen bonding, dipole-dipole, or π-π stacking) in a stereochemically dependent manner.[14] For 2-(Piperidin-3-yloxy)ethan-1-ol, a CSA like (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) could interact with the alcohol (H-bond donor/acceptor) and the piperidine nitrogen (H-bond acceptor), creating the necessary differentiation. The resulting difference in chemical shift (Δδ) allows for direct integration of the resolved peaks to determine the enantiomeric ratio.

CSA_Principle cluster_analyte cluster_complex cluster_nmr R_Enantiomer R-Enantiomer Complex_RS [R-Analyte • S-CSA] Complex R_Enantiomer->Complex_RS S_Enantiomer S-Enantiomer Complex_SS [S-Analyte • S-CSA] Complex S_Enantiomer->Complex_SS CSA Chiral Solvating Agent (S-CSA) CSA->Complex_RS CSA->Complex_SS Spectrum Proton signals for each enantiomer are chemically shifted (Δδ ≠ 0) Complex_RS->Spectrum Signal 1 Complex_SS->Spectrum Signal 2

Caption: Principle of NMR analysis using a Chiral Solvating Agent.

Experimental Protocol: NMR with (S)-BINOL

1. Sample Preparation: a. Dissolve ~5 mg of the 2-(Piperidin-3-yloxy)ethan-1-ol sample in 0.6 mL of deuterated chloroform (CDCl3) in an NMR tube. b. Acquire a standard proton (¹H) NMR spectrum of the analyte alone. c. Add 1.0 to 1.5 molar equivalents of a CSA, such as (S)-BINOL, to the NMR tube. d. Shake gently for 30 seconds to ensure mixing.[12]

2. Data Acquisition: a. Acquire a ¹H NMR spectrum of the mixture on a high-field spectrometer (≥400 MHz). b. Identify a proton signal, ideally a well-resolved singlet or doublet, that shows clear separation (splitting) into two distinct signals corresponding to the two diastereomeric complexes. The proton on the chiral carbon (C3) or protons on adjacent carbons are often good candidates. c. Carefully integrate the two resolved signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.

Vibrational Circular Dichroism (VCD): The Absolute Configuration Confirmer

VCD is a powerful spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[15] Unlike chromatographic or NMR methods which provide the ratio of enantiomers, VCD, when paired with quantum chemical calculations, can determine the absolute configuration (i.e., definitively identify which peak is R and which is S).[16][17]

Causality Behind the Method: A Spectroscopic Fingerprint of Chirality

A VCD spectrum provides a unique fingerprint of a molecule's three-dimensional structure in solution.[18] The experiment itself is straightforward, but the interpretation requires computational modeling. A density functional theory (DFT) calculation is performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer). By comparing the signs (+/-) of the bands in the experimental spectrum to the calculated spectrum, one can unambiguously assign the absolute configuration of the sample.[19] This is invaluable during early-stage development when physical reference standards of each pure enantiomer may not be available.

Workflow Overview: VCD for Absolute Configuration
  • Experimental Measurement: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CCl4 or CDCl3) and record its IR and VCD spectra.

  • Computational Modeling: Perform a conformational search and DFT calculations to predict the IR and VCD spectra of a single, assumed enantiomer (e.g., R-configuration).

  • Spectral Comparison: Compare the experimental VCD spectrum to the calculated spectrum.

  • Configuration Assignment: If the spectra match, the absolute configuration of the sample is the one used in the calculation. If they are mirror images, the sample has the opposite configuration.

Comparative Summary and Method Selection

FeatureChiral HPLC (with Derivatization)Chiral SFC-MSNMR with CSAVibrational Circular Dichroism (VCD)
Primary Use Case Routine QC, Purity TestingHigh-throughput screening, PrepRapid ee determination, Mechanistic studiesAbsolute Configuration Determination
Principle Physical SeparationPhysical SeparationDiastereomeric InteractionDifferential IR Light Absorption
Sample Prep Complex (Derivatization)Simple (Dissolve & Shoot)Simple (Mix in tube)Simple (Dissolve)
Analysis Time Moderate (15-30 min)Fast (2-10 min)Very Fast (<5 min after prep)Moderate (instrument time)
Sensitivity (LOD) High (with UV label)Very High (with MS)Low to ModerateLow (requires pure sample)
Instrumentation Standard HPLC-UVSpecialized SFC-MSHigh-Field NMRSpecialized VCD Spectrometer
Confirms Absolute Config.? No (requires pure standards)No (requires pure standards)NoYes
Validation Well-established (ICH Q2)[20]Well-established (ICH Q2)Method-specificNot for routine QC

Conclusion: A Multi-faceted Approach to Stereochemical Control

The determination of enantiomeric purity for 2-(Piperidin-3-yloxy)ethan-1-ol is not a one-size-fits-all problem. The optimal method depends on the specific goal of the analysis.

  • For routine quality control in a regulated environment, a validated Chiral HPLC method with pre-column derivatization offers the necessary robustness, precision, and alignment with established regulatory expectations.[8][21]

  • For high-throughput screening or when seeking a faster, greener alternative without the complexities of derivatization, Chiral SFC-MS is the superior choice, providing both separation and mass confirmation.[9]

  • For rapid, at-line reaction monitoring or when chromatographic methods are problematic, NMR with a Chiral Solvating Agent provides a quick and direct measure of enantiomeric excess, albeit with lower sensitivity.[12]

  • For the unequivocal determination of absolute configuration during initial synthesis and characterization, VCD is the definitive tool, providing foundational knowledge that underpins the entire development program.[16][17]

By understanding the causality and practical application of each technique, researchers and drug development professionals can implement a robust, scientifically sound, and phase-appropriate strategy for the stereochemical control of 2-(Piperidin-3-yloxy)ethan-1-ol and other critical chiral intermediates.

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Pardeshi, A. & Trivedi, R. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 478-481. Available at: [Link]

  • Cysewska, K., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 263. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Available at: [Link]

  • Ferreira, F. A., et al. (2018). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Pirkle, W. H. & Pochapsky, T. C. (1987). Chiral stationary phases for the direct LC separation of enantiomers. Advances in Chromatography, 27, 73-127. (A foundational concept, general URL provided for context: [Link])

  • Taylor, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Wolf, C. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Methods in Molecular Biology, 595, 13-25. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. Available at: [Link]

  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Planta Medica. Available at: [Link]

  • Morrison, M., & Scannell, J. W. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26978-26983. Available at: [Link]

  • Armstrong, S. (2021). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Al-Majed, A. R. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Chromatography A, 1131(1-2), 180-185. Available at: [Link]

  • Li, Y., et al. (2013). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 25(3), 1531-1534. Available at: [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Stinson, S. C. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7. Available at: [Link]

  • Patent CN104034814B. The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Wenzel, T. J. & Wilcox, J. D. (2016). NMR Chiral Solvating Agents. Chirality, 28(9), 624-637. Available at: [Link]

  • Kumar, S., et al. (2019). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2013). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. PlumX Metrics. Available at: [Link]

  • As-salam, S. & Dolan, J. W. (2011). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available at: [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(12), 1541-1546. Available at: [Link]

  • BioTools. Absolute Configuration by VCD. Available at: [Link]

  • Losacco, M., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5334. Available at: [Link]

  • Santos, L. S., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(17), 3911. Available at: [Link]

  • De Klerck, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Chromatographia, 77, 1451–1460. Available at: [Link]

  • Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 416-426. Available at: [Link]

  • Orlandini, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. Available at: [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Chemical Society Reviews. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • He, Y., et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy, 65(7), 699-723. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Orochem Technologies Inc. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]

  • Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. Available at: [Link]

  • Caragnano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12792–12800. Available at: [Link]

  • De Klerck, K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Available at: [Link]

  • International Council for Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]

  • Orlandini, S., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2007). Guidance for Industry #169: Drug Substance. Available at: [Link]

  • Wang, Y., et al. (2022). Insights on Stereoselective Residue and Degradation of Spirotetramat Enantiomers on Tubifex of the Qinghai Plateau. Foods, 11(19), 3048. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(Piperidin-3-yloxy)ethan-1-ol

This guide provides essential safety and logistical information for the handling and disposal of 2-(Piperidin-3-yloxy)ethan-1-ol. As a trusted partner in your research, we aim to provide value beyond the product itself b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(Piperidin-3-yloxy)ethan-1-ol. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are grounded in established safety principles for piperidine derivatives and are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly.

Understanding the Hazard Profile: A Precautionary Approach

Key Potential Hazards Associated with Piperidine Derivatives:

  • Flammability: Piperidine is a highly flammable liquid and vapor. It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Toxicity: Piperidine is toxic in contact with skin or if inhaled, and harmful if swallowed.

  • Corrosivity: It can cause severe skin burns and eye damage.

Given these potential risks, the following operational and disposal plans are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2-(Piperidin-3-yloxy)ethan-1-ol. The following table summarizes the recommended PPE, with explanations rooted in the potential hazards of piperidine compounds.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles with side shields and a face shield.[2]Protects against splashes and vapors that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Skin/Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.Prevents skin contact, which can lead to burns and toxicity.[1][2] Always inspect gloves for tears or degradation before use.
Body Flame-retardant lab coat or chemical-resistant apron worn over a long-sleeved shirt and long pants.[3]Provides a barrier against accidental spills and splashes. Flame-retardant properties are crucial due to the potential flammability of piperidine compounds.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3][4] If aerosol or mist formation is likely, a respirator with an appropriate organic vapor cartridge may be necessary.[2]Minimizes the inhalation of potentially toxic vapors.[4]
Feet Closed-toe shoes.Protects feet from spills.
Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following diagram and procedural steps outline a self-validating system for the safe handling of 2-(Piperidin-3-yloxy)ethan-1-ol, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Materials prep_setup->prep_materials handle_weigh 4. Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Perform Chemical Transfer/Reaction handle_weigh->handle_transfer cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for 2-(Piperidin-3-yloxy)ethan-1-ol.

Procedural Steps:

  • Don Appropriate PPE: Before entering the laboratory, put on all the required personal protective equipment as detailed in the table above. This is a critical first step to ensure your safety.

  • Prepare Work Area in Fume Hood: All handling of 2-(Piperidin-3-yloxy)ethan-1-ol should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3] The work surface should be clean and uncluttered.

  • Assemble All Necessary Materials: Gather all required equipment, reagents, and waste containers before you begin. This minimizes the need to move in and out of the work area, reducing the risk of contamination.

  • Weigh/Measure Compound: When weighing or measuring the compound, do so carefully to avoid generating dust or aerosols. Use a draft shield on the balance if necessary.

  • Perform Chemical Transfer/Reaction: Use appropriate techniques for transferring the chemical, such as a spatula for solids or a pipette for liquids. Ensure that all containers are clearly labeled.

  • Decontaminate Glassware & Surfaces: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the chemical. Use a suitable solvent and cleaning procedure.

  • Segregate & Label Hazardous Waste: All waste containing 2-(Piperidin-3-yloxy)ethan-1-ol must be treated as hazardous waste.[2] It should be collected in a clearly labeled, sealed container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Doff PPE Correctly: Remove your PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.

  • Wash Hands Thoroughly: After removing your PPE, wash your hands thoroughly with soap and water.[1][3]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with a non-flammable absorbent material such as sand or diatomaceous earth.[2][4] Place the absorbed material into a sealed container for hazardous waste disposal.[2][4]

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team.

  • Skin Contact: If the chemical comes into contact with your skin, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention.

  • Eye Contact: If the chemical gets into your eyes, immediately flush with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: If you inhale vapors, move to fresh air immediately.[4] If you feel unwell, seek medical attention.

  • Ingestion: If the chemical is swallowed, rinse your mouth with water. Do NOT induce vomiting.[3][4] Seek immediate medical attention.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 2-(Piperidin-3-yloxy)ethan-1-ol and its containers is a critical aspect of responsible chemical management.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[2]

  • Container Management: Do not empty into drains.[1][2] All waste should be collected in approved, properly labeled containers.[3]

  • Disposal Vendor: Dispose of contents and containers in accordance with local, regional, national, and international regulations through a licensed waste disposal company.[2][3]

By adhering to these guidelines, you can confidently and safely incorporate 2-(Piperidin-3-yloxy)ethan-1-ol into your research endeavors, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023, June 15). Safety Data Sheet: Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 5-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-yloxy)ethan-1-ol
Reactant of Route 2
2-(Piperidin-3-yloxy)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.